2-(4-Nitrophenyl)Benzo[D]Thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBDGQLLLLBGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356629 | |
| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-34-4 | |
| Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Nitrophenyl)Benzo[D]Thiazole chemical properties and structure
An In-Depth Technical Guide to 2-(4-Nitrophenyl)Benzo[D]Thiazole: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the scientific community. Benzothiazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. This document elucidates the core chemical properties, molecular structure, and a validated synthetic pathway for this compound. Furthermore, it explores the compound's reactivity, particularly the strategic importance of the nitrophenyl moiety as a versatile functional handle for creating novel derivatives in drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this valuable chemical entity.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in the field of heterocyclic chemistry and drug design.[1][2] Compounds incorporating this scaffold are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[2][3][4][5] This wide-ranging bioactivity has established the benzothiazole core as a critical pharmacophore for the development of new therapeutic agents. This compound serves as both a potent exemplar of this class and a crucial intermediate for further chemical synthesis, making its study essential for advancing novel drug development pipelines.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The molecular architecture of this compound is characterized by a planar benzothiazole system linked at the 2-position to a 4-nitrophenyl group. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule, impacting its reactivity and potential biological interactions.
Caption: Molecular structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, including solvent selection, reaction monitoring, and safety considerations.
| Property | Value | Source |
| IUPAC Name | 2-(4-nitrophenyl)-1,3-benzothiazole | [6] |
| CAS Number | 22868-34-4 | [6] |
| Molecular Formula | C₁₃H₈N₂O₂S | [6] |
| Molecular Weight | 256.28 g/mol | [6] |
| Appearance | Expected to be a solid at room temperature | |
| XLogP3 | 4.1 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
Synthesis and Characterization
Synthetic Strategy: Oxidative Cyclocondensation
The most direct and widely employed method for synthesizing 2-aryl-benzothiazoles is the oxidative cyclocondensation of a 2-aminothiophenol with an appropriate aldehyde. For the target compound, this involves the reaction of 2-aminothiophenol with 4-nitrobenzaldehyde.
Causality of the Method: This reaction proceeds via a well-established mechanism. The nucleophilic amine of 2-aminothiophenol attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). Subsequently, an intramolecular cyclization occurs where the nucleophilic thiol group attacks the imine carbon, followed by an oxidation step (often facilitated by air or a mild oxidant) to yield the aromatic benzothiazole ring system. This one-pot reaction is efficient and generally provides good yields of the desired product.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of this compound.
Reagents and Equipment:
-
2-Aminothiophenol (1.0 eq)
-
4-Nitrobenzaldehyde (1.0 eq)
-
N,N-Dimethylformamide (DMF) or Ethanol as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-aminothiophenol (1.0 eq) and 4-nitrobenzaldehyde (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as DMF or ethanol, to dissolve the reactants (approx. 10 mL per mmol of limiting reagent).
-
Rationale: A polar aprotic solvent like DMF is excellent for solubilizing the reactants and facilitating the reaction at elevated temperatures. Ethanol is a greener, effective alternative.
-
-
Reaction Conditions: Stir the mixture at reflux (typically 80-120 °C, depending on the solvent) for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. The reaction progress should be monitored to determine completion.
-
-
Monitoring: Periodically check the reaction's progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of starting materials and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water. A precipitate should form.
-
Rationale: The organic product is insoluble in water, causing it to precipitate out while any water-soluble impurities remain in the aqueous phase.
-
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound as a crystalline solid.
-
Rationale: Recrystallization is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, forming pure crystals while impurities remain in the mother liquor.
-
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Spectroscopic Characterization
Structural confirmation is achieved through standard spectroscopic methods.
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzothiazole moiety and the nitrophenyl ring will appear as a series of doublets and triplets, with coupling constants characteristic of ortho- and meta-relationships.
-
¹³C NMR: The spectrum should display 13 unique carbon signals, corresponding to the carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z ≈ 256.03).
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands are expected for the C=N stretch of the thiazole ring (around 1600-1650 cm⁻¹) and the strong symmetric and asymmetric stretches of the nitro (NO₂) group (around 1520 cm⁻¹ and 1340 cm⁻¹, respectively).
Chemical Reactivity and Potential for Drug Development
The Nitro Group as a Strategic Functional Handle
The true value of this compound in drug development lies in its potential for chemical modification. The nitro group is not merely a component of the structure but a versatile chemical handle that can be readily transformed.
The most critical reaction is the reduction of the nitro group to a primary amine (2-(4-aminophenyl)benzothiazole). This can be achieved using various standard reducing agents, such as tin(II) chloride (SnCl₂) in an acidic medium, iron (Fe) powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C).
The resulting amino group is a powerful nucleophile, opening up a vast landscape for derivatization. It can be readily acylated, sulfonated, or used in reductive amination to attach a wide variety of side chains and functional groups. This allows for the creation of large libraries of novel benzothiazole analogues for high-throughput screening in drug discovery programs.
Caption: Reactivity pathway of this compound for derivative synthesis.
Biological Significance and Applications
As a member of the benzothiazole family, this compound and its derivatives are prime candidates for screening against a variety of biological targets. The core scaffold has been linked to activities that are crucial in drug development:
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[4]
-
Antimicrobial and Antifungal Activity: The thiazole ring is a component of many antimicrobial agents, and novel benzothiazole derivatives continue to be explored as potential treatments for infectious diseases.[4][7][8]
-
Enzyme Inhibition: The rigid, aromatic structure of the benzothiazole core makes it an excellent scaffold for designing specific enzyme inhibitors, which are relevant for a multitude of diseases.
The 4-nitrophenyl substituent itself can contribute to bioactivity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic (low-oxygen) environments, such as those found in solid tumors or certain bacterial colonies, leading to the formation of cytotoxic reactive nitrogen species. Therefore, the parent compound is a valuable candidate for initial biological screening.
Conclusion and Future Outlook
This compound is a compound of significant strategic importance. Its straightforward synthesis, well-defined chemical properties, and, most critically, its capacity for chemical derivatization make it an invaluable building block for medicinal chemists. The ability to readily convert the nitro group into an amine provides a gateway to an extensive chemical space of novel benzothiazole derivatives. Future research will undoubtedly continue to leverage this scaffold to develop next-generation therapeutics targeting a wide range of human diseases, from cancer to microbial infections.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 827500, this compound. Retrieved from [Link].
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Reddy, S. M., et al. (2017). 2-(Benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidates: Synthesis, characterization and antimicrobial activity evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(3), 136–140. Available at: [Link].
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Shevchenko, O. P., et al. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Molbank, 2022(2), M1398. Available at: [Link].
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Hranjec, M., et al. (2022). Synthesis of Benzo[3][9]thiazolo[2,3-c][6][7][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1426. Available at: [Link].
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Szneler, E., & Krawczyk, P. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(21), 7233. Available at: [Link].
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A review on thiazole based compounds & it's pharmacological activities. (2024). World Journal of Advanced Research and Reviews. Available at: [Link].
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link].
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4963. Available at: [Link].
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2-(4-Nitrophenyl)Benzo[D]Thiazole CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-(4-Nitrophenyl)Benzo[D]Thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its current and potential applications, with a focus on the underlying scientific principles.
Core Chemical Identity
This compound is characterized by a benzothiazole core substituted at the second position with a 4-nitrophenyl group.[1] This structural arrangement, featuring a combination of nitrogen, sulfur, and a nitro functional group, imparts unique electronic and photophysical properties to the molecule, making it a subject of extensive research.
| Identifier | Value | Source |
| CAS Number | 22868-34-4 | [1][2] |
| Molecular Formula | C₁₃H₈N₂O₂S | [1][2] |
| IUPAC Name | 2-(4-nitrophenyl)-1,3-benzothiazole | [1][2] |
| Molecular Weight | 256.28 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[O-] | [1] |
| InChI Key | KEJBDGQLLLLBGE-UHFFFAOYSA-N | [1][2] |
Synthesis and Mechanistic Insights
The synthesis of this compound and its derivatives is a cornerstone of its study and application. A common and efficient method involves the condensation reaction between 2-aminothiophenol and a 4-nitrobenzoyl derivative.
General Synthesis Workflow
The following diagram illustrates a typical synthetic pathway. The choice of catalyst and reaction conditions is critical for optimizing yield and purity.
Caption: General synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Acylating Agent: To the stirred solution, slowly add 4-nitrobenzoyl chloride (1 equivalent). The reaction is often exothermic, and cooling may be necessary to control the reaction rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Causality in Experimental Choices:
-
Solvent Selection: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic attack of the amino group on the carbonyl carbon of the acyl chloride.
-
Temperature Control: The slow addition of the acyl chloride and potential cooling are crucial to prevent side reactions and ensure the formation of the desired product.
-
Purification Method: Recrystallization is a standard and effective technique for purifying solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of this compound are fundamental to its behavior and applications.
| Property | Value/Description |
| Physical State | Solid at room temperature. |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and insoluble in water. |
| Melting Point | Typically in the range of 283-287 °C, though this can vary with purity. |
Structural confirmation is typically achieved through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present, such as the C=N of the thiazole ring and the N-O stretching of the nitro group.
Applications in Research and Development
The unique structure of this compound has led to its investigation in several key areas of scientific research.
Medicinal Chemistry and Drug Discovery
The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the addition of the nitrophenyl group can modulate biological activity.
Caption: Potential therapeutic applications of the core compound.
Derivatives of this compound have been explored for their potential as:
-
Anticancer Agents: The planar aromatic system can intercalate with DNA, and the nitro group can be bioreduced in hypoxic tumor environments to generate cytotoxic species.
-
Antimicrobial Agents: The benzothiazole moiety is known to exhibit a broad spectrum of antimicrobial activity.
-
Enzyme Inhibitors: The molecule can be tailored to fit into the active sites of specific enzymes, thereby inhibiting their function.
Materials Science
The photophysical properties of this compound make it a candidate for applications in materials science, including:
-
Organic Light-Emitting Diodes (OLEDs): Its fluorescence and charge-transport properties are of interest for the development of new emissive materials.
-
Fluorescent Probes: The molecule's fluorescence can be sensitive to its local environment, allowing it to be used as a sensor for various analytes.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: While specific toxicity data for this compound may be limited, related nitroaromatic and benzothiazole compounds can be irritants and may be harmful if ingested or inhaled.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a fume hood is recommended.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
This compound is a versatile heterocyclic compound with a rich chemical profile and significant potential in both medicinal chemistry and materials science. Its synthesis is well-established, and its unique structural features continue to inspire the development of novel applications. Further research into its biological mechanisms and material properties will undoubtedly uncover new and exciting opportunities for this intriguing molecule.
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The Emergence of a Scaffold: A Technical History of 2-Substituted Benzothiazoles
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core, a deceptively simple fusion of benzene and thiazole rings, represents a "privileged scaffold" in the chemical sciences. Its journey from an academic curiosity in the late 19th century to a cornerstone of modern drug discovery, materials science, and industrial processes is a testament to its remarkable chemical versatility and biological significance. This technical guide provides a comprehensive historical and scientific overview of 2-substituted benzothiazoles, charting their discovery, the evolution of their synthesis, and the key applications that propelled their development. We will delve into the mechanistic underpinnings of foundational synthetic routes, present comparative data on modern methodologies, and provide detailed experimental protocols, offering field-proven insights for professionals in the field.
The Dawn of Benzothiazole Chemistry: A Serendipitous Discovery
The story of benzothiazoles begins with the pioneering work of the German chemist August Wilhelm von Hofmann . While his primary research in the 1870s and 1880s focused on amines and the burgeoning field of aniline dyes, his explorations led to the first synthesis of the benzothiazole ring system. In 1887, Hofmann reported the formation of 1-mercapto-benzothiazole and 2-anilinobenzothiazole.[1] These initial discoveries, born from the rich chemical landscape of coal tar derivatives, laid the groundwork for over a century of innovation.
The most fundamental and enduring route to the 2-substituted benzothiazole core involves the condensation of an ortho-aminothiophenol with a suitable electrophile, such as a carboxylic acid, acyl chloride, or aldehyde.[1] This core reaction remains a workhorse in both academic and industrial settings.
Evolution of Synthetic Methodologies: From Classic Reactions to Green Chemistry
The synthetic toolkit for accessing 2-substituted benzothiazoles has expanded dramatically since Hofmann's initial reports. This evolution has been driven by the demand for greater efficiency, substrate scope, and more environmentally benign processes.
Foundational Condensation Reactions
The classic approach involves the direct condensation of 2-aminothiophenol with aldehydes or carboxylic acids. The generally accepted mechanism for the reaction with an aldehyde proceeds through two key stages:
-
Benzothiazoline Formation: The nucleophilic amino group of 2-aminothiophenol attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base intermediate which rapidly cyclizes to a more stable 2-substituted-2,3-dihydrobenzothiazole (a benzothiazoline).
-
Oxidative Aromatization: The benzothiazoline intermediate is then oxidized to the final aromatic benzothiazole. This step can be accomplished by a variety of oxidants, or in some cases, simply by air (O₂).
The choice of catalyst and reaction conditions is critical for activating the electrophile and promoting the final oxidation, influencing both the reaction rate and final yield.
Diagram 1: General Synthesis of 2-Arylbenzothiazoles
Caption: General reaction scheme for the synthesis of 2-arylbenzothiazoles.
Modern and Catalytic Innovations
While effective, classical methods often require harsh conditions. Modern organic synthesis has introduced a plethora of milder and more efficient alternatives. These include:
-
Microwave-Assisted Synthesis: Significantly reduces reaction times from hours to minutes.[2]
-
Catalyst-Free Systems: The use of Dimethyl Sulfoxide (DMSO) as both a solvent and an oxidant allows for a straightforward synthesis from 2-aminothiophenol and an aryl aldehyde in the presence of air.[3]
-
Metal-Catalyzed Reactions: Copper-catalyzed methods for the condensation of 2-aminobenzenethiols with nitriles have proven highly efficient.[4]
-
Green Chemistry Approaches: Recent developments focus on using benign catalysts and solvents. For instance, ammonium chloride (NH₄Cl) has been shown to catalyze the reaction in a methanol-water system at room temperature by activating the aldehyde through hydrogen bonding.[4]
Table 1: Comparison of Selected Synthetic Methods for 2-Substituted Benzothiazoles
| Method/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Melt Reaction) | Solvent-free | 125 | 150 min | 97 | [2] |
| L-proline / Microwave | Solvent-free | - | 4-8 min | 78-96 | [2] |
| Ag₂O / Microwave | - | 80 | 4-8 min | 92-98 | [2] |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 85-94 | [4][5] |
| NH₄Cl | Methanol/Water | Room Temp. | 1 h | High | [4] |
| Air/DMSO | DMSO | Reflux | 1 h | High | [4] |
From Industrial Workhorse to Life-Saving Drug: A History of Applications
The trajectory of 2-substituted benzothiazoles was profoundly shaped by their diverse applications, which created the impetus for further synthetic exploration.
The Vulcanization Revolution
A pivotal moment in the history of benzothiazoles was their application in the rubber industry. Derivatives such as 2-mercaptobenzothiazole (MBT) were found to be potent accelerators for the sulfur vulcanization of rubber.[6] This discovery revolutionized the manufacturing of tires and other rubber goods by dramatically increasing the efficiency of the vulcanization process and improving the durability of the final product.[7] This industrial demand ensured a steady supply and interest in benzothiazole chemistry for decades.
A Splash of Color: Dyes and Pigments
The conjugated aromatic system of the benzothiazole scaffold makes it an excellent chromophore. This property was exploited in the development of various dyes. Thioflavin T, a benzothiazole derivative, was initially synthesized as a textile dye.[8] Benzothiazole-containing cyanine dyes have also been developed for applications ranging from photography to medicine.[9][10]
The Rise of Medicinal Chemistry
In the mid-20th century, the focus shifted towards the biological activities of benzothiazoles. In the 1950s, 2-aminobenzothiazoles were investigated as central muscle relaxants.[11] This marked the beginning of their journey as a "privileged scaffold" in drug discovery, with derivatives showing a remarkable spectrum of activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor properties.[11][12]
Key 2-Substituted Benzothiazoles: Landmark Case Studies
The versatility of the benzothiazole scaffold is best illustrated through specific examples that have had a significant impact on science and medicine.
Riluzole: A Neurological Game-Changer
Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) is a landmark drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[13][14] It is thought to work by inhibiting glutamate release and protecting neurons from excitotoxicity.[14] The synthesis of Riluzole can be achieved by reacting 4-(trifluoromethoxy)aniline with potassium thiocyanate, followed by a cyclization reaction with bromine.[13][15]
Thioflavin T: Illuminating Amyloid Plaques
Thioflavin T (ThT) has a fascinating history. Originally a textile dye, it was first reported for use as a fluorescent stain for amyloid fibrils in 1959.[16][17][18] When ThT is in solution, the bond between its phenylamine and benzothiazole rings can rotate freely, quenching its fluorescence.[18] However, upon binding to the β-sheet-rich structures of amyloid fibrils, this rotation is restricted.[19] This conformational lock leads to a dramatic increase in fluorescence quantum yield and a characteristic spectral shift, making ThT an indispensable tool for diagnosing and studying Alzheimer's disease and other protein misfolding disorders.[16][18][20]
Diagram 2: Application Spectrum of 2-Substituted Benzothiazoles
Caption: Diverse applications of the 2-substituted benzothiazole scaffold.
Experimental Protocols: A Practical Guide
To ground the preceding discussion in practical application, this section provides a representative, detailed protocol for the synthesis of a 2-arylbenzothiazole. This protocol is a composite of established, reliable methods.
Protocol: Synthesis of 2-Phenylbenzothiazole via Condensation
This protocol describes the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde using a catalyst-free, air-oxidized method in DMSO.
Materials:
-
2-Aminothiophenol (1.0 mmol, 125.19 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)
-
Dimethyl Sulfoxide (DMSO), anhydrous (3 mL)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (3 mL) to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction: Heat the reaction mixture to 120 °C (oil bath temperature) and allow it to reflux under an air atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:9 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of starting materials on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL). A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) to remove residual DMSO.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the 2-phenylbenzothiazole product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) and by determining its melting point.
Diagram 3: Experimental Workflow for Benzothiazole Synthesis
Caption: A typical workflow for the synthesis and purification of a 2-arylbenzothiazole.
Conclusion and Future Outlook
The history of 2-substituted benzothiazoles is a compelling narrative of how fundamental chemical discovery, driven by industrial need and later by biomedical potential, can lead to the development of a molecular scaffold of immense importance. From accelerating the production of tires to slowing the progression of a devastating neurological disease, the impact of this heterocyclic system is undeniable.
The future of benzothiazole chemistry will likely focus on the principles of green and sustainable chemistry, developing even more efficient, atom-economical, and environmentally friendly synthetic routes. In the realm of drug discovery, the benzothiazole core will undoubtedly continue to serve as a valuable template for designing novel therapeutic agents targeting a wide array of diseases. As our understanding of biology and materials science deepens, new and unforeseen applications for this versatile scaffold will surely emerge, continuing the legacy that began in Hofmann's laboratory over a century ago.
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The Benzothiazole Scaffold: A Luminary in Modern Chemistry and Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole core, an unassuming fusion of a benzene and a thiazole ring, has unequivocally established itself as a "privileged scaffold" in both medicinal chemistry and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it a versatile and synthetically accessible building block for a vast array of functional molecules.[3] For researchers, scientists, and drug development professionals, the true allure of benzothiazole derivatives lies in their remarkable and tunable photophysical and fluorescent properties. These properties have propelled them to the forefront of innovation, leading to the development of highly sensitive fluorescent probes, advanced bioimaging agents, and even potential therapeutics.[4][5][6]
This technical guide offers a comprehensive exploration of the core principles governing the fluorescence of benzothiazole derivatives. We will delve into the structural and environmental factors that modulate their light-emitting characteristics, explore key synthetic strategies, and detail the experimental protocols necessary to harness their full potential. The narrative is designed not merely to list facts, but to provide a causal understanding of the phenomena described, empowering you to rationally design and apply these powerful molecular tools in your own research.
Core Photophysical Principles of Benzothiazole Derivatives
The utility of a fluorophore is defined by a set of key photophysical parameters. Understanding these is fundamental to selecting or designing the right benzothiazole derivative for a specific application.
-
Absorption and Emission: Benzothiazole derivatives typically exhibit strong absorption in the UV to near-visible range (340-400 nm).[7] Upon excitation, they relax to the ground state by emitting light at a longer wavelength (fluorescence). The difference between the maximum absorption wavelength (λabs) and the maximum emission wavelength (λem) is known as the Stokes Shift . A large Stokes shift is highly desirable as it minimizes self-absorption and reduces errors from scattered excitation light, leading to a better signal-to-noise ratio.[8][9]
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[10] A high quantum yield (approaching 1.0 or 100%) indicates a bright fluorophore. The quantum yield of benzothiazole derivatives is highly sensitive to their chemical structure and environment, a feature that is often exploited in sensor design.[7][11]
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state, typically in the nanosecond range.[12] This parameter is crucial for advanced fluorescence microscopy techniques and for understanding the fluorophore's interaction with its environment.
The interplay of these properties is profoundly influenced by the molecule's structure and its surrounding environment. The strategic placement of electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -CF3, -NO2) can precisely tune the absorption and emission wavelengths and dramatically alter the quantum yield.[7][10] Furthermore, environmental factors like solvent polarity can cause significant shifts in emission spectra (solvatochromism), a phenomenon that can be harnessed to probe the local environment in biological systems.[13]
Specialized Fluorescence Mechanisms
Beyond simple fluorescence, many benzothiazole derivatives exhibit more complex and highly useful photophysical behaviors, primarily Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photochemical process that occurs in molecules containing both a proton donor (like a hydroxyl -OH or amino -NHR group) and a proton acceptor (the nitrogen atom of the benzothiazole ring) in close proximity.[6][14] Upon excitation, the acidity of the proton donor increases, leading to an ultrafast transfer of the proton to the acceptor nitrogen. This creates a transient tautomeric form of the molecule, which has a different electronic structure and a lower energy level.[14] Fluorescence then occurs from this tautomer excited state, followed by a reverse proton transfer in the ground state to restore the original form.
This four-level energy cycle is the reason ESIPT-capable benzothiazoles exhibit exceptionally large Stokes shifts (often >100 nm).[8] This property is invaluable for bioimaging, as it effectively separates the emission signal from cellular autofluorescence and scattered excitation light.[15]
Diagram: The ESIPT Four-Level Photophysical Cycle
Caption: The ESIPT cycle explains the large Stokes shift in functionalized benzothiazoles.
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from fluorescence quenching at high concentrations or in the aggregated state (a phenomenon called Aggregation-Caused Quenching or ACQ), AIE-active molecules behave in the opposite manner. These compounds are weakly emissive when dissolved but become highly fluorescent upon aggregation.[6][14]
The mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . In solution, flexible parts of the molecule (like rotating phenyl rings) dissipate the excitation energy through non-radiative pathways (vibrations, rotations). In the aggregated state, these motions are physically locked, which blocks the non-radiative decay channels and forces the energy to be released as fluorescence, thus "turning on" the light emission.[10] This property is particularly useful for imaging insoluble targets like amyloid-β aggregates in Alzheimer's disease research or for developing solid-state lighting devices.[12]
Synthetic Methodologies: Building the Core Scaffold
The synthetic accessibility of the benzothiazole scaffold is a key reason for its widespread use. A variety of methods exist, but some of the most robust and common approaches are detailed below.
Condensation of 2-Aminothiophenol
The most fundamental method for creating the benzothiazole ring is the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives (like aldehydes or acid chlorides).[1] This reaction is versatile and can be performed under various conditions, often catalyzed by acids like polyphosphoric acid.[16]
Diagram: General Synthesis of 2-Substituted Benzothiazoles
Caption: Classic condensation reaction for synthesizing the benzothiazole core.
Palladium-Catalyzed Cross-Coupling Reactions
For creating more complex 2-arylbenzothiazoles, which are of significant interest for their photophysical properties, palladium-catalyzed cross-coupling reactions like the Suzuki reaction are invaluable. This method involves coupling a halogenated benzothiazole (e.g., 2-(4-bromophenyl)benzothiazole) with an arylboronic acid. This approach offers high yields and excellent functional group tolerance, allowing for the synthesis of a diverse library of derivatives with finely tuned electronic and fluorescent properties.[17]
Applications in Research and Drug Development
The unique fluorescent properties of benzothiazole derivatives have led to their application in numerous cutting-edge areas.
Fluorescent Probes and Sensors
Benzothiazole derivatives are exceptional platforms for designing fluorescent probes to detect a wide range of analytes.[6] Their fluorescence can be designed to "turn on," "turn off," or shift in color (ratiometric response) upon binding to a specific target.[18] This has enabled the creation of highly sensitive and selective probes for:
-
Metal Ions: Detecting biologically important ions like Zn2+, Cu2+, and Hg2+.[6][18]
-
Biomolecules: Sensing crucial biomolecules such as cysteine, glutathione, and reactive oxygen species (ROS) like peroxynitrite.[9][19]
-
Physiological Conditions: Monitoring changes in pH, viscosity, and polarity within living cells.[15][20]
Bioimaging and Diagnostics
The high quantum yields, large Stokes shifts, and low cytotoxicity of many benzothiazole derivatives make them ideal for cellular and in vivo imaging.[5][21] They can be engineered to specifically target and illuminate subcellular organelles like mitochondria or to visualize pathological markers.[8] A prominent example is their use in the detection of amyloid-β plaques, a key hallmark of Alzheimer's disease.[22] Derivatives like Thioflavin T bind to these amyloid aggregates, causing a significant enhancement in their fluorescence, which can be used for both microscopic imaging and potentially non-invasive diagnostic imaging with radiolabeled analogs.[10][22]
Table 1: Photophysical Properties of Selected Benzothiazole Derivatives
| Derivative Class | Example Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Key Feature/Application |
| Simple Aryl | 2-(4-methoxyphenyl)benzothiazole | ~350 | ~454 | ~104 | 0.68 | General purpose fluorophore[11] |
| ESIPT-capable | 2-(2'-hydroxyphenyl)benzothiazole (HBT) | ~390 | ~520 | ~130 | 0.50 | Large Stokes shift, bioimaging[8] |
| AIE-active | Thioflavin T (aggregated) | ~450 | ~482 | ~32 | >0.40 | Amyloid plaque detection[10] |
| Ion Sensor | BT (for Hg2+/Cu2+) | ~380 | ~530 (green) | ~150 | Varies | Ratiometric/quenching response[18] |
| Biothiol Probe | Probe 1 (for Cys) | ~413 | ~530 | ~117 | Varies | "Turn-on" response to cysteine[9] |
Experimental Protocols
To ensure scientific integrity, methodologies must be robust and reproducible. Below are detailed protocols for a representative synthesis and a key photophysical measurement.
Protocol 1: Synthesis of 2-(4-methoxyphenyl)benzothiazole via Suzuki Coupling
This protocol is adapted from methodologies described for Suzuki cross-coupling reactions to synthesize 2-arylbenzothiazoles.[17]
Objective: To synthesize a fluorescent 2-arylbenzothiazole derivative.
Materials:
-
2-(4-bromophenyl)benzothiazole (1.0 mmol)
-
4-methoxyphenylboronic acid (1.2 mmol)
-
Palladium(II) chloride (PdCl2) (0.01 mmol)
-
Potassium carbonate (K2CO3) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 2-(4-bromophenyl)benzothiazole, 4-methoxyphenylboronic acid, K2CO3, and PdCl2.
-
Seal the flask with a septum and purge with argon gas for 10-15 minutes to create an inert atmosphere.
-
Add DMF via syringe and stir the mixture.
-
Heat the reaction mixture to 120°C and maintain stirring under argon. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may take 12-24 hours.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or chloroform (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-(4-methoxyphenyl)benzothiazole.
-
Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol uses a comparative method, referencing a standard with a known quantum yield.[12][16]
Objective: To measure the fluorescence quantum yield (ΦF) of a synthesized benzothiazole derivative.
Materials:
-
Synthesized benzothiazole derivative (Sample)
-
Quantum yield standard (e.g., 9,10-diphenylanthracene in ethanol, ΦF,std = 0.95)[11]
-
Spectroscopic grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectrum for each solution and record the absorbance at the excitation wavelength (λex).
-
Measure the fluorescence emission spectrum for each solution using the same λex. Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.
-
Determine the slope (Gradient) of the straight line for both the sample (Gradsample) and the standard (Gradstd).
-
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std × (Gradsample / Gradstd) × (η2sample / η2std)
Where:
-
ΦF,std is the known quantum yield of the standard.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the sample and standard. (If the same solvent is used, this term cancels out).
-
-
Validation: The linearity of the plots (R2 > 0.99) validates the concentration range used and ensures the reliability of the calculated quantum yield.
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The Pharmacological Potential of the 2-(4-Nitrophenyl)benzo[d]thiazole Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The benzothiazole moiety, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents.[1] This guide focuses on the 2-(4-nitrophenyl)benzo[d]thiazole scaffold, a particularly compelling structural motif that has demonstrated significant promise across multiple therapeutic areas. We will delve into the synthesis, biological activities, and mechanistic underpinnings of this scaffold, with a particular focus on its anticancer and antimicrobial properties. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, providing both a theoretical framework and practical experimental guidance.
The this compound Scaffold: An Introduction
The this compound core structure is characterized by the presence of a nitro group at the para position of the phenyl ring attached to the C2 position of the benzothiazole nucleus. This electron-withdrawing nitro group significantly influences the electronic properties of the molecule, which in turn can modulate its biological activity. The planarity of the benzothiazole ring system and the potential for various substitutions on both the benzothiazole and phenyl rings offer a versatile platform for the design of new therapeutic agents with tailored pharmacological profiles.
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with 4-nitrobenzaldehyde or a related carboxylic acid derivative.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Exemplary Synthetic Protocol
A representative synthesis involves the reaction of a zinc salt of 4-amino-3-mercaptobenzoic acid with para-nitrobenzoyl chloride in pyridine at 80°C.[2] The resulting intermediate can then be treated with thionyl chloride to yield 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride, which can be further modified.[2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, suspend the zinc salt of 4-amino-3-mercaptobenzoic acid in pyridine.
-
Addition of Reagent: Add para-nitrobenzoyl chloride to the suspension.
-
Heating: Heat the reaction mixture to 80°C for one hour.
-
Formation of Intermediate: The condensation reaction yields the 2-(4'-nitrophenyl)-benzothiazole derivative.
-
Further Modification (Optional): The intermediate can be treated with thionyl chloride (SOCl₂) to produce 2-(4'-nitrophenyl)-benzothiazole-6-carbonyl chloride for further derivatization.[2]
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure compound.[3]
Anticancer Activity: A Primary Therapeutic Avenue
The this compound scaffold has emerged as a potent pharmacophore in the design of novel anticancer agents.[1] Derivatives of this scaffold have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.
Mechanisms of Anticancer Action
The anticancer effects of these compounds are often multifactorial, involving the modulation of key signaling pathways and the induction of apoptosis.
Inhibition of the NF-κB Signaling Pathway: A crucial mechanism underlying the anticancer and anti-inflammatory effects of some benzothiazole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a transcription factor that plays a pivotal role in regulating genes involved in inflammation, cell survival, and proliferation.[4] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Benzothiazole derivatives with nitro substituents have been shown to suppress the activation of NF-κB, leading to the downregulation of its target genes, such as the inflammatory mediators COX-2 and iNOS.[4] This inhibition of NF-κB signaling ultimately contributes to the induction of apoptosis in cancer cells.[4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Induction of Oxidative Stress and DNA Damage: Some studies suggest that 2-substituted benzothiazole compounds can induce cellular damage by increasing oxidative stress, leading to DNA fragmentation and a loss of mitochondrial membrane potential (ΔΨm).[4] This cascade of events ultimately triggers apoptosis in cancer cells.[4]
Quantitative Anticancer Activity
The anticancer efficacy of this compound derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-((1R,2S)-2-((E)-4-nitrostyryl)cyclooctyl)benzo[d]thiazole | HepG2 (Liver) | 38.54 (at 48h) | [4] |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide | AsPC-1 (Pancreatic) | >75 | [5] |
| 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide | BxPC-3 (Pancreatic) | >75 | [5] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa (Cervical) | 9.76 | [1] |
| Substituted methoxybenzamide benzothiazole | Various | 1.1 - 8.8 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, benzothiazole derivatives, including those with a 2-(4-nitrophenyl) moiety, have demonstrated significant antimicrobial activity against a spectrum of bacterial and fungal pathogens.[7]
Mechanism of Antimicrobial Action
The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Some studies have suggested that these compounds may act as inhibitors of enzymes crucial for bacterial survival.
Quantitative Antimicrobial Activity
The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazolo-1,2-benzothiazine acetamide (halogenated) | Staphylococcus aureus | 8 - 16 | [8] |
| 2,6-disubstituted benzothiazole | Moraxella catarrhalis | 4 | [9] |
| 2-(Benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl phosphoramidates | Aspergillus niger, Candida albicans | 10.0 - 15.0 | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial dilutions of the this compound derivative in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Other Biological Activities
Beyond anticancer and antimicrobial effects, the benzothiazole scaffold is associated with a wide range of other biological activities, including:
-
Anti-inflammatory Activity: As mentioned, the inhibition of the NF-κB pathway contributes to the anti-inflammatory properties of these compounds.[4]
-
Carbonic Anhydrase Inhibition: Benzothiazole derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[8] Some derivatives have shown inhibitory activity in the micromolar range against certain CA isoforms.[8]
Structure-Activity Relationships (SAR)
The biological activity of the this compound scaffold is highly dependent on the nature and position of substituents on both the benzothiazole and the phenyl rings.
-
Role of the Nitro Group: The electron-withdrawing nature of the nitro group at the para-position of the phenyl ring is often crucial for potent biological activity.[11] Its orientation relative to the aromatic rings can influence the molecule's interaction with biological targets.[12]
-
Substituents on the Benzothiazole Ring: Modifications on the benzothiazole ring can significantly impact activity. For instance, the introduction of different functional groups can modulate the compound's lipophilicity, solubility, and ability to interact with specific residues in target proteins.
Future Perspectives and Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its potent anticancer and antimicrobial properties, coupled with a growing understanding of its mechanisms of action, make it an attractive starting point for the development of novel therapeutic agents. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their molecular targets. The continued exploration of this versatile scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
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Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (n.d.). Beilstein Journals. Retrieved from [Link]
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The Core Mechanism of Nitrophenyl-Substituted Benzothiazoles: A Technical Guide for Drug Development Professionals
Abstract
Nitrophenyl-substituted benzothiazoles represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities. The incorporation of a nitrophenyl moiety onto the benzothiazole scaffold significantly modulates their biological effects, leading to potent anticancer and antimicrobial properties. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into the intricate signaling pathways they modulate, provide detailed experimental protocols for their evaluation, and present a critical analysis of their structure-activity relationships, pharmacokinetics, and toxicological profiles.
Introduction: The Benzothiazole Scaffold and the Significance of Nitrophenyl Substitution
Benzothiazole, a bicyclic heterocyclic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The versatility of the benzothiazole nucleus, particularly the ease of substitution at the C-2 and C-6 positions, allows for the fine-tuning of its biological properties.[1]
The introduction of a nitrophenyl group is a key structural modification that often enhances the therapeutic potential of the benzothiazole core. This substitution has been shown to be crucial for the potent cytotoxic effects against various cancer cell lines and for the specific mechanism of action against certain microbial pathogens. This guide will specifically focus on elucidating the molecular mechanisms that underpin the therapeutic promise of nitrophenyl-substituted benzothiazoles.
Anticancer Mechanism of Action: A Multi-pronged Attack on Cancer Cells
Nitrophenyl-substituted benzothiazoles exert their anticancer effects through the modulation of multiple, interconnected signaling pathways that are fundamental to cancer cell proliferation, survival, and inflammation. The primary mechanisms identified involve the inhibition of key protein kinases and transcription factors.
Inhibition of Pro-Survival Signaling Pathways
Several studies have demonstrated that nitrophenyl-substituted benzothiazoles can suppress the proliferation of cancer cells by targeting critical signaling cascades. A key mechanism is the downregulation of the Epidermal Growth Factor Receptor (EGFR), which subsequently inhibits downstream pathways crucial for cancer cell growth and survival, including:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Nitrophenyl-substituted benzothiazoles have been shown to inhibit the phosphorylation of key components of this pathway, such as AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]
-
JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a critical role in cell proliferation and immune responses. Inhibition of this pathway by nitrophenyl-substituted benzothiazoles contributes to their antiproliferative effects.
-
ERK/MAPK Pathway: This pathway is essential for cell proliferation, differentiation, and survival. By downregulating EGFR, nitrophenyl-substituted benzothiazoles can attenuate the activation of the ERK/MAPK cascade.
Attenuation of Inflammatory Responses through NF-κB Inhibition
Chronic inflammation is a well-established hallmark of cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Nitrophenyl-substituted benzothiazoles can inhibit the NF-κB signaling pathway, leading to a reduction in the expression of inflammatory mediators like COX-2 and iNOS. This dual action of inhibiting proliferation and inflammation makes them particularly promising as anticancer agents.
Quantitative Data Summary
The following tables summarize the in vitro activity of various nitrophenyl-substituted benzothiazole derivatives against different cancer cell lines and microbial strains. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: Anticancer Activity of Nitrophenyl-Substituted Benzothiazoles (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.22 | [3] |
| Nitrobenzylidene containing thiazolidine derivative | MCF7 | 0.036 | [3] |
| HEPG2 | 0.048 | [3] | |
| Nitro-styryl containing benzothiazole derivative | Pancreatic cancer cells | 27 | |
| Nitrated derivative of 2-(4-hydroxyphenyl)benzothiazole | A549, MCF7-ADR | More potent than parent compound (IC50 10.07-13.21 µg/ml) | [4][5] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Significant inhibition (specific IC50 not provided) | [6] |
Table 2: Antimicrobial Activity of Nitrophenyl-Substituted Benzothiazoles (MIC values in µg/mL)
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Amino-linked nitro-benzothiazinone analogue 9d | M. tuberculosis (susceptible) | 0.06 | [7] |
| M. tuberculosis (DR strains) | 0.06–0.25 | [7] | |
| Compound N-01, K-06, K-08 (nitro substituted benzothiazole derivatives) | P. aeruginosa | Potent activity at 50 & 100 µg/ml | [8] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of nitrophenyl-substituted benzothiazoles.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. [7][6]* Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment. [3] 2. Compound Treatment: Treat the cells with serial dilutions of the nitrophenyl-substituted benzothiazole compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [4] 4. Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [3][4] 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect the phosphorylation status of key proteins in signaling pathways like PI3K/AKT and NF-κB.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest and its phosphorylated form.
-
Procedure:
-
Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein or its phosphorylated form (e.g., anti-phospho-AKT) overnight at 4°C. [9][10] 7. Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [9] 8. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Measurement of Nitric Oxide Production: Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide through the determination of its stable breakdown product, nitrite.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration. [11]* Procedure:
-
Sample Preparation: Collect the supernatant from bacterial cultures treated with the nitrophenyl-substituted benzothiazole.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the samples and standards. [12][8] 4. Incubation: Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. [8] 5. Absorbance Measurement: Measure the absorbance at 540 nm. [12][11] 6. Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
DprE1 Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of compounds against the DprE1 enzyme.
-
Principle: A fluorometric assay can be used to measure the activity of DprE1. The assay often involves a coupled reaction where the product of the DprE1 reaction is used in a subsequent reaction that generates a fluorescent signal. [3][13]* Procedure:
-
Reagent Preparation: Prepare assay buffer, purified recombinant DprE1 enzyme, the substrate (e.g., farnesyl-phosphoryl-β-D-ribose), and serial dilutions of the test compound. [3] 2. Reaction Setup: In a 96-well plate, add the compound dilutions, followed by a master mix containing the DprE1 enzyme and substrate. [3] 3. Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). [3] 4. Signal Generation: Add a detection reagent (e.g., resazurin) and incubate further to allow for the development of a fluorescent signal. [3] 5. Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. [3] 6. Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of nitrophenyl-substituted benzothiazoles is highly dependent on the substitution pattern on both the benzothiazole and the nitrophenyl rings.
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring is critical for activity. Often, substitution at the para-position (4-position) of the phenyl ring results in potent activity.
-
Substituents on the Benzothiazole Ring: Substitutions at the C-2 and C-6 positions of the benzothiazole ring significantly influence the compound's potency and selectivity. [1]For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Linker between the Rings: The nature of the linker connecting the benzothiazole and nitrophenyl moieties can also impact activity.
A group-based quantitative structure-activity relationship (GQSAR) analysis of benzothiazole derivatives has suggested that the presence of hydrophobic groups on the substituent at the R1 position can potentiate anticancer activity.
Pharmacokinetics and Toxicology: Considerations for Drug Development
While nitrophenyl-substituted benzothiazoles show great therapeutic promise, a thorough understanding of their pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is essential for their development as clinical candidates.
-
Pharmacokinetics: The pharmacokinetic properties of benzothiazole derivatives can be influenced by factors such as lipophilicity and molecular size, which affect their absorption and distribution. Early assessment of metabolic stability is crucial in the drug development pipeline. In silico studies can be employed to predict the ADME properties of novel derivatives. [14]* Toxicology: The toxicological profile of benzothiazole derivatives is a key consideration. Some benzothiazoles have been reported to be dermal sensitizers and respiratory tract irritants. [15]In vitro and in vivo toxicity studies are necessary to evaluate the safety of new compounds. [16][17]For instance, the Ames test can be used to assess mutagenicity, and chromosomal aberration assays can evaluate genotoxicity. [17][18]
Conclusion and Future Directions
Nitrophenyl-substituted benzothiazoles are a versatile class of compounds with well-defined mechanisms of action against cancer and microbial targets. Their ability to modulate multiple signaling pathways in cancer cells and their specific activation mechanism in Mycobacterium tuberculosis make them attractive candidates for further drug development. Future research should focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties while minimizing toxicity. A deeper understanding of their in vivo efficacy and safety profiles will be critical for their successful translation into clinical applications.
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2-(4-Nitrophenyl)Benzo[D]Thiazole Derivatives in Medicinal Chemistry: From Synthesis to Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. When substituted at the 2-position with a 4-nitrophenyl group, this core structure gives rise to a class of derivatives with pronounced biological activities, particularly in oncology and microbiology. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets and, in some cases, serving as a pro-drug moiety susceptible to bioreduction. This guide provides a comprehensive technical overview of 2-(4-Nitrophenyl)Benzo[D]Thiazole derivatives, covering their synthetic pathways, diverse medicinal applications, mechanisms of action, and key structure-activity relationships. Detailed experimental protocols for synthesis and biological evaluation are included to provide a practical resource for researchers in the field.
Introduction: The Significance of the 2-(4-Nitrophenyl)Benzothiazole Scaffold
Benzothiazole is a privileged heterocyclic system formed by the fusion of a benzene ring and a thiazole ring.[1] This scaffold is present in numerous FDA-approved drugs and biologically active molecules, valued for its rigid structure and ability to participate in various non-covalent interactions with enzymatic and receptor targets.[2][3]
The introduction of a phenyl ring at the C-2 position creates the 2-phenylbenzothiazole core, a structure extensively investigated for its potent anticancer properties.[4][5] Further substitution on this phenyl ring allows for the fine-tuning of the molecule's pharmacological profile. The placement of a nitro (-NO₂) group at the para-position of the phenyl ring is of particular strategic importance for several reasons:
-
Enhanced Biological Activity: The strong electron-withdrawing properties of the nitro group can potentiate the molecule's interaction with biological targets, leading to increased efficacy.[1]
-
Modulation of Physicochemical Properties: The nitro group impacts the molecule's polarity, solubility, and ability to cross biological membranes.
-
Bioactivation Potential: In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form highly reactive cytotoxic species, a key mechanism of action for many nitroaromatic drugs.[6][7][8]
This guide will explore the synthesis, therapeutic applications, and molecular mechanisms of this promising class of compounds.
Synthetic Strategies
The construction of the 2-(4-nitrophenyl)benzothiazole core is most commonly achieved through the condensation of an aminothiophenol precursor with a 4-nitrobenzoyl derivative. One of the foundational and widely adapted methods is a variation of the Jacobson synthesis.
A prevalent modern approach involves a two-step process where a 4-nitro-N-phenylthiobenzamide intermediate is synthesized and then undergoes oxidative cyclization.[9] This method is efficient and allows for a variety of substitutions on the aniline precursor.
Diagram: General Synthetic Workflow
Caption: General workflow for synthesizing 2-(4-Nitrophenyl)Benzothiazole derivatives.
Medicinal Chemistry Applications
Derivatives of 2-(4-nitrophenyl)benzothiazole have demonstrated significant potential across multiple therapeutic areas, primarily as anticancer and antimicrobial agents.
Anticancer Activity
The 2-phenylbenzothiazole scaffold is a well-established pharmacophore for anticancer drug design. The addition of the 4-nitro group often enhances this activity. These compounds exert their effects through multiple mechanisms, including the induction of apoptosis and modulation of critical cell signaling pathways.
Mechanism of Action: Apoptosis Induction and Pathway Modulation
Many benzothiazole derivatives, including those with nitro-aromatic substitutions, function as potent inducers of apoptosis (programmed cell death) in cancer cells.[10] This is often achieved by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Furthermore, these compounds can interfere with key signaling cascades that regulate cell survival, proliferation, and inflammation, such as the NF-κB pathway.[10]
Diagram: Simplified NF-κB Signaling Pathway Inhibition
Caption: Reductive activation of a nitro-benzothiazole derivative inside a microbial cell.
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing lead compounds. For 2-phenylbenzothiazole derivatives, specific structural modifications have been shown to significantly impact anticancer activity.
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as the nitro group or halogens (F, Cl), on the 2-phenyl ring is strongly correlated with increased cytotoxic potency. This is likely due to enhanced binding interactions at the target site. [1][11]* Substitution on the Benzothiazole Ring: Modifications to the benzo portion of the scaffold are also crucial. Halogenation at the C-5 or C-6 positions, or the addition of a methoxy group at C-6, often leads to a synergistic increase in antiproliferative effects. [11]* Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross cell membranes and reach intracellular targets. A balance is necessary, as excessively high lipophilicity can lead to poor aqueous solubility and unfavorable pharmacokinetic properties. [1]
Diagram: Key SAR Findings for Anticancer Activity
Caption: Structure-Activity Relationship (SAR) summary for 2-phenylbenzothiazole derivatives.
Key Experimental Protocols
This section provides validated, step-by-step methodologies for the synthesis of a representative 2-(4-nitrophenyl)benzothiazole and its subsequent evaluation for anticancer activity.
Protocol 1: Synthesis of 2-(4-Nitrophenyl)benzothiazole (5a)
This protocol is adapted from established procedures involving oxidative cyclization of a thiobenzamide intermediate. [9] Materials:
-
N-phenyl-4-nitrothiobenzamide
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Prepare Oxidant Solution: In a round-bottom flask, dissolve potassium ferricyanide (4.0 equivalents) in deionized water. Begin heating the solution to 90°C with stirring.
-
Prepare Substrate Solution: In a separate beaker, suspend the N-phenyl-4-nitrothiobenzamide (1.0 equivalent) in a minimal amount of 95% ethanol (a few drops to create a slurry). Add 30% aqueous sodium hydroxide solution (8.0 equivalents).
-
Reaction Execution: Add the substrate solution dropwise to the heated potassium ferricyanide solution over 10-15 minutes.
-
Reaction Completion: Maintain the reaction mixture at 90°C for an additional 1 hour after the addition is complete.
-
Isolation: Cool the reaction mixture in an ice bath. The solid product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove inorganic salts.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid, 2-(4-nitrophenyl)benzothiazole, can be further purified by flash chromatography (e.g., using a dichloromethane/hexane solvent system) and characterized by NMR, Mass Spectrometry, and melting point analysis. [9]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. [12] Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
2-(4-Nitrophenyl)benzothiazole derivative (dissolved in DMSO to make a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
ELISA plate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence. [12]2. Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. [12]Replace the old medium with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with 0.5% DMSO) and "medium only" wells (for background control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). 5. Formazan Formation: Incubate the plate for another 4 hours in the dark at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. [12]6. Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. [12]Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance. 8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value.
Future Perspectives and Conclusion
The 2-(4-nitrophenyl)benzothiazole scaffold remains a highly promising platform for the development of novel therapeutics. Future research should focus on several key areas:
-
Prodrug Strategies: Designing derivatives that are selectively activated in the tumor microenvironment to minimize off-target toxicity.
-
Combination Therapies: Evaluating the synergistic effects of these compounds with existing chemotherapeutic agents or immunotherapy.
-
Target Deconvolution: Utilizing advanced chemical biology and proteomic approaches to precisely identify the molecular targets of the most potent derivatives.
-
Pharmacokinetic Optimization: Modifying the core structure to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
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Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI. [Link]
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Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2- nitrophenyl)-disulfides. ChemRxiv. [Link]
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Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). PubMed. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2022). MDPI. [Link]
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Benzothiazole derivatives as anticancer agents. (2020). PubMed Central. [Link]
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Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). National Institutes of Health (NIH). [Link]
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Spectroscopic Profile of 2-(4-Nitrophenyl)benzo[d]thiazole: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-(4-nitrophenyl)benzo[d]thiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying rationale for the experimental methodologies employed in its acquisition and interpretation.
Introduction: The Significance of this compound
This compound, with the CAS Number 22868-34-4, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, comprised of a benzothiazole core linked to a nitrophenyl group, imparts unique photophysical and biological properties. A thorough understanding of its chemical structure and purity, as determined by spectroscopic methods, is a critical prerequisite for any downstream application. This guide serves as a foundational reference for the analytical characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its covalent framework.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms within the molecule. The aromatic protons of the benzothiazole and nitrophenyl rings resonate in distinct regions, with their chemical shifts and coupling patterns providing valuable structural information.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.38 | dd | 2H | Protons ortho to the nitro group |
| 8.25 | d | 2H | Protons meta to the nitro group |
| 8.15 | d | 1H | Benzothiazole proton |
| 7.95 | d | 1H | Benzothiazole proton |
| 7.55 | t | 1H | Benzothiazole proton |
| 7.45 | t | 1H | Benzothiazole proton |
Note: Data referenced from a study published by The Royal Society of Chemistry.[1]
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 165.8 | C=N (thiazole) |
| 153.9 | C-NO₂ |
| 137.9 | Quaternary C (benzothiazole) |
| 135.4 | Quaternary C (benzothiazole) |
| 133.8 | CH (nitrophenyl) |
| 128.3 | CH (nitrophenyl) |
| 127.5 | CH (benzothiazole) |
| 126.7 | CH (benzothiazole) |
| 123.1 | CH (benzothiazole) |
| 118.8 | Quaternary C (nitrophenyl) |
| 113.8 | CH (benzothiazole) |
Note: Data referenced from a study published by The Royal Society of Chemistry.[1]
Experimental Protocol and Rationale: NMR Analysis
The choice of solvent and instrument parameters are critical for acquiring high-quality NMR data.
Causality Behind Experimental Choices:
-
Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which ensures complete dissolution of the crystalline solid. Its high boiling point also minimizes evaporation. The residual proton signal of DMSO-d₆ at ~2.50 ppm does not interfere with the aromatic proton signals of the analyte.
-
Spectrometer Frequency (400-600 MHz): A higher field strength spectrometer provides better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns observed in the aromatic region of the spectrum.
-
Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and more accurate integration.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the aromatic rings, the nitro group, and the benzothiazole moiety.
Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |
| ~1600, 1475 | Medium-Strong | C=C stretch | Aromatic Rings |
| ~1520 | Strong | Asymmetric N-O stretch | Nitro Group |
| ~1340 | Strong | Symmetric N-O stretch | Nitro Group |
| ~1550 | Medium | C=N stretch | Thiazole |
| ~850 | Strong | C-H out-of-plane bend | 1,4-disubstituted benzene |
| ~750 | Strong | C-H out-of-plane bend | ortho-disubstituted benzene |
Expert Interpretation: The strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the nitro group, providing unequivocal evidence of its presence. The pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region is diagnostic for the substitution patterns on the aromatic rings.
Experimental Protocol and Rationale: FTIR Analysis
For a crystalline solid like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed.
Causality Behind Experimental Choices:
-
ATR vs. KBr Pellet: While the traditional KBr pellet method can yield high-quality spectra, it is more time-consuming and susceptible to issues with sample grinding and moisture. ATR requires minimal sample preparation, reduces the risk of sample contamination, and ensures good particle contact with the crystal, leading to reproducible results.
-
Background Collection: A background spectrum of the empty ATR crystal is collected to account for any atmospheric (e.g., CO₂, H₂O) or instrumental absorptions, ensuring that the final spectrum is solely that of the analyte.
III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For this compound, it serves to confirm the molecular weight and can offer structural insights through the analysis of fragmentation patterns.
Mass Spectrometry Data
A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound would be expected to show the following key ions:
| m/z | Relative Intensity | Assignment |
| 256 | High | [M]⁺˙ (Molecular Ion) |
| 210 | Moderate | [M - NO₂]⁺ |
| 184 | Moderate | [M - NO₂ - C₂H₂]⁺ |
| 135 | Moderate | [Benzothiazole]⁺ |
| 108 | Moderate | [C₆H₄S]⁺ |
Note: The molecular ion peak at m/z 256 confirms the molecular weight of 256.28 g/mol .[2]
Expert Interpretation: The fragmentation pattern is consistent with the structure. The initial loss of the nitro group (NO₂) is a common fragmentation pathway for aromatic nitro compounds. Subsequent fragmentation of the benzothiazole ring leads to the other observed ions.
Experimental Protocol and Rationale: GC-MS Analysis
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A Technical Guide to the Therapeutic Targeting Potential of 2-(4-Nitrophenyl)Benzo[D]Thiazole
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure renowned for its broad spectrum of biological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2] This guide focuses on a specific derivative, 2-(4-Nitrophenyl)Benzo[D]Thiazole (NBT), to provide an in-depth analysis of its potential therapeutic targets. Synthesizing data from NBT and structurally related analogues, we elucidate the primary mechanism of action, which centers on its function as an agonist for the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR pathway initiates a cascade of transcriptional events, most notably the induction of cytochrome P450 enzymes, which is intrinsically linked to the compound's selective anticancer activities. This document provides a detailed exploration of the AhR signaling pathway, the downstream cytotoxic effects, and the validated experimental protocols required to investigate these mechanisms. Further, we briefly discuss other potential targets to offer a comprehensive view of the therapeutic landscape for this promising class of molecules.
The Primary Therapeutic Target: The Aryl Hydrocarbon Receptor (AhR) Pathway
The most extensively validated therapeutic target for NBT and related phenylbenzothiazoles is the Aryl Hydrocarbon Receptor (AhR).[3][4] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a critical regulator of cellular metabolism, proliferation, and immune response, making it a compelling target for cancer therapy.[5][6]
Mechanism of Action: NBT as an AhR Agonist
NBT functions as a ligand-activated transcription factor. Benzothiazole derivatives have been conclusively identified as agonists that bind directly to the AhR, initiating a well-defined signaling cascade.[7][8]
The Mechanistic Pathway is as follows:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm, complexed with heat shock protein 90 (Hsp90) and other co-chaperones. NBT, being a hydrophobic molecule, diffuses across the cell membrane and binds to the ligand-binding pocket of the AhR.
-
Nuclear Translocation: Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and exposing a nuclear localization signal. The AhR-ligand complex then translocates into the nucleus.
-
Heterodimerization: Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[5]
-
Transcriptional Activation: This AhR/ARNT heterodimer is the active transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes.[5]
Protocol 3: Ethoxyresorufin-O-deethylase (EROD) Assay
-
Objective: To measure the enzymatic activity of CYP1A1 induced by NBT treatment.
-
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2) and treat with various concentrations of NBT for 24-48 hours to induce CYP1A1 expression. [9] 2. Incubation with Substrate: Replace the medium with a solution containing 7-ethoxyresorufin. This non-fluorescent substrate is specifically converted by CYP1A1 into the highly fluorescent product, resorufin.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
-
Protein Quantification: After the kinetic reading, lyse the cells and perform a protein quantification assay (e.g., BCA assay) on the cell lysate in each well.
-
Analysis: Normalize the rate of resorufin production (fluorescence units per minute) to the total protein concentration in each well. This yields the specific EROD activity (pmol/min/mg protein).
-
-
Causality Insight: This assay provides the final piece of evidence in the primary mechanism, confirming that the transcriptional activation measured in Protocol 2 results in the production of a functionally active enzyme, which is the cornerstone of the compound's proposed therapeutic action.
Quantitative Data Summary for Benzothiazole Derivatives
The following table summarizes the reported biological activities of various anticancer benzothiazole derivatives, illustrating the potent nature of this chemical class.
| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Indole-based Benzothiazole | HT-29 (Colon) | IC50 | 0.015 µM | [1] |
| Indole-based Benzothiazole | H460 (Lung) | IC50 | 0.28 µM | [1] |
| Indole-based Benzothiazole | MDA-MB-231 (Breast) | IC50 | 0.68 µM | [1] |
| 5F 203 (Prodrug) | N/A | AhR Binding (Ki) | 2.8 nM | [3][4] |
| 5F 203 (Prodrug) | H4-II-E (Hepatoma) | CYP1A1 mRNA Induction (EC50) | 3 µM | [3][4] |
| Nitro-substituted Benzothiazole | HepG2 (Liver) | IC50 | 56.98 µM | [10] |
| Fluorine-substituted Benzothiazole | HepG2 (Liver) | IC50 | 59.17 µM | [10] |
Other Potential Therapeutic Targets
While the AhR pathway is the most substantiated target, research suggests that benzothiazole derivatives may exert their effects through additional mechanisms, which could contribute to their overall therapeutic profile.
-
Inhibition of the NF-κB Pathway: Certain benzothiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This leads to the downregulation of pro-inflammatory and cancer-associated proteins such as COX-2 and iNOS in hepatocellular carcinoma cells. [10]* FOXM1 Inhibition: In silico modeling and subsequent in vitro validation have identified novel benzothiazole derivatives as potential inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. [11]FOXM1 is a well-known proto-oncogene that is overexpressed in a wide variety of human cancers, making it an attractive target for drug development. [11]
Conclusion and Future Directions
The evidence strongly supports the Aryl Hydrocarbon Receptor as the primary therapeutic target for this compound and its analogues. The mechanism, involving AhR-mediated induction of CYP1A1 and subsequent metabolic activation to cytotoxic agents within cancer cells, presents a compelling strategy for targeted cancer therapy. The protocols outlined in this guide provide a clear, validated pathway for confirming this mechanism of action for NBT or any novel derivative.
Future research should focus on comprehensive in vivo studies to validate these in vitro findings, alongside detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiling. Furthermore, the exploration of synergistic effects by combining NBT with other chemotherapeutic agents could unlock new treatment paradigms. The continued investigation into secondary targets like NF-κB and FOXM1 will further illuminate the full therapeutic potential of this versatile chemical scaffold.
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The Benzothiazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole core, a bicyclic system forged from the fusion of benzene and thiazole rings, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural adaptability and capacity to engage with a multitude of biological targets have propelled the development of a diverse arsenal of therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of benzothiazole derivatives in drug discovery, navigating from the foundational principles of their synthesis to the intricate mechanisms underpinning their diverse pharmacological activities. We will dissect the causality behind experimental choices in their development and evaluation, presenting a self-validating framework of protocols and quantitative data. This guide is designed to serve as an authoritative resource for researchers, scientists, and drug development professionals, fostering a deeper understanding of this critical heterocyclic scaffold and inspiring the rational design of next-generation therapeutics.
The Benzothiazole Core: A Nexus of Physicochemical and Biological Potential
The inherent chemical properties of the benzothiazole nucleus are central to its success in drug discovery. The fusion of the electron-rich thiazole ring with the aromatic benzene ring creates a planar, π-delocalized system capable of engaging in various non-covalent interactions with biological macromolecules, including π-π stacking, hydrogen bonding, and hydrophobic interactions.[4] The presence of nitrogen and sulfur heteroatoms not only influences the molecule's electronics and solubility but also provides key coordination sites for metal ions within metalloenzymes, a common target in many disease states.
The true power of the benzothiazole scaffold lies in its synthetic tractability. The core can be readily functionalized at multiple positions (primarily the 2-, 5-, and 6-positions), allowing for the systematic modulation of its physicochemical and pharmacokinetic properties.[5][6] This structural versatility is a cornerstone of modern medicinal chemistry, enabling the optimization of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. For instance, the introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity.[7][8]
Synthetic Strategies: Building the Benzothiazole Framework
The construction of the benzothiazole core and its derivatives is a well-established field, with several robust synthetic methodologies at the disposal of medicinal chemists. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Jacobson Condensation: A Classic Approach
One of the most fundamental and widely employed methods for synthesizing benzothiazoles is the condensation of 2-aminothiophenols with various electrophilic partners. This approach offers a convergent and versatile route to a wide array of 2-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-Aryl-benzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes
-
Reaction Setup: To a solution of 2-aminothiophenol (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL), add the desired aromatic aldehyde (1.0 mmol).
-
Catalyst Addition: Introduce a catalytic amount of an oxidizing agent. A common and effective choice is a hydrogen peroxide/hydrochloric acid mixture.[9]
-
Reaction Conditions: Stir the reaction mixture at room temperature for a designated period, typically 1-2 hours, while monitoring the progress by thin-layer chromatography (TLC).[9]
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-benzothiazole.
The rationale behind using an oxidizing agent is to facilitate the cyclization and subsequent aromatization to the stable benzothiazole ring system. This method is favored for its operational simplicity and generally high yields.[9]
Microwave-Assisted Synthesis: Accelerating Discovery
In the fast-paced environment of drug discovery, time is a critical factor. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction times, often from hours to minutes, and improve yields. The synthesis of benzothiazole derivatives is particularly amenable to this technology.
Caption: Workflow for microwave-assisted synthesis of benzothiazoles.
Therapeutic Applications: A Multifaceted Pharmacological Profile
The structural and electronic attributes of benzothiazole derivatives have translated into a broad spectrum of biological activities, making them valuable scaffolds in the pursuit of treatments for a wide range of diseases.[1][2][3]
Oncology: A Cornerstone of Benzothiazole Research
Cancer remains a primary focus for the application of benzothiazole derivatives.[10][11] These compounds have been shown to exert their anticancer effects through a variety of mechanisms, highlighting their versatility in targeting the complex pathology of cancer.[10][11]
Key Anticancer Mechanisms:
-
Tyrosine Kinase Inhibition: Many benzothiazole derivatives act as potent inhibitors of tyrosine kinases, such as EGFR, VEGFR, and PI3K, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][11] The planar benzothiazole ring can effectively mimic the adenine region of ATP, competitively inhibiting the kinase's activity.
-
Topoisomerase Inhibition: Certain derivatives have been shown to intercalate with DNA and inhibit the function of topoisomerases, enzymes essential for DNA replication and repair.[11] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Induction of Apoptosis: Benzothiazoles can induce programmed cell death through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).[11][12]
A notable example is Quizartinib, an FDA-approved drug for the treatment of acute myeloid leukemia (AML), which functions as a potent FLT3 kinase inhibitor.[2]
Caption: Key anticancer mechanisms of benzothiazole derivatives.
Antimicrobial Agents: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiazole derivatives have demonstrated significant promise as potent antibacterial and antifungal agents.[4][5][13]
Their antimicrobial activity often stems from their ability to inhibit crucial bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).[4][5] For instance, some sulfonamide-containing benzothiazoles act as competitive inhibitors of DHPS, an enzyme vital for folate synthesis in bacteria.[4]
Table 1: Antibacterial Activity of Selected Benzothiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Compound 41c | E. coli | 3.1 | [5] |
| Compound 41c | P. aeruginosa | 6.2 | [5] |
| Ciprofloxacin (Standard) | E. coli | 12.5 | [5] |
| Ciprofloxacin (Standard) | P. aeruginosa | 12.5 | [5] |
The data clearly indicates that certain benzothiazole derivatives can exhibit superior or comparable antibacterial activity to established antibiotics.
Neurodegenerative Diseases: A Glimmer of Hope
Neurodegenerative disorders like Alzheimer's and Parkinson's disease present a significant challenge to modern medicine. Benzothiazole derivatives have emerged as promising neuroprotective agents, capable of targeting multiple pathological pathways.[14][15][16]
Riluzole, a clinically used drug for amyotrophic lateral sclerosis (ALS), is a prime example of a neuroprotective benzothiazole.[2] Its mechanisms of action are multifaceted, including the inhibition of glutamate release and the modulation of voltage-gated ion channels.
Furthermore, benzothiazole derivatives like Flutemetamol are utilized as diagnostic imaging agents for detecting β-amyloid plaques in the brains of Alzheimer's patients.[2] This highlights the dual therapeutic and diagnostic potential of this versatile scaffold.
Key Neuroprotective Mechanisms:
-
Monoamine Oxidase B (MAO-B) Inhibition: Inhibition of MAO-B increases the levels of dopamine in the brain, which is beneficial in Parkinson's disease.[14]
-
Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase acetylcholine levels, a neurotransmitter depleted in Alzheimer's disease.[15]
-
Anti-aggregation Activity: Some derivatives have been shown to inhibit the aggregation of tau protein and α-synuclein, pathological hallmarks of Alzheimer's and Parkinson's diseases, respectively.[17]
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research into benzothiazole derivatives has led to a deep understanding of their structure-activity relationships (SAR). The nature and position of substituents on the benzothiazole ring profoundly influence their biological activity.[6][11] For example, electron-withdrawing groups at the 6-position have often been associated with enhanced anticancer activity.
The future of benzothiazole-based drug discovery lies in the rational design of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple targets within a disease pathway.[15][18] This approach is particularly relevant for complex multifactorial diseases like cancer and neurodegenerative disorders. The continued exploration of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
Conclusion
The benzothiazole scaffold has unequivocally demonstrated its immense value in drug discovery. Its synthetic accessibility, coupled with a broad and potent pharmacological profile, has led to the development of clinically successful drugs and a rich pipeline of promising therapeutic candidates. This technical guide has provided a comprehensive overview of the key aspects of benzothiazole chemistry and pharmacology, from synthesis and mechanism of action to therapeutic applications. As our understanding of disease biology deepens, the rational design of novel benzothiazole derivatives will continue to be a cornerstone of modern medicinal chemistry, offering hope for the treatment of some of the most challenging human diseases.
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Methodological & Application
Synthesis of 2-(4-Nitrophenyl)benzo[d]thiazole: A Detailed Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-nitrophenyl)benzo[d]thiazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the condensation reaction between 2-aminothiophenol and a suitable 4-nitro-substituted benzoyl derivative. This application note elucidates the underlying chemical principles, provides a meticulously detailed experimental protocol, and offers insights into the optimization of reaction conditions. The target audience for this guide includes researchers, scientists, and professionals engaged in drug development and chemical synthesis.
Introduction and Scientific Background
Benzothiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring.[1] The 2-substituted benzothiazoles, in particular, are of immense interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and antioxidant properties.[1] The specific compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules and has been investigated for its own potential pharmacological applications.
The fundamental approach to synthesizing 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde or a carboxylic acid derivative.[1][2] This reaction proceeds through the formation of an intermediate Schiff base (in the case of an aldehyde) or an amide (from a carboxylic acid derivative), followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzothiazole ring system.[3]
The choice of the second reactant is critical in determining the final 2-substituent. For the synthesis of this compound, common precursors include 4-nitrobenzaldehyde or 4-nitrobenzoyl chloride. The use of 4-nitrobenzoyl chloride, as detailed in this protocol, offers a direct and often high-yielding pathway to the desired product.
Chemical Principles and Mechanism
The synthesis of this compound from 2-aminothiophenol and 4-nitrobenzoyl chloride is a classic example of a condensation-cyclization reaction. The mechanism can be dissected into two primary stages:
-
Amide Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of an N-(2-mercaptophenyl)-4-nitrobenzamide intermediate and the elimination of hydrochloric acid.
-
Intramolecular Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular cyclization. The thiol group attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic benzothiazole ring.
The presence of a base, such as pyridine, is often employed to neutralize the hydrochloric acid generated during the initial acylation step, thereby driving the reaction to completion.[4]
Figure 1: Simplified reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminothiophenol | ≥98% | Sigma-Aldrich | Store under nitrogen, sensitive to oxidation. |
| 4-Nitrobenzoyl Chloride | ≥98% | Sigma-Aldrich | Moisture sensitive. |
| Pyridine | Anhydrous | Sigma-Aldrich | Store over molecular sieves. |
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization. |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | For drying. |
| Hydrochloric Acid (HCl) | 1 M | Fisher Scientific | For workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Fisher Scientific | For workup. |
| Brine | Saturated NaCl | Lab Prepared | For workup. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Reaction Procedure
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminothiophenol (1.25 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: To the cooled, stirring solution, add 4-nitrobenzoyl chloride (1.86 g, 10 mmol) portion-wise over 15 minutes. An exothermic reaction may be observed. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-cold water (100 mL). Acidify the mixture with 1 M HCl to a pH of approximately 2. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a solid. Recrystallize the solid from hot ethanol to obtain pure this compound as yellow needles.
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield and Characterization Data
-
Expected Yield: 70-85%
-
Appearance: Yellow crystalline solid
-
Melting Point: 224-226 °C
-
Molecular Formula: C₁₃H₈N₂O₂S[5]
-
Molecular Weight: 256.28 g/mol [5]
Safety and Handling Precautions
-
2-Aminothiophenol: Is toxic and has a strong, unpleasant odor. It is also susceptible to oxidation.[3] Handle in a well-ventilated fume hood and store under an inert atmosphere.
-
4-Nitrobenzoyl Chloride: Is corrosive and moisture-sensitive.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle in a fume hood.
-
Pyridine: Is flammable and toxic. Use in a well-ventilated area.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reflux time. Ensure anhydrous conditions. |
| Oxidation of 2-aminothiophenol | Use fresh, properly stored 2-aminothiophenol. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Loss during workup | Ensure complete extraction. Be careful during the washing steps to avoid loss into the aqueous layer. | |
| Impure Product | Presence of starting materials | Ensure the reaction has gone to completion using TLC. Optimize recrystallization solvent and procedure. |
| Formation of byproducts | The formation of disulfide byproducts from the oxidation of 2-aminothiophenol can occur.[3] Maintaining an inert atmosphere can minimize this. |
Conclusion
The synthesis of this compound from 2-aminothiophenol and 4-nitrobenzoyl chloride is a robust and reliable method for obtaining this valuable heterocyclic compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently achieve high yields of the pure product. The principles and techniques described herein are broadly applicable to the synthesis of other 2-arylbenzothiazole derivatives, making this a foundational procedure in heterocyclic chemistry.
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Application Notes & Protocols for Green Synthesis of 2-Substituted Benzothiazoles
Introduction: The Imperative for Greener Pathways to Benzothiazoles
2-Substituted benzothiazoles are a cornerstone of heterocyclic chemistry, exhibiting a remarkable spectrum of biological activities that have cemented their importance in medicinal chemistry and drug development.[1][2][3] Their derivatives are investigated for a wide array of pharmacological applications, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][4] The conventional synthesis of these vital compounds often relies on methods that are at odds with the principles of green chemistry, frequently involving hazardous reagents, volatile organic solvents, and high energy consumption.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for several green and sustainable methods for the synthesis of 2-substituted benzothiazoles. By embracing these methodologies, laboratories can significantly reduce their environmental footprint while improving efficiency, safety, and, in many cases, reaction yields. The focus here is not merely on procedural steps but on the underlying principles that make these methods "green," empowering researchers to make informed, sustainable choices in their synthetic endeavors.
Core Synthetic Strategy: Condensation of 2-Aminothiophenol with Aldehydes
The most prevalent and versatile approach to synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a variety of aldehydes.[3][5] This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the final benzothiazole product. The innovation in green chemistry lies in the methods used to drive this transformation efficiently and sustainably.
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Application Note & Protocol: Rapid Synthesis of Benzothiazole Derivatives via Microwave Assistance
Introduction: The Significance of Benzothiazoles and the Advent of Microwave Chemistry
Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] Several clinically approved drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole and the diagnostic agent Flutemetamol for Alzheimer's disease, feature the benzothiazole core, underscoring its therapeutic relevance.[2][4] The synthetic accessibility and structural tunability of the benzothiazole framework make it an attractive target for drug discovery and development professionals.[4]
Traditionally, the synthesis of benzothiazoles involves the condensation of 2-aminothiophenols with various electrophilic partners like carboxylic acids or aldehydes. These methods, however, often necessitate harsh reaction conditions, prolonged reaction times, and the use of hazardous reagents like polyphosphoric acid.[5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and rapid alternative to conventional heating.[6][7][8][9] Microwave irradiation delivers energy directly to the polar molecules in the reaction mixture, leading to rapid, uniform heating that dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[6][8][10] This technique frequently results in higher product yields, increased purity, and can often be performed under solvent-free conditions, aligning with the principles of green chemistry.[7][9][11]
This application note provides a detailed, field-proven protocol for the synthesis of 2-substituted benzothiazole derivatives using microwave assistance. We will delve into the mechanistic rationale behind the chosen methodology, offer step-by-step experimental procedures, and provide guidance on reaction optimization and safety.
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
The accelerated reaction rates observed in MAOS are a consequence of the unique heating mechanism. Unlike conventional heating, which relies on conduction and convection, microwave energy interacts directly with polar molecules, causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates heat volumetrically and uniformly throughout the reaction mixture.[8] This efficient energy transfer can lead to temperatures and pressures well above the solvent's boiling point in a sealed vessel, a state not safely achievable with standard laboratory glassware.[7] The result is a significant increase in reaction kinetics, often leading to cleaner reactions with fewer side products.[6][10]
General Reaction Scheme
The most common and versatile approach to synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol with either an aldehyde or a carboxylic acid.
Figure 1: General workflow for microwave-assisted benzothiazole synthesis.
Experimental Protocols
The following protocols are designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors. Caution: Domestic microwave ovens should not be used for chemical synthesis due to the lack of safety features and the potential for explosions.[12][13]
Protocol 1: Synthesis of 2-Arylbenzothiazoles from Aldehydes
This protocol describes the condensation of 2-aminothiophenol with an aromatic aldehyde. This solvent-free method is both efficient and environmentally friendly.[14]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Glacial acetic acid (catalytic amount)
-
Microwave process vials (10 mL) with appropriate caps and septa
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave process vial, combine 2-aminothiophenol (1.0 mmol, 1.0 equiv) and the desired aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 5 minutes
-
Power: 100-200 W (or as determined by the instrument to maintain the set temperature)
-
Stirring: High
-
-
After the irradiation is complete, allow the vial to cool to a safe temperature (below 50 °C) before opening.[13]
-
The crude product, often a solid, can be purified by recrystallization from ethanol.
-
Filter the recrystallized product, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids
This solvent-free protocol details the direct condensation of 2-aminothiophenol with a carboxylic acid, a method that avoids the need for pre-activating the carboxylic acid.[5][15][16]
Materials:
-
2-Aminothiophenol
-
Carboxylic acid (aliphatic or aromatic)
-
Microwave process vials (10 mL) with appropriate caps and septa
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL microwave process vial, add 2-aminothiophenol (1.0 mmol, 1.0 equiv) and the carboxylic acid (1.2 mmol, 1.2 equiv).
-
Seal the vial tightly with the appropriate cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Ramp time: 3 minutes
-
Hold time: 15-20 minutes
-
Power: 200-300 W (or as determined by the instrument to maintain the set temperature)
-
Stirring: High
-
-
After completion, cool the reaction vial to a safe temperature.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation: Comparative Analysis
The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.
| Synthesis Route | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophenol + Benzaldehyde | Conventional (Ethanol) | 4-6 hours | 70-85 | [11] |
| 2-Aminothiophenol + Benzaldehyde | Microwave (Solvent-free) | 5-10 minutes | 90-95 | [14] |
| 2-Aminothiophenol + Benzoic Acid | Conventional (PPA) | 2-4 hours | 60-75 | [5] |
| 2-Aminothiophenol + Benzoic Acid | Microwave (Solvent-free) | 20 minutes | 85-92 | [5][16] |
Mechanism and Causality
The formation of the benzothiazole ring proceeds through a well-established mechanism.
Figure 2: Mechanistic pathway for benzothiazole formation.
-
Condensation: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde or carboxylic acid, forming a Schiff base or an amide intermediate, respectively.
-
Intramolecular Cyclization: This is often the rate-determining step. The thiol group then acts as an internal nucleophile, attacking the electrophilic carbon of the imine or amide. Microwave energy significantly accelerates this step by providing the necessary activation energy.[6]
-
Dehydration/Oxidation: The resulting cyclized intermediate undergoes dehydration (in the case of the aldehyde route) or a similar elimination to yield the final aromatic benzothiazole product. For the aldehyde route, an oxidative step is often required, which can occur with atmospheric oxygen, especially at the high temperatures achieved with microwave heating.
Safety and Troubleshooting
Safety Precautions:
-
Always use a dedicated microwave reactor designed for chemical synthesis.[12]
-
Use only the manufacturer-certified pressure-rated vials and accessories.[12]
-
Be aware of the potential for rapid pressure buildup, especially with highly exothermic reactions or when using low-boiling-point solvents.
-
Consult the Material Safety Data Sheet (MSDS) for all reagents to understand their stability at high temperatures.[12]
-
If unsure about a reaction's kinetics, start with small-scale experiments at lower power and temperature settings.[12]
-
Ensure the reaction vessel has cooled sufficiently before opening to prevent sudden depressurization.[13]
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase the hold time or the reaction temperature. Ensure efficient stirring. |
| Degradation of starting materials or product. | Lower the reaction temperature. Check the thermal stability of your reagents. | |
| Formation of Byproducts | Side reactions occurring at high temperatures. | Optimize the temperature and time. Consider using a solvent to improve selectivity. |
| Reaction Stalled | Insufficient microwave absorption. | If using a non-polar solvent, add a small amount of a polar co-solvent or an ionic liquid to improve energy absorption. |
| Catalyst deactivation. | If a catalyst is used, ensure it is compatible with microwave conditions. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of benzothiazole derivatives, offering significant advantages in terms of speed, efficiency, and environmental impact.[10] The protocols outlined in this application note provide a robust and reliable foundation for researchers, scientists, and drug development professionals to rapidly access this important class of heterocyclic compounds. By understanding the principles of microwave chemistry and adhering to safety guidelines, the synthesis of novel benzothiazole-based therapeutics and materials can be greatly accelerated.
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (URL: [Link])
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Benzothiazole synthesis - Organic Chemistry Portal. (URL: [Link])
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Azarifar, D., Maleki, B., & Setayeshnazar, M. (2007). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. Synthetic Communications, 37(15), 2531-2536. (URL: [Link])
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An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation (2004) | Asit K. Chakraborti | 87 Citations - SciSpace. (URL: [Link])
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Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC - NIH. (URL: [Link])
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MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY - International Journal of Pharmacy and Biological Sciences. (URL: [Link])
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Request PDF: An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. (URL: [Link])
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (URL: [Link])
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Microwave Assisted Synthesis of Some Biologically Active Benzothiazolotriazine Derivatives - Semantic Scholar. (URL: [Link])
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Application Notes and Protocols for 2-(4-Nitrophenyl)Benzo[D]Thiazole as a Core Structure for Fluorescent H2O2 Probes
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the principles and applications of fluorescent probes for the detection of hydrogen peroxide (H₂O₂), utilizing the 2-(4-Nitrophenyl)Benzo[D]Thiazole scaffold as a core fluorophore. We will delve into the underlying sensing mechanisms, provide detailed experimental protocols for both in vitro and cellular assays, and present a framework for data interpretation. The focus is on empowering researchers to effectively employ these powerful tools for investigating the role of H₂O₂ in biological systems and drug development processes.
Introduction: The Significance of H₂O₂ Detection
Hydrogen peroxide is a key reactive oxygen species (ROS) that plays a dual role in cellular physiology. At low concentrations, it functions as a critical signaling molecule in various pathways. However, elevated levels of H₂O₂ are indicative of oxidative stress, a condition implicated in a multitude of pathologies, including neurodegenerative diseases, inflammation, and cancer.[1] Consequently, the ability to accurately detect and quantify H₂O₂ in biological systems is of paramount importance for both fundamental research and therapeutic development.
Fluorescent probes have emerged as indispensable tools for H₂O₂ detection due to their high sensitivity, good selectivity, and operational simplicity.[2] Among the various classes of fluorescent probes, those based on the benzothiazole scaffold have garnered significant attention. These probes can be engineered to exhibit a "turn-on" fluorescent response upon reaction with H₂O₂, providing a high signal-to-noise ratio ideal for cellular imaging.[3]
The this compound structure serves as a robust fluorophore core. While not directly reactive with H₂O₂ in its native form, it can be chemically modified, most commonly with a boronate ester group, to create a highly selective H₂O₂ sensor. The electron-withdrawing nature of the nitrophenyl group can be leveraged to modulate the photophysical properties of the resulting probe.[4][5]
Sensing Mechanism: A Boronate Ester-Mediated "Turn-On" Response
The most prevalent and well-established sensing mechanism for benzothiazole-based H₂O₂ probes involves the strategic use of a boronate ester as the reactive moiety.[6] This mechanism is predicated on a highly selective and efficient oxidative cleavage of the boronate group by H₂O₂.
Here's a breakdown of the process:
-
The "Off" State: The benzothiazole fluorophore, in this case, a derivative of this compound, is chemically linked to a boronate ester. This linkage effectively quenches the fluorescence of the benzothiazole core through mechanisms such as photoinduced electron transfer (PET).[7] In this state, the probe is either non-fluorescent or weakly fluorescent.
-
The Reaction with H₂O₂: In the presence of H₂O₂, the boronate ester undergoes a rapid and specific oxidation reaction. This leads to the cleavage of the boronate group from the fluorophore.[8][9]
-
The "On" State: The cleavage of the boronate ester restores the native, highly fluorescent state of the benzothiazole derivative. This results in a significant increase in fluorescence intensity, providing a direct and quantifiable signal for the presence of H₂O₂.[3]
The beauty of this system lies in its specificity. The boronate ester moiety is selectively reactive towards H₂O₂ over other ROS, ensuring a high degree of confidence in the detected signal.[1]
Visualizing the Workflow
Caption: General experimental workflows for in vitro and cellular H₂O₂ detection.
Experimental Protocols
The following protocols are generalized for a typical benzothiazole-boronate ester probe derived from a this compound core. It is crucial to consult the specific product datasheet for optimal concentrations and incubation times.
Protocol 1: In Vitro H₂O₂ Detection and Calibration
This protocol allows for the determination of the probe's sensitivity and linear range for H₂O₂ detection.
Materials:
-
Benzothiazole-boronate ester probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
30% (w/w) Hydrogen Peroxide solution
-
Microplate reader with fluorescence capabilities
-
Black, clear-bottom 96-well plates
Procedure:
-
Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the benzothiazole-boronate ester probe in anhydrous DMSO. Store at -20°C, protected from light.
-
H₂O₂ Standard Preparation: a. Prepare a fresh 1 M H₂O₂ stock solution by diluting the 30% H₂O₂ solution in PBS. The exact concentration of the stock solution should be determined by measuring its absorbance at 240 nm (extinction coefficient ε = 43.6 M⁻¹cm⁻¹). b. Prepare a series of H₂O₂ standards (e.g., 0-100 µM) by serial dilution of the 1 M stock solution in PBS.
-
Assay: a. Prepare a working solution of the probe (e.g., 10 µM) in PBS. b. In a 96-well plate, add 50 µL of the H₂O₂ standards to respective wells. c. Add 50 µL of the probe working solution to each well. d. Incubate the plate at 37°C for 30 minutes, protected from light. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Data Analysis: a. Subtract the fluorescence intensity of the blank (0 µM H₂O₂) from all measurements. b. Plot the fluorescence intensity as a function of H₂O₂ concentration. c. Perform a linear regression analysis to determine the limit of detection (LOD) and the linear range of the assay. The LOD can be calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear regression.[1]
Protocol 2: Cellular H₂O₂ Imaging
This protocol outlines the steps for imaging both exogenous (externally added) and endogenous (cellularly generated) H₂O₂ in living cells.
Materials:
-
Benzothiazole-boronate ester probe
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets
-
Optional: A known inducer of cellular H₂O₂ production (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS))
Procedure:
-
Cell Culture: Culture cells in a suitable vessel (e.g., glass-bottom dishes or multi-well plates) to an appropriate confluency.
-
Probe Loading: a. Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free cell culture medium or PBS. b. Wash the cells once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.[1][3]
-
Imaging Exogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS to remove excess probe. b. Add fresh cell culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM). c. Incubate for 30 minutes at 37°C. d. Proceed with fluorescence imaging.
-
Imaging Endogenous H₂O₂: a. After probe loading, wash the cells twice with warm PBS.[3] b. Replace with fresh cell culture medium. c. If desired, add an inducer of H₂O₂ production and incubate for the appropriate time. d. Proceed with fluorescence imaging.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with the appropriate excitation and emission filters for the probe. b. Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ). c. Compare the fluorescence intensity between control and treated groups.
Data Presentation: Key Performance Metrics
When evaluating a fluorescent probe for H₂O₂ detection, several key parameters should be considered.
| Parameter | Description | Typical Range for Benzothiazole Probes |
| Excitation Wavelength (λex) | The wavelength of light used to excite the fluorophore. | 320 - 470 nm[1] |
| Emission Wavelength (λem) | The wavelength of light emitted by the fluorophore. | 430 - 610 nm[1][10] |
| Stokes Shift | The difference between the excitation and emission maxima. | 50 - 180 nm[5] |
| Limit of Detection (LOD) | The lowest concentration of H₂O₂ that can be reliably detected. | 0.1 - 5.0 µM[1][11] |
| Response Time | The time required for the probe to react with H₂O₂ and produce a stable signal. | < 30 minutes[1][11] |
| Selectivity | The ability of the probe to detect H₂O₂ in the presence of other ROS. | High selectivity over other ROS[1] |
Trustworthiness and Self-Validation
To ensure the reliability of your results, it is essential to incorporate appropriate controls in your experiments.
-
Negative Controls:
-
Cells without probe: To assess cellular autofluorescence.
-
Probe-loaded cells without H₂O₂ stimulation: To establish a baseline fluorescence level.
-
-
Positive Controls:
-
Probe-loaded cells treated with a known concentration of H₂O₂: To confirm probe responsiveness.
-
-
Specificity Controls:
-
Pre-treatment with an H₂O₂ scavenger (e.g., N-acetylcysteine or catalase) before H₂O₂ stimulation: This should abolish the fluorescence signal, confirming that the signal is indeed due to H₂O₂.
-
Conclusion and Future Perspectives
Fluorescent probes based on the this compound scaffold, when appropriately functionalized with a boronate ester, represent a powerful and reliable technology for the detection of H₂O₂ in biological systems. The "turn-on" sensing mechanism provides high sensitivity and selectivity, making these probes well-suited for both quantitative in vitro assays and dynamic cellular imaging. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can confidently employ these tools to unravel the complex roles of H₂O₂ in health and disease, and to accelerate the development of novel therapeutics targeting oxidative stress pathways.
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A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health (NIH). [Link]
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Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. ResearchGate. [Link]
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Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. PubMed. [Link]
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Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
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Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. ResearchGate. [Link]
-
Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. Scirp.org. [Link]
-
A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Taylor & Francis Online. [Link]
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Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. National Institutes of Health (NIH). [Link]
-
Photophysical Properties of the Fluorescence Probes under Different Conditions. ResearchGate. [Link]
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Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. National Institutes of Health (NIH). [Link]
-
Fluorescence imaging of intracellular H2O2 production using... ResearchGate. [Link]
-
Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester. ResearchGate. [Link]
-
Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide. PubMed. [Link]
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Application of 2-(4-Nitrophenyl)Benzo[D]Thiazole in Alzheimer's Disease Research: A Technical Guide
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Neurodegenerative Disease Research
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs)[1][2]. The development of molecular tools to detect and quantify these pathological hallmarks is crucial for early diagnosis, monitoring disease progression, and the development of novel therapeutics. The benzothiazole core, a heterocyclic aromatic compound, has emerged as a "privileged scaffold" in the design of probes for Aβ aggregates. Its planar structure allows for intercalation between the cross-β-sheet structures of amyloid fibrils, a characteristic shared with the histological dye Thioflavin T (ThT), a well-known benzothiazole derivative used for detecting amyloid fibrils[3].
2-(4-Nitrophenyl)Benzo[D]Thiazole is a specific derivative within this class of compounds. Its structural features, including the electron-withdrawing nitro group, can modulate its electronic and photophysical properties, as well as its binding affinity and specificity to Aβ aggregates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in Alzheimer's disease research, covering its utility as an imaging agent and a potential modulator of amyloid aggregation.
Mechanism of Action and Key Applications
The primary application of this compound in AD research stems from its ability to bind to the β-sheet-rich structures of Aβ plaques[4][5]. This binding event often results in a detectable change in the molecule's photophysical properties, such as an increase in fluorescence quantum yield and a shift in emission spectra, making it a valuable tool for fluorescent imaging[6][7].
Key Applications:
-
In Vitro Detection and Quantification of Aβ Aggregates: Used as a fluorescent probe in assays to monitor Aβ fibrillization kinetics and to screen for potential inhibitors of aggregation[8].
-
Histological Staining of Aβ Plaques: Enables the visualization of Aβ plaques in post-mortem brain tissue from AD patients and transgenic animal models[4][9].
-
Potential for In Vivo Imaging: With appropriate radiolabeling, benzothiazole derivatives can be adapted for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) to visualize Aβ plaques in the living brain[9][10][11][12].
-
Therapeutic Potential: Some benzothiazole derivatives have been shown to not only bind to Aβ aggregates but also to interfere with their formation and reduce their associated cytotoxicity[13][14].
Experimental Protocols
PART 1: In Vitro Amyloid-Beta Aggregation Assay
This protocol describes the use of this compound as a fluorescent probe to monitor the kinetics of Aβ peptide aggregation in real-time, analogous to the widely used Thioflavin T assay[3]. The principle lies in the enhancement of fluorescence upon the probe's binding to forming Aβ fibrils.
Materials and Reagents:
-
This compound
-
Synthetic Amyloid-Beta (1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorometric microplate reader
Protocol Steps:
-
Preparation of Aβ(1-42) Monomers:
-
Dissolve synthetic Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL to ensure it is in a monomeric state.
-
Aliquot the solution into microcentrifuge tubes, evaporate the HFIP under a gentle stream of nitrogen gas or in a vacuum concentrator, and store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute the Aβ(1-42) film in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in PBS.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to create a 1 mM stock solution. Store protected from light at -20°C.
-
-
Aggregation Assay:
-
In a 96-well black microplate, prepare the reaction mixture containing:
-
Aβ(1-42) peptide at a final concentration of 10 µM.
-
This compound at a final concentration of 5 µM.
-
PBS to a final volume of 200 µL.
-
-
Include control wells:
-
Aβ(1-42) peptide alone.
-
This compound alone in PBS.
-
PBS alone (blank).
-
-
Incubate the plate at 37°C in a fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours. The excitation and emission wavelengths should be empirically determined but can be initially based on the known properties of similar benzothiazole derivatives (e.g., excitation ~440 nm, emission ~520 nm).
-
Data Analysis and Interpretation:
The fluorescence intensity will increase over time as Aβ(1-42) aggregates, reflecting the binding of this compound to the forming fibrils. The resulting kinetic curve will typically show a lag phase, an exponential growth phase, and a plateau phase, characteristic of amyloid aggregation. This assay can be adapted to screen for potential inhibitors by including test compounds in the reaction mixture and observing their effect on the aggregation kinetics.
PART 2: Histological Staining of Amyloid Plaques in Brain Tissue
This protocol outlines the procedure for using this compound to visualize Aβ plaques in paraffin-embedded or frozen brain sections from Alzheimer's disease patients or transgenic mouse models.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections (5-10 µm thickness)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ethanol (various concentrations for dehydration/rehydration)
-
Xylene (for paraffin-embedded sections)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol Steps:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in decreasing concentrations of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Staining:
-
Prepare a staining solution of this compound in a suitable buffer (e.g., 1 µM in PBS containing 50% ethanol).
-
Incubate the tissue sections with the staining solution for 10-15 minutes at room temperature, protected from light.
-
-
Washing and Differentiation:
-
Briefly rinse the slides in the same buffer used for the staining solution to remove excess unbound probe.
-
Differentiate the staining by a brief wash in 70% ethanol.
-
-
Mounting:
-
Rinse the slides in PBS.
-
Mount the coverslips using an aqueous antifade mounting medium.
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound. Aβ plaques will appear as brightly fluorescent structures.
-
Visualization of Experimental Workflow and Binding Mechanism
Experimental Workflow for Aβ Aggregation Assay
Caption: Workflow for the in vitro Aβ aggregation assay using this compound.
Proposed Binding Mechanism
Sources
- 1. Tau Protein Interaction Partners and Their Roles in Alzheimer's Disease and Other Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mirica.web.illinois.edu [mirica.web.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Degradation of amyloid peptide aggregates by targeted singlet oxygen delivery from a benzothiazole functionalized naphthalene endoperoxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Topic: In Vitro Anticancer Activity Assay for 2-(4-Nitrophenyl)Benzothiazole Derivatives
An Application Note and Protocol
Authored by: A Senior Application Scientist
Date: January 21, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the in vitro anticancer activity of 2-(4-Nitrophenyl)Benzothiazole derivatives. Benzothiazoles, particularly those with a nitrophenyl substitution, have emerged as a promising class of compounds with potent and selective anticancer properties. This guide details the underlying principles, step-by-step protocols, and data interpretation for key assays, including cytotoxicity (MTT assay), apoptosis induction (Annexin V-FITC/PI staining), and cell cycle analysis. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.
Introduction: The Rationale for Investigating 2-(4-Nitrophenyl)Benzothiazoles
Benzothiazole is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. The addition of a 2-(4-Nitrophenyl) group can enhance the anticancer efficacy of the benzothiazole core. These derivatives have been reported to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells. The selective toxicity of some derivatives towards tumor cells over normal cells makes them attractive candidates for further preclinical development. Understanding the precise cellular and molecular responses to these compounds is critical for their advancement as therapeutic agents. This application note provides the foundational assays to characterize their anticancer profile in vitro.
Core Assays for Characterizing Anticancer Activity
A multi-faceted approach is essential to comprehensively evaluate the anticancer potential of novel compounds. The following three assays form a robust initial screening cascade:
-
Cytotoxicity Assessment (MTT Assay): Determines the concentration at which the compound inhibits cell viability by 50% (IC₅₀). This is a primary indicator of potency.
-
Apoptosis Quantification (Annexin V-FITC/PI Assay): Elucidates whether the observed cytotoxicity is due to programmed cell death (apoptosis), a desirable mechanism for anticancer drugs.
-
Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry): Investigates if the compound disrupts the normal progression of the cell cycle, leading to arrest at specific phases (G1, S, G2/M).
The logical flow of these experiments allows for a comprehensive understanding of the compound's effect on cancer cells.
Figure 1: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.
Materials and Reagents
-
Cell Lines: Human breast cancer (MCF-7), colon cancer (HCT-116), or other relevant cancer cell lines. A non-cancerous cell line (e.g., MCF-10A) should be included to assess selectivity.
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: 2-(4-Nitrophenyl)Benzothiazole derivatives, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Annexin V-FITC Apoptosis Detection Kit: Contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer.
-
Propidium Iodide (PI) Staining Solution: For cell cycle analysis.
-
RNase A
-
Phosphate Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well and 6-well culture plates
-
Microplate reader (absorbance at 570 nm)
-
Flow cytometer
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the compound concentration (logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Table 1: Example IC₅₀ Data for Benzothiazole Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) |
| Derivative A | 5.2 |
| Derivative B | 12.8 |
| Doxorubicin (Control) | 0.9 |
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
Figure 2: Principle of distinguishing cell populations using Annexin V and PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates (e.g., 2.5 x 10⁵ cells/well) and allow them to attach overnight. Treat the cells with the benzothiazole derivative at its predetermined IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation: The flow cytometer will generate a dot plot separating cells into four quadrants:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells The percentage of apoptotic cells is the sum of cells in Q2 and Q4.
-
Protocol 3: Cell Cycle Analysis
Principle: The cell cycle consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Anticancer agents can cause cell cycle arrest at these checkpoints. Propidium Iodide (PI) stoichiometrically binds to DNA, so the amount of fluorescence is directly proportional to the amount of DNA. This allows for the differentiation of cell populations based on their DNA content.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay (Step 1 of Protocol 4.2).
-
Cell Harvesting: Collect all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. Add the cells drop-wise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and prevent its non-specific staining.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples using a flow cytometer. A histogram of cell count versus fluorescence intensity is generated.
-
Data Interpretation: Deconvolute the histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™). The software will quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.
Table 2: Example Cell Cycle Distribution Data for HCT-116 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.3 | 24.1 | 20.6 |
| Derivative A (IC₅₀) | 25.8 | 15.2 | 59.0 |
This data suggests that Derivative A induces a significant G2/M phase arrest in HCT-116 cells.
Trustworthiness and Self-Validation
To ensure the integrity of the results, every experiment must include:
-
Positive Controls: A known anticancer drug (e.g., Doxorubicin, Paclitaxel) should be run in parallel to validate assay performance.
-
Vehicle Controls: Cells treated with the highest concentration of the solvent (DMSO) used for the test compounds. This ensures that the observed effects are not due to the solvent.
-
Biological Replicates: Each experiment should be performed independently at least three times to ensure reproducibility.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treated and control groups.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 2-(4-Nitrophenyl)Benzothiazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of a compound's activity. This foundational data is essential for making informed decisions about which derivatives warrant further investigation in more complex preclinical models.
References
-
Khattab, M., & El-Faham, A. (2022). Benzothiazole: A promising scaffold for the discovery of novel anticancer agents. RSC Medicinal Chemistry, 13(10), 1189-1214. Available at: [Link]
-
Kumar, S., et al. (2021). A comprehensive review on the biological and pharmacological potential of benzothiazole derivatives. Bioorganic & Medicinal Chemistry, 48, 116411. Available at: [Link]
-
Hassan, A., et al. (2020). Synthesis, biological evaluation and molecular docking of novel benzothiazole derivatives as potential anticancer agents. Bioorganic Chemistry, 94, 103447. Available at: [Link]
Application Notes and Protocols for Antimicrobial Screening of Novel Benzothiazole Compounds
Introduction: The Promise of Benzothiazoles in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action.[1][2] Among the heterocyclic compounds, the benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent antimicrobial effects.[3][4][5] Derivatives of benzothiazole have been reported to exhibit antibacterial and antifungal activity by inhibiting essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydroorotase.[1][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening and characterization of novel benzothiazole compounds for their antimicrobial properties. The protocols detailed herein are grounded in established methodologies, emphasizing reproducibility and mechanistic insight, and adhere to guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[5][8][9][10]
Section 1: Foundational Assays for Antimicrobial Efficacy
The initial assessment of a novel compound's antimicrobial potential hinges on determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal or fungicidal concentration (MBC/MFC). These foundational assays provide quantitative measures of a compound's potency.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13] The broth microdilution method is a widely accepted and high-throughput technique for determining MIC values.[14]
The broth microdilution method is preferred for its efficiency in testing multiple compounds and concentrations simultaneously, its conservation of reagents, and its amenability to automation. It provides a quantitative result that is more precise than agar-based diffusion methods.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[15] This can be done visually or using a spectrophotometer.[16]
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][17]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the novel benzothiazole compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth within a 96-well microtiter plate. The concentration range should be selected based on preliminary screening or literature data for similar compounds.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the prepared microbial inoculum.[14]
-
Include the following controls:
-
Positive Control: A known effective antibiotic against the test organism.
-
Negative (Growth) Control: Broth with inoculum but no compound.
-
Sterility Control: Broth only.
-
-
Incubate the plate at 35-37°C for 16-24 hours for most bacteria and at a suitable temperature and duration for fungi.[13]
-
-
Determination of MIC:
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent that is required to kill a particular microorganism.[18][19] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
The MBC/MFC assay provides a definitive measure of the lethal activity of a compound, which is critical for therapeutic applications, especially in immunocompromised patients. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[20]
-
Selection of Wells:
-
Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations showing no visible growth.
-
-
Subculturing:
-
Aliquot a small, standardized volume (e.g., 10 µL) from each selected well and plate it onto a suitable agar medium (e.g., Nutrient Agar, Tryptic Soy Agar).
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.
-
-
Determination of MBC/MFC:
Visualizing the Core Antimicrobial Screening Workflow
Caption: Workflow for MIC and MBC/MFC Determination.
Section 2: Delving into the Mechanism of Action
Understanding how a novel benzothiazole compound exerts its antimicrobial effect is paramount for its development as a therapeutic agent. The following assays provide initial insights into the potential mechanisms of action.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population over time.[21][22] It provides valuable information on the concentration-dependent and time-dependent nature of the compound's activity.[23]
Time-kill kinetics offers a dynamic view of antimicrobial activity, distinguishing between rapid and slow-acting compounds and providing a more detailed characterization than the static endpoint of an MIC assay. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
-
Preparation:
-
Inoculation and Sampling:
-
Inoculate each flask with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[24]
-
-
Enumeration:
-
Perform serial dilutions of the collected aliquots and plate them onto agar to determine the viable cell count (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of the compound and the control.
-
Bacterial Membrane Permeability Assay
Many antimicrobial agents exert their effects by disrupting the integrity of the microbial cell membrane.[26] Membrane permeability can be assessed using fluorescent probes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.[26][27][28]
This assay provides a rapid and sensitive method to determine if the benzothiazole compound's mechanism involves membrane disruption. Propidium iodide (PI) is a common fluorescent dye used for this purpose as it only enters cells with damaged membranes.[26][29]
-
Bacterial Suspension:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).
-
Resuspend the cells in the buffer to a standardized optical density.
-
-
Treatment and Staining:
-
Treat the bacterial suspension with the benzothiazole compound at its MIC and supra-MIC concentrations.
-
Include a positive control (e.g., a known membrane-disrupting agent like polymyxin B) and a negative control (untreated cells).
-
Add propidium iodide to each suspension.
-
-
Measurement:
-
Incubate the suspensions for a defined period.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.
-
Hypothetical Mechanism of Action: Inhibition of a Key Bacterial Enzyme
Benzothiazole derivatives have been shown to inhibit various bacterial enzymes crucial for survival.[1][6] For instance, they can act as inhibitors of DNA gyrase, an enzyme essential for DNA replication.
Caption: Hypothetical Inhibition of Bacterial DNA Gyrase.
Section 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for the comparative analysis of novel compounds.
Quantitative Data Summary
The following table provides a template for summarizing the antimicrobial efficacy data for a novel benzothiazole compound.
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control | MIC (µg/mL) of Novel Compound | MBC/MFC (µg/mL) of Novel Compound | MBC/MIC Ratio |
| Staphylococcus aureus | Positive | 0.5 - 64 | Vancomycin | [Insert Data] | [Insert Data] | [Insert Data] |
| Escherichia coli | Negative | 0.5 - 64 | Ciprofloxacin | [Insert Data] | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | Negative | 0.5 - 64 | Gentamicin | [Insert Data] | [Insert Data] | [Insert Data] |
| Candida albicans | N/A | 0.5 - 64 | Amphotericin B | [Insert Data] | [Insert Data] | [Insert Data] |
Conclusion
The protocols and application notes presented here provide a robust framework for the initial antimicrobial screening and preliminary mechanistic evaluation of novel benzothiazole compounds. By adhering to these standardized methods, researchers can generate reliable and reproducible data, facilitating the identification and advancement of promising new candidates in the fight against infectious diseases. Further investigations, including in vivo efficacy studies and toxicity profiling, are essential subsequent steps in the drug development pipeline.
References
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Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. [Link]
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ResearchGate. (2024). How to assess bacterial permeability?. [Link]
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Anand, L., & Puumala, S. (1987). Standardization of inoculum size for disc susceptibility testing: a preliminary report of a spectrophotometric method. Journal of Antimicrobial Chemotherapy, 20(3), 339-344. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Bio-protocol. (2018). Bacterial Membrane Permeability Assay. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Khan, I., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135248. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79. [Link]
-
Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols, 1-22. [Link]
-
Baker, C. N., Thornsberry, C., & Hawkinson, R. W. (1983). Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. Journal of Clinical Microbiology, 17(3), 450–457. [Link]
-
Maciá, M. D., et al. (2014). Establishing the minimal bactericidal concentration of an antimicrobial agent for planktonic cells (MBC-P) and biofilm cells (MBC-B). Journal of visualized experiments: JoVE, (83), e50896. [Link]
-
Southeast Asian Fisheries Development Center, Aquaculture Department. (2005). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
-
Li, Z., et al. (2020). Contemporaneous measurement of outer and inner membrane permeability in Gram-negative bacteria. Bio-protocol, 10(5), e3544. [Link]
-
Li, Z., et al. (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. Bio-protocol, 10(5), e3544. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]
-
Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
-
Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules (Basel, Switzerland), 25(9), 2094. [Link]
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Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
-
Frontiers in Microbiology. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Simner, P. J., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of clinical microbiology, 56(4), e01934-17. [Link]
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Pobot, A., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. Antibiotics (Basel, Switzerland), 10(7), 808. [Link]
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Measuring the Light: A-Z Guide to Quantum Yield of Benzothiazole Fluorophores
Abstract
This comprehensive guide details the experimental setup and protocol for the accurate determination of the fluorescence quantum yield (Φf) of benzothiazole-based fluorophores. As the efficiency of the conversion of absorbed light into emitted fluorescence, quantum yield is a critical parameter in the development of fluorescent probes for biomedical imaging, diagnostics, and pharmaceutical research.[1] This document provides a robust framework for researchers, scientists, and drug development professionals, outlining the principles of relative quantum yield measurement, step-by-step experimental procedures, and crucial considerations for data integrity.
Introduction: The Significance of Quantum Yield in Benzothiazole Fluorophores
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in medicinal chemistry and materials science due to their unique photophysical properties.[2][3] Their application as fluorescent probes hinges on their ability to efficiently emit light upon excitation. The fluorescence quantum yield (Φf) is the quantitative measure of this efficiency, defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5][6]
A high quantum yield is often a desirable characteristic for fluorescent probes, as it translates to brighter signals and enhanced sensitivity in various applications. For instance, in bioimaging, fluorophores with high quantum yields enable the visualization of biological targets with greater clarity and contrast. In drug development, understanding the quantum yield of a potential therapeutic agent can provide insights into its mechanism of action and interaction with biological systems.[7][8] Recent studies have demonstrated that benzothiazole derivatives can exhibit quantum yields as high as 85% in solution, highlighting their potential as highly emissive materials.[2][3]
This application note will focus on the relative method for determining quantum yield, which involves comparing the fluorescence of the benzothiazole sample to that of a well-characterized standard with a known quantum yield.[1][9][10]
Principles and Considerations for Accurate Measurement
The accurate determination of fluorescence quantum yield requires careful attention to several experimental factors. This section outlines the theoretical foundation of the relative method and discusses critical parameters that can influence the measurement.
The Relative Quantum Yield Method
The relative method is the most common approach for determining the fluorescence quantum yield of a sample in solution.[1] It relies on the comparison of the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield (ΦR). The governing equation is as follows:
ΦS = ΦR * (IS / IR) * (AR / AS) * (nS² / nR²) [9]
Where:
-
ΦS and ΦR are the quantum yields of the sample and reference standard, respectively.
-
IS and IR are the integrated fluorescence intensities of the sample and reference.
-
AS and AR are the absorbances of the sample and reference at the excitation wavelength.
-
nS and nR are the refractive indices of the sample and reference solutions.
The core principle is that if two solutions have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons.[9]
Critical Experimental Parameters
Several factors can significantly impact the accuracy of quantum yield measurements. It is imperative to control these variables to ensure reliable and reproducible results.
-
Selection of a Suitable Quantum Yield Standard: The choice of the reference standard is paramount. Ideally, the standard should have an absorption profile that overlaps with the benzothiazole sample, allowing for excitation at the same wavelength.[9][10] Its emission spectrum should also be in a similar region to the sample to minimize wavelength-dependent biases in the detector response.[11] The quantum yield of the standard should be well-documented and stable under the experimental conditions.[12]
-
Solvent Effects: The solvent environment can profoundly influence the quantum yield of a fluorophore by altering the rates of non-radiative decay pathways.[4][13] The polarity of the solvent, in particular, can affect the energy levels of the excited state and influence the Stokes shift.[14][15] Therefore, it is crucial to use the same high-purity, spectroscopic-grade solvent for both the sample and the reference standard to ensure that the refractive index term in the quantum yield equation cancels out (nS = nR).[9]
-
Concentration and the Inner Filter Effect: To maintain a linear relationship between fluorescence intensity and concentration, it is essential to work with dilute solutions. High concentrations can lead to the inner filter effect (IFE) , where the excitation light is attenuated as it passes through the cuvette (primary IFE), and the emitted fluorescence is reabsorbed by other fluorophore molecules before it reaches the detector (secondary IFE).[16][17][18] To mitigate IFE, the absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1, and ideally ≤ 0.05.[5][9][10]
-
Instrumental Parameters: All measurements for the sample and the standard must be performed under identical experimental conditions.[9][10] This includes maintaining the same excitation and emission slit widths, detector voltage, and cuvette type. The cuvettes should be made of the same material and have identical dimensions and transmissivity.[9]
Detailed Experimental Protocol
This section provides a step-by-step protocol for the determination of the fluorescence quantum yield of a benzothiazole fluorophore using the relative method. A comparative approach, involving measurements at multiple concentrations, is recommended to enhance accuracy.[9][19]
Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Benzothiazole Fluorophore Sample
-
Quantum Yield Standard: (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The choice of standard depends on the spectral properties of the benzothiazole sample.
-
Spectroscopic Grade Solvent: The same solvent must be used for the sample and the standard.
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the benzothiazole sample and the quantum yield standard in the chosen spectroscopic grade solvent.
-
Serial Dilutions: Prepare a series of at least five dilutions for both the sample and the standard from their respective stock solutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength ranges from approximately 0.01 to 0.1.
Data Acquisition
-
Absorbance Measurements:
-
Record the absorbance spectrum for each dilution of the benzothiazole sample and the standard using the UV-Vis spectrophotometer.
-
Use the same solvent as a blank.
-
Identify a suitable excitation wavelength (λex) where both the sample and standard exhibit absorbance.
-
Record the absorbance values at λex for all prepared solutions.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to λex.
-
Record the corrected fluorescence emission spectrum for each dilution of the benzothiazole sample and the standard. Ensure that the entire emission band is captured.
-
Use the same solvent as a blank and subtract its spectrum from the sample and standard spectra.[10]
-
Data Analysis and Calculation
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum of the sample and the standard.
-
Plot Integrated Intensity vs. Absorbance: For both the benzothiazole sample and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradients: Perform a linear regression for both datasets to obtain the slope (gradient, m) of the line. The plot should be linear, confirming the absence of significant inner filter effects.
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the benzothiazole sample (ΦS):
ΦS = ΦR * (mS / mR) * (nS² / nR²)
Where:
-
ΦR is the known quantum yield of the reference standard.
-
mS and mR are the gradients of the plots for the sample and the reference, respectively.
-
nS and nR are the refractive indices of the solvents used for the sample and reference. If the same solvent is used, this term becomes 1.
-
Data Presentation and Visualization
Clear presentation of data is crucial for interpretation and comparison.
Table 1: Recommended Quantum Yield Standards
| Standard | Solvent | Excitation Range (nm) | Emission Range (nm) | Known Quantum Yield (ΦR) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 280 - 370 | 400 - 550 | 0.58[10] |
| Rhodamine 6G | Ethanol | 450 - 540 | 500 - 650 | 0.95[10] |
| Fluorescein | 0.1 M NaOH | 400 - 500 | 490 - 600 | 0.95[10] |
| Cresyl Violet | Methanol | 540 - 600 | 580 - 700 | 0.53[10] |
Note: The selection of the standard should be based on the spectral characteristics of the benzothiazole derivative being investigated.[10]
Diagram 1: Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative quantum yield determination.
Diagram 2: Principle of Fluorescence Quantum Yield
Caption: Energy transitions governing fluorescence quantum yield.
Troubleshooting and Best Practices
-
Non-linear Plots: If the plot of integrated fluorescence intensity versus absorbance is not linear, it is likely due to inner filter effects. Prepare more dilute solutions and repeat the measurements.
-
Photobleaching: Some fluorophores are susceptible to degradation upon prolonged exposure to the excitation light. Minimize exposure time and use fresh solutions.
-
Cuvette Cleanliness: Ensure cuvettes are scrupulously clean to avoid scattering and erroneous absorbance readings.
-
Instrument Calibration: Regularly check the calibration of both the UV-Vis spectrophotometer and the spectrofluorometer to ensure accurate readings.
Conclusion
The determination of fluorescence quantum yield is a fundamental measurement for characterizing the photophysical properties of benzothiazole fluorophores. By following the detailed protocol and adhering to the best practices outlined in this guide, researchers can obtain accurate and reproducible quantum yield values. This information is invaluable for the rational design and application of novel fluorescent probes in a wide range of scientific disciplines, from materials science to drug discovery.
References
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
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Wikipedia. (2023). Quantum yield. Retrieved from [Link]
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HORIBA. (n.d.). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE) with Duetta™. Retrieved from [Link]
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National Institutes of Health. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
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Fiveable. (n.d.). Key Concepts in Quantum Yield Calculations to Know for Photochemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (1995). Experimental correction for the inner-filter effect in fluorescence spectra. Retrieved from [Link]
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Scilit. (1987). Correction for Inner Filter Effects in Fluorescence Spectroscopy. Retrieved from [Link]
-
ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]
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Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]
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American Chemical Society Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]
-
AIP Publishing. (1966). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]
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ResearchGate. (2000). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Retrieved from [Link]
-
OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
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MDPI. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Retrieved from [Link]
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American Chemical Society Publications. (2023). Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. Retrieved from [Link]
-
National Institutes of Health. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]
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American Chemical Society Publications. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Retrieved from [Link]
-
JASCO. (2021). Fluorescence quantum yield measurement. Retrieved from [Link]
-
American Chemical Society Publications. (1974). Determination of the fluorescence quantum yields of some 2-substituted benzothiazoles. Retrieved from [Link]
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The Royal Society of Chemistry. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Retrieved from [Link]
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American Chemical Society Publications. (2023). Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. Retrieved from [Link]
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Arkat USA. (n.d.). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. Retrieved from [Link]
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De Gruyter. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Retrieved from [Link]
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BAM Webshop. (n.d.). Fluorescence quantum yield standards. Retrieved from [Link]
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Application Notes and Protocols: 2-(4-Nitrophenyl)Benzo[D]Thiazole as a Chemosensor for Metal Ions
Introduction: The Promise of Benzothiazoles in Metal Ion Detection
The sensitive and selective detection of metal ions is a critical endeavor in environmental monitoring, clinical diagnostics, and pharmaceutical development.[1] Among the diverse array of molecular tools for this purpose, fluorescent chemosensors have emerged as a particularly powerful class due to their high sensitivity, operational simplicity, and potential for real-time analysis.[2] The benzothiazole scaffold, a heterocyclic aromatic compound, has garnered significant attention as a core structural motif in the design of such sensors. Its rigid, planar structure and favorable photophysical properties make it an excellent platform for developing highly responsive fluorescent probes.[3]
This document provides a detailed technical guide on the application of a specific derivative, 2-(4-Nitrophenyl)Benzo[D]Thiazole , as a chemosensor for the detection of metal ions. We will delve into the underlying scientific principles, provide detailed protocols for its synthesis and application, and discuss the interpretation of results. This guide is intended for researchers and professionals in chemistry, materials science, and drug development who are seeking to leverage advanced chemosensor technology in their work.
Underlying Scientific Principles: A Tale of Two Mechanisms
The efficacy of this compound as a chemosensor is rooted in its electronic structure and the modulation of its photophysical properties upon coordination with metal ions. The key to its function lies in the interplay of two primary mechanisms: Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) .
The benzothiazole moiety acts as an electron-rich signaling unit, while the 4-nitrophenyl group serves as an electron-withdrawing component. This arrangement facilitates an ICT process upon photoexcitation, contributing to the molecule's characteristic fluorescence.[4] In its free state, the lone pair of electrons on the nitrogen atom of the benzothiazole ring can also lead to PET, which often quenches the fluorescence.
Upon the introduction of a metal ion, the nitrogen and potentially the sulfur atoms of the benzothiazole core can act as a binding site.[2] This coordination with a metal ion perturbs the electronic landscape of the molecule, typically inhibiting the PET process. This disruption of the quenching pathway leads to a "turn-on" fluorescent response, where a significant enhancement in fluorescence intensity is observed.[5] The specific metal ion that can induce this change is determined by factors such as the ion's size, charge density, and coordination geometry, which dictates the selectivity of the chemosensor.
Caption: Signaling mechanism of this compound with a metal ion.
Experimental Protocols
Part 1: Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with 4-nitrobenzoyl chloride. This is a well-established method for the formation of 2-arylbenzothiazoles.[6]
Materials:
-
2-Aminothiophenol
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous pyridine to the flask with constant stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a DCM/hexane solvent system as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Experimental workflow for the synthesis of the chemosensor.
Part 2: Protocol for Metal Ion Detection
This protocol outlines the use of this compound for the detection of metal ions using UV-Vis and fluorescence spectroscopy.
Materials and Equipment:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile or a DMSO/water mixture).[7]
-
Stock solutions of various metal ion salts (e.g., nitrates or chlorides) in deionized water or the same solvent as the chemosensor.
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the chemosensor (e.g., 1 mM).
-
Prepare stock solutions of the metal ions of interest (e.g., 10 mM).
-
-
UV-Vis Titration:
-
Place a fixed concentration of the chemosensor solution in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring thorough mixing.
-
Observe changes in the absorption bands, such as shifts in wavelength or changes in absorbance intensity.[8]
-
-
Fluorescence Titration:
-
Place a fixed concentration of the chemosensor solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum at a predetermined excitation wavelength.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Record the fluorescence spectrum after each addition, ensuring thorough mixing.
-
Monitor for changes in fluorescence intensity (quenching or enhancement) and any shifts in the emission wavelength.[9]
-
-
Selectivity Study:
-
To assess the selectivity of the chemosensor, perform fluorescence measurements in the presence of a wide range of potentially interfering metal ions at the same concentration as the target analyte.[7]
-
Additionally, perform competition experiments by measuring the fluorescence response to the target analyte in the presence of a molar excess of other metal ions.
-
-
Determination of Detection Limit (LOD):
-
The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. metal ion concentration) at low concentrations.[10]
-
-
Determination of Binding Stoichiometry (Job's Plot):
-
Prepare a series of solutions with varying mole fractions of the chemosensor and the target metal ion, while keeping the total molar concentration constant.
-
Measure the fluorescence intensity for each solution.
-
Plot the change in fluorescence intensity against the mole fraction of the chemosensor. The mole fraction at which the maximum change is observed indicates the stoichiometry of the complex.[2]
-
Data Presentation and Interpretation
The results of the spectroscopic titrations can be summarized in a table for easy comparison of the chemosensor's response to different metal ions.
| Metal Ion | UV-Vis Change (λmax, nm) | Fluorescence Response | Detection Limit (µM) | Binding Stoichiometry (Sensor:Ion) |
| Fe³⁺ | Bathochromic shift | Quenching | To be determined | To be determined |
| Cu²⁺ | Hypsochromic shift | Quenching | To be determined | To be determined |
| Zn²⁺ | Minimal change | Enhancement ("Turn-on") | To be determined | To be determined |
| Ni²⁺ | Minimal change | Quenching | To be determined | To be determined |
| Cd²⁺ | Minimal change | Enhancement ("Turn-on") | To be determined | To be determined |
| Other Ions | To be determined | To be determined | - | - |
| Note: The specific responses and values are illustrative and need to be determined experimentally for this compound. Based on literature for similar benzothiazole derivatives, "turn-on" responses are often observed for ions like Zn²⁺ and Cd²⁺, while quenching is common for paramagnetic ions like Fe³⁺ and Cu²⁺.[2][7] |
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by several self-validating steps:
-
Purity Confirmation: The initial characterization of the synthesized chemosensor is crucial. Impurities can lead to ambiguous results.
-
Control Experiments: Running blank experiments (chemosensor alone) and experiments with only the metal ions are essential to account for any background signals.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reliability of the obtained data.
-
Interference Studies: The selectivity and competition experiments are critical for validating the chemosensor's specificity for a particular metal ion in a complex matrix.
By adhering to these principles, researchers can confidently apply this compound as a reliable tool for metal ion detection.
References
-
Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+, and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions. (2021). PubMed Central. Available at: [Link]
-
Benzothiazole azo‐derivatives as colorimetric probes for optical recognition of different metal ions and anions. (n.d.). ResearchGate. Available at: [Link]
-
Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applications. (2025). MDPI. Available at: [Link]
-
Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. (n.d.). NIH. Available at: [Link]
-
Photophysical properties of some benzoxazole and benzothiazole derivatives. (n.d.). SciSpace. Available at: [Link]
-
Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. (n.d.). The Research Portal. Available at: [Link]
-
Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC. Available at: [Link]
-
Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. (n.d.). ResearchGate. Available at: [Link]
-
Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2022). MDPI. Available at: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2023). MDPI. Available at: [Link]
-
Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. (n.d.). ResearchGate. Available at: [Link]
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Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells. (2022). RSC Publishing. Available at: [Link]
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The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2024). PubMed. Available at: [Link]
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2-(Benzo [d] thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphramidates: Synthesis, characterization and antimicrobial activity evaluation. (2017). ResearchGate. Available at: [Link]
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A benzothiazole-based fluorescence turn-on sensor for copper(II). (n.d.). ResearchGate. Available at: [Link]
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Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. (n.d.). Royal Society of Chemistry. Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2023). MDPI. Available at: [Link]
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Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. (2023). NIH. Available at: [Link]
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Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (2021). Frontiers. Available at: [Link]
-
Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. (2023). ResearchGate. Available at: [Link]
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The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor. (2015). PMC. Available at: [Link]
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The absorption band of different metal ions solution at UV-vis light and emission spectral of 1. (n.d.). ResearchGate. Available at: [Link]
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TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (2022). NIH. Available at: [Link]
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High-throughput screening of benzothiazole derivative libraries
Application Note & Protocol
Topic: High-Throughput Screening of Benzothiazole Derivative Libraries for Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This structural motif's versatility makes it a prime candidate for the discovery of novel therapeutics through the screening of large chemical libraries.[4][5] High-Throughput Screening (HTS) provides the necessary automation and scale to rapidly evaluate thousands of such derivatives against specific biological targets.[6][7] This guide presents an in-depth framework for conducting an HTS campaign focused on identifying novel protein kinase inhibitors from a benzothiazole derivative library. We detail the strategic rationale behind assay selection, provide validated, step-by-step protocols for primary and secondary screening, and outline a robust data analysis workflow to ensure the identification of high-quality, validated hits.
The Benzothiazole Screening Cascade: A Strategic Overview
The success of any HTS campaign hinges not on a single experiment, but on a multi-stage, self-validating workflow designed to systematically identify potent and specific modulators of a biological target while rigorously eliminating false positives.[8][9] The process begins with a large-scale primary screen to cast a wide net, followed by progressively more stringent secondary and tertiary assays to confirm activity, determine potency, and rule out non-specific mechanisms of action.[10]
This strategic funneling approach is critical for efficiently managing resources and ensuring that only the most promising compounds advance to lead optimization.[11]
Caption: High-level overview of the high-throughput screening cascade.
Assay Selection: The Foundation of a Successful Screen
The choice of assay is the most critical decision in an HTS campaign, dictating the quality and biological relevance of the data.[12] Assays can be broadly categorized as biochemical (cell-free) or cell-based.
-
Biochemical Assays: These assays use purified components (e.g., a recombinant enzyme and its substrate) to measure the direct effect of a compound on the target.[13] They are generally simpler to develop, have lower variability, and are ideal for identifying direct inhibitors. However, they lack the context of a cellular environment and cannot assess factors like cell permeability or off-target effects.[12][14]
-
Cell-Based Assays: These assays measure a downstream cellular response (e.g., cell viability, reporter gene expression) within intact cells.[8] They offer greater physiological relevance, as they can simultaneously assess a compound's cell permeability, toxicity, and on-target activity in a more natural context.[8][15] However, they can be more complex, exhibit higher variability, and may require more involved secondary screens to deconvolute the mechanism of action.[8]
For identifying novel kinase inhibitors from a benzothiazole library, a biochemical assay is the preferred starting point. Many benzothiazole derivatives have been identified as potent kinase inhibitors, making this a rational target class.[5][16] A biochemical approach allows for the direct measurement of kinase inhibition, providing clean, unambiguous data for the primary screen. Cell-based assays are then essential as secondary assays to confirm that the identified hits are active in a cellular context.
Choosing the Right Detection Technology: Luminescence vs. Fluorescence
Among the various detection methods, luminescence and fluorescence are the most common in HTS.[17]
-
Fluorescence-based assays are widely used due to their versatility and high sensitivity.[18][19] However, they can be prone to interference from library compounds that are themselves fluorescent or that quench the fluorescent signal, leading to false positives or negatives.[17]
-
Luminescence-based assays , which measure light produced from a chemical or enzymatic reaction, offer a significant advantage.[20] Because they do not require an external excitation light source, they have an extremely low background signal, resulting in a superior signal-to-noise ratio.[17][21] This makes them less susceptible to compound interference and generally more robust for HTS campaigns.[20][22]
For this protocol, we will utilize a luminescence-based kinase activity assay . This format measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption, leading to a higher luminescent signal. This inverse relationship provides a robust and highly sensitive method for identifying inhibitors.[20]
Caption: Principle of a luminescence-based kinase inhibition assay.
Library Preparation and Management
Proper handling of the compound library is essential for data integrity. The benzothiazole derivative library should be prepared as a concentrated stock solution in 100% dimethyl sulfoxide (DMSO), which is the standard solvent for HTS.
-
Stock Solution: Prepare 10 mM stock solutions of each benzothiazole derivative in 100% DMSO in 96-well or 384-well master plates.
-
Assay-Ready Plates: From the master plates, create intermediate "assay-ready" plates by diluting the compounds to a suitable concentration (e.g., 100 µM) in DMSO.
-
Storage: All plates should be sealed and stored at -20°C or -80°C to maintain compound integrity. Minimize freeze-thaw cycles.
-
Quality Control: Periodically perform quality control on the library to check for compound precipitation or degradation.
Detailed Protocol: Primary HTS for Kinase Inhibitors
This protocol describes a generic, luminescence-based biochemical assay to identify inhibitors of a target protein kinase from the benzothiazole library in a 384-well plate format.
Materials and Reagents
-
Compound Library: Benzothiazole derivatives in 100% DMSO.
-
Target Kinase: Recombinant protein kinase of interest.
-
Kinase Substrate: A suitable peptide or protein substrate for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Reaction Buffer: Buffer optimized for kinase activity (e.g., HEPES, MgCl₂, Brij-35).
-
Detection Reagent: Commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®, Promega).
-
Assay Plates: White, opaque, 384-well microplates.
-
Control Inhibitor: A known potent inhibitor of the target kinase (Positive Control).
-
DMSO: 100% DMSO (Negative Control).
Assay Validation (Pre-HTS)
Before initiating the full screen, the assay must be validated to ensure it is robust and reproducible.[9] Key parameters are calculated from control wells.
| Parameter | Formula | Acceptance Criteria | Rationale |
| Signal-to-Background (S/B) | Mean(Negative Control) / Mean(Positive Control) | > 5 | Ensures a sufficient dynamic range to detect inhibition. |
| Z'-Factor | 1 - [3*(SDpos + SDneg) / |Meanneg - Meanpos|] | > 0.5 | A measure of assay quality and robustness; a value > 0.5 indicates an excellent assay suitable for HTS.[23] |
Step-by-Step HTS Protocol
Perform all additions using automated liquid handlers for precision and throughput.[24]
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~50 nL of the benzothiazole derivatives from the assay-ready plates into the 384-well assay plates. Also dispense the positive control inhibitor and DMSO into their designated control wells. This results in a final assay concentration of ~10 µM for the library compounds.
-
Enzyme Addition: Prepare a solution of the target kinase in kinase reaction buffer. Dispense 5 µL of this solution into each well of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare a solution containing both the kinase substrate and ATP in reaction buffer. Dispense 5 µL of this solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature.
-
Detection: Prepare the ATP detection reagent according to the manufacturer's instructions. Dispense 10 µL of the reagent to all wells. This stops the kinase reaction and initiates the luminescence reaction.
-
Detection Incubation: Incubate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence signal on a microplate reader.
Data Analysis and Hit Identification
Raw data from the plate reader must be normalized to account for plate-to-plate and systematic variations.[25]
-
Normalization: The activity of each compound is typically expressed as a percentage of inhibition, calculated relative to the on-plate controls.
-
% Inhibition = 100 * (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)
-
-
Hit Selection: A "hit" is defined as a compound that meets a specific activity threshold. A common starting point is a threshold based on the standard deviation (SD) of the sample population.
-
Hit Threshold: Meansample + (3 * SDsample)
-
Any compound with a % Inhibition value above this threshold is considered a primary hit.[23]
-
The initial hits from this analysis are then re-tested under the same conditions to confirm their activity before proceeding to the next stage.[26]
Detailed Protocol: Secondary & Confirmatory Assays
Primary hits must be subjected to secondary assays to confirm their activity and eliminate artifacts.[10]
Dose-Response (IC₅₀) Determination
This assay determines the potency of the confirmed hits.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit compound in DMSO.
-
Protocol Execution: Run the same luminescence-based kinase assay described in Section 4, but using the full dilution series for each compound instead of a single concentration.
-
Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
| Compound ID | Primary Screen (% Inh.) | IC₅₀ (µM) |
| BZT-001 | 85.2 | 1.2 |
| BZT-002 | 78.9 | 5.7 |
| BZT-003 | 91.5 | 0.8 |
| BZT-004 (False Positive) | 82.1 | > 50 |
Orthogonal Assay
An orthogonal assay uses a different detection technology to confirm that the observed activity is not an artifact of the primary assay format (e.g., interference with the luciferase enzyme). A fluorescence-based assay is an excellent choice.[19][27]
-
Assay Principle: Utilize a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay. These methods directly or indirectly measure the phosphorylation of the substrate.[13]
-
Protocol: Test the potent hits from the dose-response assay in the orthogonal assay format, again determining their IC₅₀ values.
-
Validation: True hits should demonstrate comparable potency in both the primary luminescence assay and the secondary fluorescence-based assay. A significant loss of activity in the orthogonal assay may indicate an artifact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or improper mixing.- High variability in liquid handling.- Suboptimal enzyme or ATP concentration. | - Prepare fresh reagents daily.- Calibrate and validate liquid handlers.- Re-optimize assay conditions (e.g., titration of enzyme and ATP). |
| High Plate-to-Plate Variability | - Inconsistent incubation times.- Temperature gradients across plates.- Reagent degradation over the course of the screen. | - Ensure precise timing for all incubation steps.- Allow all plates and reagents to equilibrate to room temperature.- Prepare smaller, fresh batches of reagents during the screen. |
| "Edge Effects" | - Evaporation from wells at the edge of the plate. | - Use plates with lids.- Do not use the outer rows/columns for samples; fill them with buffer instead. |
| Hit Confirmation Rate is Low | - Primary screen had a high rate of false positives.- Compound precipitation upon dilution into aqueous buffer. | - Tighten the primary hit selection criteria.- Visually inspect assay plates for precipitation.- Consider a solubility assay for problematic hits. |
Conclusion
This application note provides a comprehensive and robust framework for the high-throughput screening of benzothiazole derivative libraries to identify novel kinase inhibitors. By integrating a validated, luminescence-based primary assay with a rigorous hit confirmation cascade including dose-response analysis and orthogonal testing, researchers can confidently identify high-quality, validated hits. This systematic approach minimizes the risk of pursuing false positives and maximizes the efficiency of the drug discovery pipeline, paving the way for the development of the next generation of benzothiazole-based therapeutics.[1][2]
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Badgujar, N. D. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. [Link]
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Fan, F. & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening. Assay and Drug Development Technologies. [Link]
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Crosby, J. (2016). Chapter 6: Understanding Luminescence Based Screens. The Royal Society of Chemistry. [Link]
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Mahapatra, R. & Hazra, K. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. Asian Journal of Research in Medical and Pharmaceutical Sciences. [Link]
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Kareem, K. A., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
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Wang, D., et al. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Chemical Society Reviews. [Link]
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An, Y. & Wen, Y. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Drug Discovery. [Link]
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Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. [Link]
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Silvestri, C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]
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Wang, Z., et al. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]
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Visan, A. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Visan. [Link]
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Silvestri, C., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
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Sygnature Discovery. (n.d.). High Throughput Drug Screening. Sygnature Discovery. [Link]
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Eulenberg, C., et al. (2012). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
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Zhang, J. H. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. [Link]
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Murie, C., et al. (2014). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. [Link]
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BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. ResearchGate. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]
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Prajapat, P. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Crimson Publishers. [Link]
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Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. [Link]
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Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
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Dragiev, P., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole
Welcome to the technical support guide for the synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. This guide provides in-depth, field-proven insights and troubleshooting strategies based on established chemical principles.
I. Overview of the Synthesis
The primary and most efficient route for synthesizing this compound is the condensation reaction between 2-aminothiophenol and 4-nitrobenzaldehyde. The reaction is generally characterized by high yields due to the presence of the electron-withdrawing nitro group on the benzaldehyde, which facilitates the reaction.[1] The overall transformation can be broken down into three key stages:
-
Imine Thiophenol (ITP) Formation: A nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration, to form a Schiff base intermediate.
-
Cyclization: An intramolecular nucleophilic attack of the thiol group onto the imine carbon, leading to the formation of a 2-(4-nitrophenyl)benzothiazoline intermediate.
-
Oxidation (Dehydrogenation): The benzothiazoline intermediate is then oxidized to the final, more stable aromatic this compound. This step is crucial for achieving the desired product and requires an oxidizing agent.
II. Reaction Mechanism and Key Intermediates
Understanding the reaction pathway is fundamental to troubleshooting and optimizing the synthesis. The following diagram illustrates the key steps and intermediates involved.
Caption: Reaction pathway from reactants to the final product.
III. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
FAQ 1: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, often related to the purity of starting materials or suboptimal reaction conditions.
-
Purity of 2-Aminothiophenol: This is the most common culprit. 2-aminothiophenol is highly susceptible to oxidation, forming 2,2'-disulfanediyldianiline (a disulfide). This impurity will not participate in the desired reaction, thereby reducing the yield.
-
Expert Insight: Always use freshly opened or purified 2-aminothiophenol. If the reagent is old or has been exposed to air, it may appear yellowish or have a solid precipitate (the disulfide). Purification can be achieved by distillation under reduced pressure.
-
-
Inefficient Oxidation: The final dehydrogenation step is critical. If the oxidation of the benzothiazoline intermediate is incomplete, the yield of the final aromatic product will be lower.
-
Solution: Ensure an adequate supply of an oxidant. Often, atmospheric oxygen is sufficient, especially when using solvents like DMSO which can facilitate oxidation.[2] For more controlled and faster reactions, other oxidants can be employed. Visible light-promoted synthesis can also be effective, where an in situ-generated disulfide can photosensitize molecular oxygen to generate the necessary oxidants.[2]
-
-
Suboptimal Reaction Temperature: While the reaction is generally favorable, temperature can influence the reaction rate and the formation of side products.
-
Recommendation: If using conventional heating, ensure the temperature is appropriate for the chosen solvent (e.g., reflux in ethanol). For reactions that are sluggish, consider microwave irradiation, which has been shown to significantly reduce reaction times and improve yields, often to over 90%.[1][3]
-
FAQ 2: I am observing a significant amount of a white/yellowish precipitate that is not my product. What is it and how can I prevent its formation?
This is very likely the disulfide of 2-aminothiophenol, as mentioned above.
-
Causality: The thiol group (-SH) in 2-aminothiophenol is easily oxidized to a disulfide (-S-S-) linkage, especially in the presence of air (oxygen), light, or trace metal impurities.
Workflow for Mitigating Disulfide Formation:
Sources
Technical Support Center: Purification of 2-Substituted Benzothiazole Derivatives
Welcome to the technical support center for the purification of 2-substituted benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles and extensive laboratory experience.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Problem 1: My 2-substituted benzothiazole derivative is an oil and is difficult to purify.
Answer:
This is a frequent challenge, as not all 2-substituted benzothiazoles are crystalline solids at room temperature.[1] When facing a product that is an oil, standard purification by crystallization is not an option. Here are several strategies to consider:
-
Column Chromatography: This is the most common method for purifying oily compounds. However, success depends on choosing the right stationary and mobile phases.
-
Silica Gel Sensitivity: Be aware that some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[2] If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, consider using neutralized silica gel or an alternative stationary phase like alumina (neutral or basic).[2]
-
Solvent System Optimization: A thorough optimization of the solvent system using thin-layer chromatography (TLC) is crucial. Test a range of solvent polarities to achieve good separation between your product and impurities.
-
-
Conversion to a Solid Derivative: If column chromatography proves difficult or inefficient, a practical approach is to convert the oily product into a solid salt.[2] For example, if your benzothiazole derivative has a basic nitrogen atom, you can treat it with an acid (like hydrochloric acid or trifluoroacetic acid) to form a salt, which is often a crystalline solid. This solid can then be purified by recrystallization. After purification, the salt can be neutralized with a base to regenerate the pure, oily benzothiazole derivative.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For small to medium scale purifications where high purity is essential, preparative HPLC is a powerful technique.[3][4] It offers superior separation capabilities compared to standard column chromatography.[3]
Problem 2: My product and a major impurity have very similar polarities and do not separate well on the column.
Answer:
Co-elution of products and impurities with similar polarities is a classic purification challenge.[2] Here’s a systematic approach to tackle this issue:
-
Fine-tune the Mobile Phase:
-
Solvent Strength: Instead of a large jump in polarity (e.g., from 10% ethyl acetate in hexanes to 20%), try a more gradual gradient or isocratic elution with very small increments in the polar solvent.
-
Solvent Selectivity: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For instance, if a hexane/ethyl acetate system is failing, consider trying a dichloromethane/methanol or a toluene/acetone system. Different solvents interact differently with the analytes and the stationary phase, which can lead to better separation.
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: If you are using normal-phase chromatography (e.g., silica gel), switching to a reverse-phase stationary phase (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide a completely different separation profile.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small amounts of material, preparative TLC can sometimes offer better resolution than a column.
-
-
Recrystallization: Even if your crude product is not highly pure, a carefully chosen recrystallization solvent can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor. This requires careful screening of various solvents and solvent mixtures.
Problem 3: I am observing a significant amount of a disulfide byproduct in my crude product.
Answer:
The formation of a disulfide byproduct from the oxidation of the starting material, 2-aminothiophenol, is a well-known side reaction in the synthesis of benzothiazoles.[2] Here's how to address this:
-
Prevention during Synthesis:
-
Inert Atmosphere: The most effective way to prevent the formation of the disulfide byproduct is to perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] This minimizes the presence of oxygen, which is responsible for the oxidation of the thiol group.
-
-
Removal during Work-up and Purification:
-
Washing with a Reducing Agent: During the aqueous work-up, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite or sodium thiosulfate, can help to reduce the disulfide back to the thiol, which can then be removed more easily.
-
Chromatographic Separation: The disulfide byproduct usually has a different polarity compared to the desired 2-substituted benzothiazole and can often be separated by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-substituted benzothiazole derivatives?
A1: The most prevalent and versatile methods for synthesizing the benzothiazole ring involve the condensation of 2-aminothiophenol with a variety of carbonyl compounds. These include carboxylic acids, aldehydes, and acyl chlorides.[2][5]
Q2: How can I monitor the progress of my benzothiazole synthesis reaction?
A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using a UV lamp or by staining with iodine vapor.[2]
Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis that might simplify purification?
A3: Modern synthetic chemistry places a strong emphasis on environmentally benign methods. For benzothiazole synthesis, this often involves the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[6] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and byproduct formation, often leading to cleaner crude products that are easier to purify.[6]
Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol?
A4: Yes, 2-aminothiophenol is known to be readily oxidized, so it is best to handle it under an inert atmosphere (e.g., nitrogen or argon) when possible.[2] As a thiol, it also has a strong, unpleasant odor and should always be handled in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheet (SDS) for detailed handling and safety information before use.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a 2-Substituted Benzothiazole Derivative
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., 5% ethyl acetate in hexanes). Swirl to create a homogeneous slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks in the stationary phase. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) depending on the separation needs.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization of a Solid 2-Substituted Benzothiazole Derivative
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Common Solvents for Column Chromatography of 2-Substituted Benzothiazoles
| Polarity Index | Solvent System (v/v) | Typical Applications |
| Low | Hexanes / Ethyl Acetate (9:1 to 1:1) | For non-polar to moderately polar benzothiazole derivatives. |
| Medium | Dichloromethane / Methanol (99:1 to 9:1) | For more polar benzothiazole derivatives. |
| High | Ethyl Acetate / Methanol (9:1 to 1:1) | For highly polar benzothiazole derivatives. |
Visualizations
Diagram 1: General Workflow for Purification of 2-Substituted Benzothiazoles
Caption: A general workflow for the purification of 2-substituted benzothiazoles.
Diagram 2: Troubleshooting Logic for Co-eluting Impurities
Sources
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- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]
Technical Support Center: Optimizing Solvent Conditions for Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, actionable advice to navigate the complexities of solvent selection and optimization in your experiments. Here, we move beyond simple protocols to explain the why behind the how, ensuring your synthetic strategies are both efficient and robust.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole synthesis is resulting in low to no yield. Could the solvent be the primary issue?
A1: Absolutely. Low or no product yield is a frequent challenge, and the solvent system is a critical factor that is often underestimated.[1][2] The solvent influences reactant solubility, the stability of intermediates, and the overall reaction kinetics.[3][4] For instance, in the common synthesis involving the condensation of 2-aminothiophenol with an aldehyde, the choice of solvent can dramatically impact the formation of the intermediate Schiff base and its subsequent cyclization.[1][2] If your reactants are not fully solubilized, the reaction will be slow and inefficient. Conversely, a solvent that is too polar might excessively stabilize the starting materials, increasing the activation energy required for the reaction to proceed.
Q2: I'm observing a significant amount of a disulfide byproduct. How can I mitigate this through solvent choice?
A2: The formation of a disulfide byproduct is a common issue arising from the oxidation of 2-aminothiophenol.[2] This is particularly prevalent in the presence of air. While running the reaction under an inert atmosphere (like nitrogen or argon) is a primary solution, your choice of solvent can also play a role.[2] Some solvents can promote oxidation more than others. Consider using degassed solvents to minimize dissolved oxygen. Additionally, certain "green" or environmentally friendly solvent systems, such as water or deep eutectic solvents, have been shown to be effective for benzothiazole synthesis and may offer a different reaction environment that could suppress side reactions.[5][6]
Q3: How does solvent polarity—protic vs. aprotic—affect the reaction mechanism and yield?
A3: The polarity and proticity of a solvent are paramount in directing the course of your reaction.[3][7][8]
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Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds.[7][8] They are effective at solvating both cations and anions. In benzothiazole synthesis, a protic solvent like water can facilitate the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols, even at room temperature without strong acid catalysts, by stabilizing charged intermediates.[9] However, they can also "cage" nucleophiles through hydrogen bonding, potentially slowing down reactions where a strong nucleophile is required.[7]
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Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[7][8] They are excellent at solvating cations but leave anions relatively "free" and more nucleophilic.[8] This can be advantageous in steps requiring nucleophilic attack. For example, DMF has been identified as a superior solvent for the iodine-promoted condensation of 2-aminothiophenol with aldehydes.[10]
The choice between protic and aprotic will depend on the specific mechanism of your chosen synthetic route.
Q4: Are there any "green" or more environmentally friendly solvent options for benzothiazole synthesis?
A4: Yes, the field of green chemistry has introduced several sustainable alternatives for benzothiazole synthesis.[6][11] Water is a prime example, offering an environmentally benign medium for certain reactions.[9][12] Deep eutectic solvents (DESs) are another promising class of green solvents that can also act as catalysts due to their strong hydrogen-bonding networks.[5] Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation or grinding, represent the pinnacle of green synthesis by eliminating the solvent entirely.[13][14][15][16] These methods can also lead to significantly reduced reaction times and improved yields.[15][17]
Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to troubleshooting common issues related to solvent conditions in benzothiazole synthesis.
| Problem | Potential Cause(s) Related to Solvent | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Poor Solubility of Reactants: The chosen solvent may not be effectively dissolving one or more of the starting materials. | Solution: Experiment with a co-solvent system or switch to a solvent with a different polarity. For instance, a mixture of a polar and a non-polar solvent might be necessary. A solvent study with small-scale reactions is highly recommended. |
| 2. Inappropriate Polarity/Proticity: The solvent may be either over-stabilizing reactants or destabilizing a key transition state.[3] | Solution: If a polar protic solvent is failing, consider a polar aprotic alternative like DMF or DMSO to enhance nucleophilicity.[7][10] Conversely, if a charged intermediate is crucial, a protic solvent like ethanol or even water might be beneficial.[9][18] | |
| 3. Reaction Temperature Too Low for the Solvent: The reaction may require more thermal energy than can be achieved at the boiling point of the chosen solvent. | Solution: Switch to a higher-boiling point solvent. For example, if a reaction is sluggish in ethanol (b.p. 78 °C), moving to a solvent like toluene (b.p. 111 °C) or DMF (b.p. 153 °C) could provide the necessary energy input. | |
| Multiple Side Products/Impure Product | 1. Solvent-Promoted Side Reactions: The solvent itself might be participating in or catalyzing unwanted side reactions. | Solution: Simplify the system by attempting the reaction under solvent-free conditions, perhaps with gentle heating or grinding.[13][14] This eliminates the variable of the solvent entirely. |
| 2. Oxidation of 2-Aminothiophenol: Dissolved oxygen in the solvent can lead to the formation of disulfide byproducts.[2] | Solution: Use degassed solvents. This can be achieved by bubbling an inert gas (N2 or Ar) through the solvent for 15-30 minutes before use. | |
| Incomplete Cyclization | 1. Insufficient Stabilization of the Cyclization Intermediate: The solvent may not be adequately stabilizing the intermediate formed after the initial condensation, hindering the final ring-closing step.[1] | Solution: This is where a switch in solvent type can be critical. An acidic catalyst in a non-coordinating solvent might be required to promote the cyclization. Alternatively, a polar protic solvent could help by stabilizing any developing charges in the transition state. |
| 2. Solvent Interfering with Catalyst: The solvent might be coordinating with and deactivating the catalyst needed for cyclization. | Solution: Choose a solvent that is known to be compatible with your chosen catalyst. For example, Lewis acid catalysts might be inhibited by strongly coordinating solvents. |
Experimental Protocols & Data Insights
Protocol 1: General Procedure for Solvent Screening in the Synthesis of 2-Phenylbenzothiazole
This protocol outlines a systematic approach to screen various solvents for the condensation reaction between 2-aminothiophenol and benzaldehyde.
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Selected solvents for screening (e.g., Ethanol, DMF, DMSO, Toluene, Acetonitrile, and a solvent-free control)
-
Catalyst (optional, e.g., a catalytic amount of iodine)[10]
-
Round-bottom flasks
-
Stir bars
-
Heating mantle/oil bath
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Set up a series of identical small-scale reactions. To each round-bottom flask, add 2-aminothiophenol (1.0 mmol) and a stir bar.
-
To each flask, add the chosen solvent (5 mL). For the solvent-free reaction, omit this step.
-
Add benzaldehyde (1.0 mmol) to each flask.
-
If using a catalyst, add it at this stage.
-
Stir the reaction mixtures at a consistent temperature (e.g., 80 °C or reflux, depending on the solvent) for a set period (e.g., 2-4 hours).
-
Monitor the progress of each reaction by Thin-Layer Chromatography (TLC), comparing the reaction mixture to spots of the starting materials.[1]
-
After the reaction period, cool the mixtures to room temperature.
-
Work up each reaction identically (e.g., extraction with an organic solvent, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure).
-
Analyze the crude product yield and purity for each solvent condition.
Data Presentation: Comparative Solvent Effects on Yield
The following table summarizes hypothetical but representative results from a solvent screening experiment for the synthesis of 2-phenylbenzothiazole.
| Solvent | Dielectric Constant (Approx.) | Type | Boiling Point (°C) | Observed Yield (%) | Notes |
| Ethanol | 24.5 | Polar Protic | 78 | 65 | Good solubility, moderate yield. |
| DMF | 36.7 | Polar Aprotic | 153 | 88 | Excellent solubility and high yield, likely due to high boiling point and aprotic nature.[10] |
| DMSO | 46.7 | Polar Aprotic | 189 | 85 | High yield, but can be difficult to remove during workup. |
| Toluene | 2.4 | Non-Polar | 111 | 45 | Lower yield, likely due to poorer solubility of polar intermediates. |
| Acetonitrile | 37.5 | Polar Aprotic | 82 | 75 | Good yield at a lower boiling point than DMF. |
| Water | 80.1 | Polar Protic | 100 | 70 | A "green" option, demonstrates the feasibility of aqueous synthesis.[9] |
| Solvent-Free | N/A | N/A | N/A (Reaction at 80°C) | 92 | Excellent yield, environmentally friendly, and simplified workup.[13][14] |
Visualizing the Workflow and Mechanism
A clear understanding of the experimental workflow and the underlying reaction mechanism is crucial for effective troubleshooting.
Experimental Workflow for Solvent Optimization
Caption: A generalized workflow for solvent screening and optimization.
Mechanism: The Role of the Solvent in Benzothiazole Formation
The condensation of 2-aminothiophenol with an aldehyde proceeds through two key stages, both of which are influenced by the solvent.
Caption: Key mechanistic steps influenced by the solvent environment.
By systematically evaluating solvent conditions and understanding their mechanistic implications, you can overcome common hurdles in benzothiazole synthesis, leading to higher yields, improved purity, and more robust and reproducible results.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
-
Benzothiazole - Wikipedia. Available at: [Link]
-
Proposed mechanism for the synthesis of 2-arylbenzothiazole using [bsdodecim][OTf]. ResearchGate. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. YouTube. Available at: [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. ResearchGate. Available at: [Link]
-
N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed Central. Available at: [Link]
-
(PDF) Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. ResearchGate. Available at: [Link]
-
A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Organic Chemistry Portal. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. MDPI. Available at: [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed Central. Available at: [Link]
-
Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. MDPI. Available at: [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. PubMed Central. Available at: [Link]
-
Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. National Institutes of Health. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. Available at: [Link]
-
Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. Available at: [Link]
-
Solvent-Free Heterocyclic Synthesis. ACS Publications. Available at: [Link]
-
The Synthesis of Benzisothiazole and Benzothiazole Natural Products. Nottingham ePrints. Available at: [Link]
-
L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. Available at: [Link]
-
(PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. Available at: [Link]
-
Synthesis of benzothiazoles via ipso substitution of ortho-methoxythiobenzamides. PubMed. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
How Does Polarity Influence Chemical Reactions? - Chemistry For Everyone. YouTube. Available at: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
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- 5. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Fluorescence of 2-(4-Nitrophenyl)Benzo[D]Thiazole Probes
Welcome to the technical support center for 2-(4-Nitrophenyl)Benzo[D]Thiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing these probes in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the performance of your fluorescent probes.
Introduction: The Challenge of the Nitro Group
The this compound scaffold is a classic example of a donor-π-acceptor (D-π-A) or "push-pull" fluorophore. The benzothiazole moiety acts as an electron donor, while the nitrophenyl group serves as a potent electron acceptor. While this architecture is excellent for creating environmentally sensitive probes, the nitro group itself presents a significant challenge: it is a notorious fluorescence quencher.[1][2][3][4] Understanding this inherent property is the first step in troubleshooting and optimizing your experiments.
The primary mechanism for this quenching is that the nitro group promotes highly efficient non-radiative decay pathways for the excited-state energy. Instead of releasing energy as light (fluorescence), the excited molecule quickly transitions to a non-emissive triplet state through a process called intersystem crossing (ISC).[1] Additionally, processes like photoinduced electron transfer (PET) and internal conversion (IC) can further reduce the fluorescence output, especially in polar solvents.[4][5]
This guide will provide you with the mechanistic insights and practical protocols to counteract these quenching effects and unlock the full potential of your this compound probes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my this compound probe consistently weak or undetectable?
A1: This is the most common issue and is directly related to the molecular structure of the probe. The 4-nitro group is a strong electron-withdrawing group that inherently quenches fluorescence.[1][3] It creates fast, non-radiative pathways (like intersystem crossing) that allow the excited molecule to return to its ground state without emitting a photon.[1][6] Essentially, the energy that would have been observed as fluorescence is dissipated as heat or through other non-emissive transitions. Your experimental conditions, particularly the choice of solvent, can either amplify or mitigate this quenching effect.
Q2: I observe a shift in the emission wavelength when I change solvents. Why does this happen?
A2: This phenomenon is called solvatochromism and is a hallmark of push-pull fluorophores. The this compound probe has a different dipole moment in its excited state compared to its ground state. When you change the polarity of the solvent, the solvent molecules rearrange around the probe to stabilize it. This differential stabilization of the ground and excited states changes the energy gap between them, resulting in a shift in the emission wavelength.[7][8][9] Highly polar solvents will typically cause a larger shift (often a red-shift, i.e., to a longer wavelength) compared to non-polar solvents.
Q3: Does the concentration of the probe matter for fluorescence intensity?
A3: Yes, but the relationship is not always linear. At very low concentrations, you may simply not have enough probe molecules to generate a detectable signal. As you increase the concentration, the signal should increase. However, at very high concentrations, you can encounter self-quenching or aggregation-caused quenching (ACQ) in certain solvents, where the probe molecules interact with each other in a way that deactivates their excited states. Conversely, for probes capable of Aggregation-Induced Emission (AIE), increasing the concentration in specific solvent systems can dramatically increase the fluorescence. See the troubleshooting guide below for more on AIE.
Q4: Can pH affect the fluorescence of my probe?
A4: While the core this compound structure is not directly titratable within typical biological pH ranges, its fluorescence can be indirectly affected by pH if the probe is in a complex environment. For example, pH changes in the surrounding medium can alter the protonation state of nearby biomolecules, which might interact with your probe and affect its electronic environment, thereby modulating its fluorescence. Always ensure your buffer system is stable and appropriate for your experiment.
Part 2: Troubleshooting Guides & Enhancement Protocols
If you are facing issues with weak fluorescence, do not despair. The environmentally sensitive nature of this probe means its emission can be dramatically enhanced with the right conditions. We will focus on two primary strategies: Solvent Optimization and Inducing Aggregation (AIE) .
Guide 1: Troubleshooting via Solvent Optimization
The "push-pull" nature of your probe makes its fluorescence highly dependent on the polarity and viscosity of its microenvironment. The wrong solvent can exacerbate the quenching effects of the nitro group.
The Underlying Principle: Polar solvents can stabilize the intramolecular charge-transfer (ICT) excited state of the probe. While this can lead to interesting solvatochromic shifts, excessive stabilization in highly polar environments can bring the excited state energy level closer to the ground state, opening up pathways for efficient non-radiative decay and thus quenching the fluorescence.[1] Conversely, non-polar, viscous, or sterically hindering environments can restrict molecular motions that lead to non-radiative decay, thereby enhancing fluorescence.
-
Prepare Stock Solutions: Create a concentrated stock solution of your this compound probe in a good organic solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Solvent Panel: Prepare a series of cuvettes with a panel of solvents of varying polarities (see table below).
-
Dilution: Add a small aliquot of your probe stock solution to each solvent to reach your desired final concentration (e.g., 1-10 µM). Ensure the volume of the stock solution is minimal (e.g., <1% of the total volume) to avoid significantly altering the solvent properties.
-
Spectroscopic Analysis: For each sample, measure the absorbance and fluorescence emission spectra.
-
Data Analysis: Compare the fluorescence quantum yields or relative fluorescence intensities across the different solvents to identify the optimal medium for your probe.
| Solvent | Polarity Index | Viscosity (cP at 20°C) | Expected Effect on Push-Pull Probes |
| Cyclohexane | 0.2 | 0.98 | Low polarity, may enhance fluorescence. |
| Toluene | 2.4 | 0.59 | Low polarity, rigid structure can enhance emission. |
| Dichloromethane (DCM) | 3.1 | 0.44 | Moderately polar, often a good starting point. |
| Tetrahydrofuran (THF) | 4.0 | 0.55 | Moderately polar, good solubilizer. |
| Acetonitrile | 5.8 | 0.37 | Polar, aprotic. May cause quenching. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 2.00 | Highly polar, aprotic. Often leads to quenching. |
| Ethanol | 4.3 | 1.20 | Polar, protic. Hydrogen bonding can affect fluorescence. |
| Glycerol | High | 1412 | High viscosity restricts motion, can significantly enhance fluorescence. |
This table provides a starting point; the optimal solvent will be specific to the exact derivative of the probe you are using.
Guide 2: Fluorescence Enhancement via Aggregation-Induced Emission (AIE)
One of the most powerful strategies to overcome the inherent quenching of your probe is to leverage a phenomenon called Aggregation-Induced Emission (AIE).[10][11][12] Many benzothiazole derivatives that are weakly fluorescent in solution become highly emissive when they aggregate.
The Underlying Principle: In solution, parts of the probe molecule (like the bond between the phenyl and benzothiazole rings) can freely rotate. These intramolecular rotations provide an efficient pathway for the excited-state energy to be lost non-radiatively. When the probes are forced to aggregate in a poor solvent, they are packed together in a way that physically restricts these rotations. With the non-radiative decay channel blocked, the excited molecule is forced to release its energy as light, leading to a dramatic increase in fluorescence.[11][13]
This protocol uses a common method of mixing a good solvent (like THF) with a poor or "anti-solvent" (like water) to induce aggregation.
-
Prepare Stock Solution: Dissolve your this compound probe in THF to create a stock solution (e.g., 1 mM).
-
Create Solvent/Anti-Solvent Mixtures: In a series of vials or cuvettes, prepare mixtures of THF and water with varying water fractions (fw). For example, create mixtures with fw = 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 95%.
-
Add the Probe: To each mixture, add the THF stock solution of your probe so that the final probe concentration is constant across all samples (e.g., 10 µM). The total volume should be kept constant.
-
Equilibrate: Gently mix and allow the solutions to equilibrate for a few minutes.
-
Measure Fluorescence: Measure the fluorescence emission spectrum for each sample, keeping the excitation wavelength and spectrometer settings constant.
-
Plot and Analyze: Plot the maximum fluorescence intensity against the water fraction (fw). A significant increase in fluorescence at higher water fractions is a strong indicator of AIE.[14]
Caption: Workflow for inducing and analyzing Aggregation-Induced Emission (AIE).
Caption: The AIE mechanism restricts non-radiative decay pathways, enhancing fluorescence.
Part 3: Concluding Remarks
The weak fluorescence of this compound probes is not a defect, but an inherent characteristic of their molecular design. By understanding the quenching role of the nitro group and the "push-pull" nature of the fluorophore, researchers can transform this challenge into an opportunity. The sensitivity of these probes to their environment is a powerful tool. Through systematic solvent screening or by inducing aggregation to leverage the AIE effect, you can significantly enhance the fluorescence signal and obtain robust, high-quality data for your applications in materials science, chemical sensing, and drug development.
References
-
Mishra, A., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C. Available at: [Link]
-
Mihai, E., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society. Available at: [Link]
-
Kopylova, T. N., et al. (2015). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. ResearchGate. Available at: [Link]
-
Ghorai, A., et al. (2021). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Advances. Available at: [Link]
-
Hussain, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. Available at: [Link]
-
Yan, C., et al. (2023). Preparation of near-infrared AIEgen-active fluorescent probes for mapping amyloid-β plaques in brain tissues and living mice. Nature Protocols. Available at: [Link]
-
Boujut, M., et al. (2024). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. Arkat USA. Available at: [Link]
-
Ghosh, S., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. RSC Advances. Available at: [Link]
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Ghosh, S., et al. (2019). Aggregation tailored emission of a benzothiazole based derivative: photostable turn on bioimaging. PMC - NIH. Available at: [Link]
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Hrobárik, P., et al. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ResearchGate. Available at: [Link]
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Fernández, I., et al. (2019). Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PMC - NIH. Available at: [Link]
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Dogra, S. K., et al. (1991). Dual Fluorescence of 2- (4'-(N,N-Dimethy1amino)phenyl)benzothiazole and Its Benzimidazole. Journal of the American Chemical Society. Available at: [Link]
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Maiti, A., et al. (2022). Electronic Supplementary Information Benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live. RSC. Available at: [Link]
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Qian, Y., et al. (2007). Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds. PubMed. Available at: [Link]
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Fery-Forgues, S., et al. (1990). NEW FEATURES IN THE PHOTOPHYSICS and PHOTOCHEMISTRY OF 2‐(2'‐HYDROXY‐PHENYL)BENZOTHIAZOLES INTRODUCED BY AMINE SUBSTITUTION. Sci-Hub. Available at: [Link]
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Jarra, H. A., et al. (2017). Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. Available at: [Link]
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Bell, T. D., et al. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PMC - NIH. Available at: [Link]
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Hrobárik, P., et al. (2010). Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ACS Publications. Available at: [Link]
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Gutman, O., et al. (2021). Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles. Nature Communications. Available at: [Link]
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Berghman, M., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. The Research Portal. Available at: [Link]
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Al-Hamdani, A. A., et al. (2009). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. Available at: [Link]
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Holmberg, K. O., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC - NIH. Available at: [Link]
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Plater, M. J., et al. (2015). And yet they glow: thiazole based push-pull fluorophores containing nitro groups and the influence of regioisomerism. PubMed. Available at: [Link]
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Qian, Y., et al. (2007). Aggregation-Induced Emission Enhancement of 2-(2'-Hydroxyphenyl)benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds. Sci-Hub. Available at: [Link]
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Wang, Y., et al. (2022). Insights into AIE materials: A focus on biomedical applications of fluorescence. PMC - NIH. Available at: [Link]
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Hrobárik, P., et al. (2009). Push-pull chromophores comprising benzothiazolium acceptor and thiophene auxiliary donor moieties: Synthesis, structure, linear and quadratic non-linear optical properties. Semantic Scholar. Available at: [Link]
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Plater, M. J., et al. (2015). And yet they glow: thiazole based push–pull fluorophores containing nitro groups and the influence of regioisomerism. ResearchGate. Available at: [Link]
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Fang, Y., et al. (2023). Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study. PubMed. Available at: [Link]
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Ivaniuk, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. RSC Publishing. Available at: [Link]
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Zhang, X., et al. (2022). De novo design of a novel AIE fluorescent probe tailored to autophagy visualization via pH manipulation. Nature Communications. Available at: [Link]
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Zhang, J., et al. (2018). Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging. RSC Publishing. Available at: [Link]
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Wang, Y., et al. (2022). Fluorescence Transduction of Liquid Crystal Ordering Transitions for Biosensing. ACS Publications. Available at: [Link]
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Lo, S.-Y., et al. (2017). Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. ResearchGate. Available at: [Link]
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Hien, N., et al. (2019). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Open Research@CSIR-NIScPR. Available at: [Link]
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Ramirez-Bautista, E., et al. (2024). Methoxyquinolone–Benzothiazole Hybrids as New Aggregation-Induced Emission Luminogens and Efficient Fluorescent Chemosensors for Cyanide Ions. MDPI. Available at: [Link]
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Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. Available at: [Link]
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LI-COR Biotechnology. (2021). Troubleshooting | Fluorescence: Detection. YouTube. Available at: [Link]
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Bell, T. D., et al. (2023). Leveraging Coupled Solvatofluorochromism and Fluorescence Quenching in Nitrophenyl-Containing Thiazolothiazoles for Efficient Organic Vapor Sensing. PubMed. Available at: [Link]
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Kletskov, A. V., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
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Technical Support Center: Overcoming Poor Aqueous Solubility of Benzothiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor aqueous solubility inherent to many benzothiazole derivatives. The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry, lending itself to a wide array of pharmacological activities.[1][2][3][4] However, its predominantly hydrophobic nature often presents a significant hurdle in preclinical and clinical development.
This resource is structured to offer not just protocols, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - A Symptom-to-Solution Approach
This section addresses specific experimental issues you might be encountering.
Issue 1: My benzothiazole compound precipitates out of my aqueous buffer during my in vitro assay.
This is a classic manifestation of poor solubility. The abrupt change from a high-concentration organic stock solution (likely DMSO) to an aqueous environment causes the compound to crash out.
Immediate Troubleshooting Steps:
-
Lower the Final Concentration: The simplest first step is to determine the kinetic solubility limit in your specific assay buffer. Perform a serial dilution and visually inspect for precipitation.
-
Increase DMSO Tolerance (with caution): Check if your assay can tolerate a slightly higher percentage of DMSO. Many cell-based assays can handle up to 0.5-1% DMSO without significant toxicity. However, this must be validated for your specific system.
Long-Term Solutions & The Science Behind Them:
If the above quick fixes are insufficient, a more robust formulation strategy is required. The choice of method depends on the compound's specific physicochemical properties and the experimental context.
Decision Workflow for Solubility Enhancement
Caption: Troubleshooting workflow for benzothiazole solubility.
Issue 2: My compound's solubility is highly pH-dependent, but my assay requires a fixed physiological pH.
This indicates your benzothiazole derivative has an ionizable group. The solubility of weakly acidic or basic drugs can be significantly influenced by pH.[5]
Troubleshooting & Rationale:
-
pKa Determination: The first step is to determine the pKa of your compound. This will tell you the pH at which 50% of the compound is ionized. For a basic benzothiazole, solubility will increase at a pH below its pKa. For an acidic one, solubility increases at a pH above its pKa.
-
Formulation at a Different pH: You can sometimes prepare a concentrated stock solution at an optimal pH (e.g., pH 2 for a weak base) and then dilute it into your final assay buffer (e.g., pH 7.4). The resulting supersaturated solution might be kinetically stable for the duration of your experiment.
-
Salt Formation: If the compound is a candidate for further development, forming a salt is a highly effective strategy.[6][7] For a basic benzothiazole, hydrochloride or mesylate salts are common choices that can dramatically improve aqueous solubility.[6][8] Conversely, for an acidic benzothiazole, sodium or potassium salts can be used.[6][9]
Issue 3: I need a high concentration of my compound for an in vivo study, but I'm limited by toxicity of excipients like co-solvents.
High concentrations for animal studies often preclude the use of high percentages of co-solvents. This is where advanced formulation techniques become critical.
Recommended Approaches:
-
Nanosuspensions: This technique involves reducing the drug particles to the sub-micron range, which significantly increases the surface area for dissolution.[10][11] Nanosuspensions are colloidal dispersions of the pure drug in an aqueous vehicle, stabilized by a small amount of surfactant or polymer.[12] This approach is excellent for intravenous or oral administration of poorly soluble drugs.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13] The hydrophobic benzothiazole molecule can be encapsulated within this cavity, forming an inclusion complex that is water-soluble.[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common strategies to improve the aqueous solubility of benzothiazole compounds?
The strategies can be broadly categorized into three pillars: chemical modification, physical modification, and formulation-based approaches.
| Strategy Category | Method | Principle of Action | Common Application |
| Chemical Modification | Salt Formation | Converts a poorly soluble ionizable drug into a more soluble salt form.[6][17] | Drug Development (APIs) |
| Prodrug Approach | Attaches a hydrophilic promoiety that is cleaved in vivo to release the active drug.[18][19][20] | Drug Development | |
| Structural Modification | Introduces polar functional groups (e.g., pyridine moieties, ureas) to the core scaffold.[21] | Medicinal Chemistry | |
| Physical Modification | Solid Dispersion | Disperses the drug in a hydrophilic polymer matrix at a molecular level, enhancing dissolution.[22][23][24] | Oral Solid Dosage Forms |
| Nanosuspension | Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity.[10][25] | Oral & Parenteral Delivery | |
| Formulation-Based | pH Adjustment | Utilizes the ionization of acidic or basic functional groups to increase solubility.[5][26] | In Vitro Assays, Formulations |
| Co-solvents | Uses water-miscible organic solvents (e.g., PEG, ethanol) to increase the solvent's capacity to dissolve the drug.[27] | In Vitro Assays, Early Formulations | |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug within a cyclodextrin's hydrophobic core, presenting a soluble exterior.[13][14] | Oral & Parenteral Formulations |
Q2: How do I choose between using a co-solvent and a cyclodextrin?
The choice depends on the application.
-
Co-solvents (like DMSO, ethanol, PEG 400) are often suitable for in vitro experiments where the final concentration of the solvent is low and known to be non-toxic to the cells or enzyme system. They are simple to implement but can be problematic for in vivo studies due to potential toxicity and altered pharmacokinetics.
-
Cyclodextrins are generally preferred for in vivo applications. They are well-tolerated and can significantly increase solubility without relying on organic solvents.[13] They are particularly useful for creating aqueous formulations for oral or parenteral administration.
Q3: What is a solid dispersion and when should I consider it?
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier, usually a polymer.[22][28] This can be achieved by methods like melting (fusion) or solvent evaporation.[24] The goal is to reduce the drug's particle size to a molecular level and improve its wettability, thereby enhancing the dissolution rate.[23] You should consider this technique when developing an oral solid dosage form (e.g., tablets, capsules) for your benzothiazole candidate.
Q4: Can I improve my benzothiazole's solubility by changing its chemical structure?
Absolutely. This is a fundamental strategy in medicinal chemistry.
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Introduction of Polar Groups: Strategically adding polar functional groups (e.g., hydroxyl, amino, or heterocyclic rings like pyridine) can improve aqueous solubility.[21] However, this must be balanced against the potential loss of pharmacological potency, as increased polarity might hinder cell membrane permeability or binding to a hydrophobic target.[21]
-
Prodrug Approach: This is a more sophisticated method where a polar, water-solubilizing group (a "promoiety") is chemically attached to the benzothiazole core.[18] This promoiety is designed to be cleaved by enzymes in the body, releasing the active parent drug at the site of action.[18][19]
Conceptual Workflow: Prodrug Strategy
Caption: The prodrug approach for solubility enhancement.
Section 3: Experimental Protocols
Protocol 1: Preparation of a Benzothiazole-Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing a stock solution for in vitro or in vivo use using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Benzothiazole compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS, Saline)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
Methodology:
-
Prepare the HP-β-CD Solution: Weigh out the required amount of HP-β-CD to make a 20-40% (w/v) solution in your desired aqueous buffer. For example, to make 10 mL of a 40% solution, dissolve 4 g of HP-β-CD in the final volume of 10 mL of buffer. Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is completely dissolved. Let it cool to room temperature.
-
Add the Benzothiazole Compound: Weigh the benzothiazole compound and add it directly to the HP-β-CD solution to achieve the desired final concentration.
-
Facilitate Complexation: Vigorously vortex the mixture for 5-10 minutes. For compounds that are particularly difficult to dissolve, sonication in a water bath for 15-30 minutes or stirring overnight at room temperature may be necessary.
-
Clarify the Solution: After the compound appears to be fully dissolved, check for any remaining particulate matter. If necessary, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Sterilization (if required): Filter the final solution through a 0.22 µm sterile syringe filter. This also serves to remove any final undissolved micro-precipitates. The resulting clear solution is ready for use.
Self-Validation: The final solution should be clear and free of any visible precipitate. For quantitative analysis, the concentration can be confirmed by HPLC.
Protocol 2: Nanosuspension Preparation via High-Pressure Homogenization (Lab Scale)
This protocol outlines a common "top-down" approach for creating a nanosuspension.
Materials:
-
Benzothiazole compound (micronized, if possible)
-
Stabilizer (e.g., Poloxamer 188, Tween 80)
-
Purified water or buffer
-
High-pressure homogenizer
Methodology:
-
Prepare a Pre-suspension: Disperse the benzothiazole compound (e.g., 1-5% w/v) in an aqueous solution containing a dissolved stabilizer (e.g., 0.5-2% w/v). Stir this mixture with a high-shear mixer for 30-60 minutes to create a homogenous pre-suspension.
-
High-Pressure Homogenization: Pass the pre-suspension through the high-pressure homogenizer.
-
Pressure: Typically, 1000-1500 bar.
-
Cycles: Run for 10-20 cycles. It is crucial to maintain a low temperature during this process to prevent degradation, so use a cooling system.
-
-
Particle Size Analysis: After homogenization, measure the particle size distribution using a technique like Dynamic Light Scattering (DLS). The goal is to achieve a mean particle size below 500 nm with a narrow polydispersity index (PDI < 0.3).
-
Post-Processing: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized into a powder for long-term storage).
Self-Validation: The primary validation is particle size analysis. The suspension should remain stable (no crystal growth or sedimentation) for a defined period under specified storage conditions.
References
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Martínez-Vidal, J., et al. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Molecules. [Link]
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Mohamed, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. ResearchGate. [Link]
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Abdel-Ghaffar, A. M., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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Dudhe, A. R., et al. (2026). Recent Advancement in the Development of Benzothiazole as Anticancer Agents. Current Bioactive Compounds. [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. [Link]
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Patel, N., et al. (2012). Synthesis and characterisation of benzothiazole-based solid-state fluorescent azo dyes. ResearchGate. [Link]
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Anonymous. (2025). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. [Link]
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Chauhan, S. R. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
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Tomono, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
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Kumar, L., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
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Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Anonymous. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate. [Link]
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Heimbach, T., et al. (2007). Prodrugs for Improved Aqueous Solubility. ResearchGate. [Link]
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Tomono, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. [Link]
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Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. European journal of pharmaceutical sciences. [Link]
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Anonymous. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
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Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
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Anonymous. (2025). (PDF) Advancements in Nanosuspension Technology for Drug Delivery. ResearchGate. [Link]
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Mohamed, R. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
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G., S. S., & N, A. K. (2025). Revolutionizing Pharmacotherapy: The Role of Nanosuspensions in Drug Delivery Systems. Cureus. [Link]
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Al-Zoubi, R. M., et al. (2024). Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. RSC Advances. [Link]
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Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
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Anonymous. (2019). A novel acidic pH fluorescent probe based on a benzothiazole derivative. ResearchGate. [Link]
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Anonymous. (2021). Study of Benzothiazoles and its Pharmaceutical Importance. ResearchGate. [Link]
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de Souza, M. M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. [Link]
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Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics. [Link]
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Akbari, B., et al. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
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Anonymous. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]
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Kuhnert, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chimia. [Link]
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Sharma, D., et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
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Ferreira, M. E. A., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Lirias. [Link]
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Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar. [Link]
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Nicoli, S., et al. (2009). Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. AAPS PharmSciTech. [Link]
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Jacob, S., et al. (2024). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. [Link]
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Anonymous. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. [Link]
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Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
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Vasconcelos, T., et al. (2013). Different Solid Dispersion Techniques for Dissolution Enhancement Using Paracetamol as a Model Drug. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Troubleshooting low bioactivity in newly synthesized benzothiazole analogues
Technical Support Center: Benzothiazole Analogues
From the Desk of the Senior Application Scientist
Welcome to the technical support center for researchers engaged in the design and synthesis of novel benzothiazole analogues. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] However, it is a common and often frustrating experience in the drug discovery process when newly synthesized derivatives exhibit lower-than-expected bioactivity.
This guide is designed to provide a systematic, experience-driven framework for troubleshooting these challenges. We will move beyond simple checklists to explore the causal relationships between compound properties, assay design, and biological outcomes. Our goal is to empower you to diagnose the root cause of low bioactivity and make informed decisions to advance your research.
Frequently Asked Questions & Troubleshooting Guides
Q1: My new benzothiazole analogue is completely inactive in my primary assay. What are the first steps I should take?
A1: This is a frequent starting point in any drug discovery campaign. Low or no bioactivity can arise from issues with the compound itself, the experimental conditions, or fundamental biological mismatches.[4] A systematic, tiered approach is essential to avoid wasting resources on complex biological explanations when a simpler issue is to blame.
We recommend a three-pronged initial investigation, starting with the most common and easily verifiable factors.
-
Compound Integrity: Verify the identity, purity, and stability of your synthesized analogue. An impure or degraded compound cannot provide a reliable measure of activity.
-
Compound Behavior in Assay: Confirm that the compound is soluble and stable in the specific assay medium at the tested concentrations. A precipitated compound is not biologically available.
-
Assay Performance: Ensure your assay is robust and performing as expected by critically evaluating your positive and negative controls.
The following workflow provides a high-level overview of this diagnostic process.
Caption: Initial troubleshooting workflow for low bioactivity.
Section 1: Compound-Centric Troubleshooting
The most fundamental source of error is the compound itself. Before investigating complex biological phenomena, you must have absolute confidence in the quality of your test article.
Q2: How can I be certain my synthesized compound is what I think it is and that impurities aren't interfering?
A2: Verification of a compound's identity and purity is non-negotiable. Even minor impurities can sometimes be highly active or interfere with assay readouts, leading to misleading results.[4]
-
Identity Confirmation: Use a combination of analytical techniques.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity. The observed spectrum should match the predicted spectrum for your target molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC analysis with a UV detector (or ideally, coupled to a mass spectrometer, LC-MS) will separate your compound from impurities. For screening purposes, a purity level of >95% is generally considered acceptable.
-
NMR: Can also provide an estimate of purity, especially when referenced against a standard of known concentration.
-
Q3: My compound appears to precipitate in the assay medium. How do I address this common solubility issue?
A3: Poor aqueous solubility is a primary reason for observing artificially low bioactivity. If a compound precipitates, its effective concentration in the assay is unknown and significantly lower than intended.[4][5]
Initial Diagnosis:
-
Visual Inspection: Look for cloudiness or precipitate in your assay wells, especially at higher concentrations.
-
Nephelometry: A more sensitive, quantitative method to measure turbidity caused by insoluble particles.
Troubleshooting Strategy:
Caption: Decision tree for addressing compound solubility issues.
Experimental Protocol: Kinetic Aqueous Solubility Assay
This protocol provides a rapid assessment of your compound's solubility limit in a specific buffer.
Materials:
-
Your benzothiazole analogue (as a 10 mM stock in 100% DMSO).
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
96-well clear-bottom plate.
-
Plate reader capable of measuring absorbance at multiple wavelengths (e.g., 400-800 nm).
Procedure:
-
Prepare Compound Plate: In a 96-well plate, create a serial dilution of your 10 mM stock solution in DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing the assay buffer (e.g., 198 µL). This creates a final concentration series with a constant DMSO percentage.
-
Incubate: Shake the plate for 1.5-2 hours at room temperature to allow equilibrium to be reached.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The concentration at which the absorbance begins to increase sharply above the baseline is the kinetic solubility limit.
Section 2: Assay-Centric Troubleshooting
If your compound is pure and soluble, the next step is to scrutinize the biological assay itself.
Q4: My controls are working, but the compound isn't. How do I troubleshoot the biological assay itself?
A4: The validity of your results is entirely dependent on the performance of your assay.
-
Positive Control: Does your positive control (a known active compound) consistently yield the expected IC50 or EC50 value? If this value is drifting, it points to systemic issues with reagents, cell health, or instrument calibration.
-
Negative Control: Your vehicle control (e.g., 0.1% DMSO) defines the baseline (0% activity). Ensure there is no significant signal inhibition or activation from the vehicle itself.
-
Assay Robustness (Z-factor): For high-throughput screens, the Z-factor is a statistical measure of assay quality that accounts for the signal window and data variation. An assay with a Z-factor > 0.5 is considered excellent for screening.[6]
-
Cell-Based Assays:
-
Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination. Stressed cells can respond unpredictably.[7]
-
Incubation Time: Is the incubation time sufficient for the compound to engage its target and elicit a biological response? Test a time-course experiment (e.g., 6, 24, 48 hours).
-
Serum Effects: If using serum in your media, consider potential compound binding to serum proteins like albumin, which reduces the free concentration of your compound available to act on the target.
-
Q5: My compound is showing some activity, but it's very weak and the dose-response curve is poor. What does this mean?
A5: A weak or incomplete dose-response curve can be highly informative.
-
Low Potency (High IC50/EC50): The compound may be binding to the target, but with low affinity. This is a common starting point for lead optimization, where medicinal chemistry efforts will focus on improving binding interactions.
-
Low Efficacy (Curve doesn't reach 100%): The compound might be a partial agonist or antagonist, or it could be hitting a solubility limit at higher concentrations, preventing it from achieving a maximal effect.
-
"Bell-Shaped" Curve: Activity increases and then decreases at higher concentrations. This often points to off-target toxicity or assay interference. Running a simple cytotoxicity assay (like the MTT protocol below) can help diagnose this.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol assesses whether your compound is killing the cells at concentrations where you expect to see specific bioactivity.
Materials:
-
Cells seeded in a 96-well plate.
-
Your benzothiazole analogue.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a SDS-HCl solution).
-
Plate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Plate cells at a predetermined density and allow them to attach overnight.[4]
-
Compound Treatment: Treat cells with a serial dilution of your compound for the same duration as your primary bioassay (e.g., 24-72 hours). Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Read Plate: Measure the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in cell viability.
Section 3: Biology-Centric & Medicinal Chemistry Troubleshooting
When both the compound and the assay are validated, you must delve into the complex interplay of the molecule's properties and the biological system.
Q6: My compound is pure, soluble, and the assay is robust, but activity is still low. What advanced concepts should I consider?
A6: At this stage, you are moving from simple troubleshooting to core medicinal chemistry optimization. The issue likely lies with the intrinsic properties of the molecule and how it interacts with the biological environment. Key areas to investigate are the Structure-Activity Relationship (SAR), its physicochemical properties ("drug-likeness"), and its metabolic fate (ADME).
Q7: What key structural features of the benzothiazole scaffold should I consider modifying to improve bioactivity?
A7: The benzothiazole scaffold offers several positions for chemical modification to probe the Structure-Activity Relationship (SAR).[1][9][10] Literature on benzothiazoles consistently highlights the importance of substitutions at the C-2 and C-6 positions for modulating biological activity.[1]
-
C-2 Position: This is the most common site for modification. Attaching different aryl, alkyl, or heterocyclic groups here directly impacts how the molecule fits into the target's binding pocket. Explore variations in size, electronics (electron-donating vs. withdrawing groups), and hydrogen bonding potential.
-
C-6 Position: Substitutions on the benzene ring, particularly at the C-6 position, can influence physicochemical properties like solubility and lipophilicity, as well as provide additional interaction points with the target.
-
Bioisosteric Replacement: Consider replacing key functional groups with bioisosteres to improve properties while retaining binding. For example, replacing a carboxylic acid with a tetrazole can improve metabolic stability and oral bioavailability.[11]
Q8: Beyond potency, what other physicochemical properties should I be evaluating to design better analogues?
A8: A potent compound is useless if it cannot reach its target in a complex biological system. Evaluating key physicochemical properties is critical for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[12][13][14]
Table 1: Key Physicochemical Properties and Their Impact
| Property | Description | Typical Target Range (for Oral Drugs) | Impact on Bioactivity |
| Molecular Weight (MW) | The mass of the molecule. | < 500 Da | Affects permeability and diffusion across membranes.[11][15] |
| LogP / LogD | Measure of lipophilicity (fat-solubility). LogD is pH-dependent. | 1 - 3 | Governs membrane permeability, protein binding, and solubility. Too high can lead to poor solubility and metabolic issues.[13] |
| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | ≤ 5 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | ≤ 10 | Influences solubility and target binding. |
| Polar Surface Area (PSA) | Surface sum over all polar atoms. | < 140 Ų | Predicts transport properties, particularly blood-brain barrier penetration. |
| pKa | The pH at which the compound is 50% ionized. | Varies | Determines the charge state of the molecule, which affects solubility, permeability, and target binding.[13][16] |
These guidelines are often referred to as "Lipinski's Rule of Five" and are a starting point for evaluating drug-likeness.[11]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships of benzothiazole GPR35 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selvita.com [selvita.com]
- 13. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 14. Physicochemical properties of drug | PPT [slideshare.net]
- 15. fiveable.me [fiveable.me]
- 16. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]
Technical Support Center: Catalyst Selection for Efficient Benzothiazole Synthesis
Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. The benzothiazole core is a vital scaffold in medicinal chemistry, appearing in drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Achieving an efficient, high-yield synthesis is paramount, and the choice of catalyst is the most critical factor influencing the reaction's success.
This resource is structured in a question-and-answer format to directly address the practical challenges you may encounter in the lab.
Section 1: Catalyst Selection and Optimization FAQs
Q1: What are the primary classes of catalysts for benzothiazole synthesis, and how do they differ?
The most common route to 2-substituted benzothiazoles is the condensation and subsequent oxidative cyclization of a 2-aminothiophenol with a carbonyl compound (like an aldehyde or carboxylic acid) or a nitrile.[3] The catalyst's role is to facilitate one or both of these key steps. The main classes are:
-
Metal-Based Catalysts:
-
Copper (Cu): Copper salts (e.g., CuI, CuCl, CuBr) are widely used due to their low cost and high efficiency.[2][4] They are particularly effective for coupling 2-aminothiophenols with nitriles or for intramolecular cyclization of ortho-haloanilides.[3][4] The mechanism is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4]
-
Palladium (Pd): Palladium catalysts (e.g., Pd(OAc)₂) are often employed for intramolecular C-S bond formation, especially from thiourea precursors.[2] While highly effective, they are generally more expensive than copper catalysts.
-
Other Metals: Nanoparticles of Zinc Oxide (ZnO NPs) and Silver Oxide (Ag₂O) have been shown to be highly effective, reusable catalysts, often under microwave or solvent-free conditions, leading to excellent yields in very short reaction times.[1]
-
-
Metal-Free Catalysts:
-
Iodine (I₂): Molecular iodine is a simple, inexpensive, and effective catalyst that promotes the condensation and oxidative cyclization of 2-aminothiophenols with aldehydes or ketones.[4][5] It often allows for metal-free conditions, which is advantageous for pharmaceutical synthesis where metal contamination is a concern.
-
Acid/Base Catalysts: Brønsted acids (e.g., HCl, NaHSO₄-SiO₂) or Lewis acids (e.g., Samarium triflate) can catalyze the initial condensation step.[3][4][6] For instance, NH₄Cl activates aldehydes via hydrogen bonding, facilitating the nucleophilic attack by the 2-aminothiophenol.[3][6]
-
Organocatalysts: Supramolecular assemblies and pyrazine derivatives have been developed as metal-free organocatalysts that can operate under visible light in aqueous media, offering a green chemistry approach.[4]
-
-
Photoredox Catalysts:
-
Visible-light mediated syntheses are gaining prominence. These methods can use metal complexes (e.g., Cobalt) or organic dyes to generate reactive intermediates under mild, ambient conditions.[4] Some reactions even proceed without any external catalyst or additive, relying on the substrates themselves to absorb light.[1]
-
Q2: How do I select the best catalyst for my specific starting materials (e.g., aldehyde vs. nitrile vs. carboxylic acid)?
The choice of coupling partner is a primary determinant for catalyst selection.
-
For Aldehydes: This is the most common route. A wide variety of catalysts are effective.
-
For Green & Mild Conditions: Consider visible-light photoredox catalysis, which can be metal-free and operate at room temperature.[1] Simple catalysts like NH₄Cl in a methanol/water mixture are also highly effective and environmentally benign.[3][6]
-
For Speed & High Throughput: Microwave-assisted synthesis using catalysts like Ag₂O or ZnO NPs can provide excellent yields (90-98%) in minutes.[1]
-
For Simplicity: Molecular iodine is a robust choice that often works under solvent-free conditions.[5]
-
-
For Nitriles: This transformation typically requires a metal catalyst to facilitate the addition of the thiol to the cyano group.
-
Copper(I) iodide (CuI) is a highly effective and frequently reported catalyst for the condensation of 2-aminobenzenethiols with a broad range of nitriles, delivering excellent yields.[4]
-
-
For Carboxylic Acids: Direct condensation with carboxylic acids is more challenging and often requires harsher conditions or specific activating agents.
-
Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) is an inexpensive, non-toxic, and reusable heterogeneous catalyst for reacting acyl chlorides (derived from carboxylic acids) with 2-aminothiophenol under solvent-free conditions.[3][6]
-
Elemental sulfur can be used as a traceless oxidizing agent in catalyst-free syntheses from alkylamines.[4]
-
Q3: What are the advantages of using a heterogeneous catalyst?
Heterogeneous catalysts, such as ZnO nanoparticles or silica-supported acids (NaHSO₄-SiO₂), offer significant practical advantages, particularly in industrial or large-scale synthesis:[3]
-
Easy Separation: The catalyst is in a different phase from the reaction mixture (e.g., a solid in a liquid solution) and can be removed by simple filtration.[6] This avoids tedious chromatographic purification to remove residual catalyst.
-
Reusability: Many heterogeneous catalysts can be recovered, washed, and reused for multiple reaction cycles without a significant loss of activity.[1] This reduces cost and waste. For example, ZnO NPs have been reused up to eight times.[1]
-
Lower Metal Contamination: For pharmaceutical applications, minimizing metal residues in the final active pharmaceutical ingredient (API) is critical. Heterogeneous catalysts help achieve this goal.
Section 2: Troubleshooting Guide
Q4: My reaction yield is extremely low. What are the most common causes and how can I troubleshoot this?
Low yield is a frequent issue. A systematic approach is the best way to identify and solve the problem.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Detailed Causality:
-
Reagent Purity: 2-aminothiophenol is highly susceptible to oxidation, dimerizing to form a disulfide. This is a very common cause of low yields. Always use fresh or purified 2-aminothiophenol. Aldehydes can oxidize to carboxylic acids, which are less reactive under many catalytic conditions.
-
Atmosphere: The oxidative cyclization step often requires an oxidant (like O₂ from the air, or an additive like H₂O₂ or DMSO).[4][6] However, premature oxidation of the 2-aminothiophenol starting material can shut down the reaction. If your protocol is not an aerobic oxidation, running the initial condensation step under an inert atmosphere (N₂ or Argon) can prevent starting material degradation.
-
Catalyst Issues:
-
Deactivation: The thiol group (-SH) can be a poison for some metal catalysts. If the reaction stalls, catalyst deactivation may be the cause.
-
Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to side product formation.
-
-
Reaction Conditions:
-
Temperature: The initial condensation is often exothermic, but the cyclization may require heating. If the temperature is too high, side reactions or decomposition can occur. Conversely, if it's too low, the reaction may not proceed to completion.
-
Solvent: The choice of solvent can dramatically impact yield. Polar aprotic solvents like DMSO or DMF are common, but greener options like ethanol or even water are used in many modern protocols.[1][4] The solvent can affect substrate solubility and catalyst stability.
-
Q5: I'm seeing multiple spots on my TLC plate. How can I improve the selectivity and minimize side products?
Side product formation is often linked to the reactivity of the starting materials and intermediates.
-
Common Side Product: The most common side product is the disulfide dimer of 2-aminothiophenol. This arises from the oxidation of the starting material before it can react with the aldehyde.
-
Solution: Add the aldehyde and catalyst to the flask first, and then add the 2-aminothiophenol slowly to the mixture. This ensures the aldehyde is present to "trap" the aminothiophenol as it's added, minimizing its chance to dimerize. Running the reaction under an inert atmosphere can also help.
-
-
Substituent Effects: The electronic nature of your substrates matters. Aldehydes with electron-withdrawing groups (EWGs) are generally more reactive (due to a more electrophilic carbonyl carbon) and can lead to faster, cleaner reactions.[2] Aldehydes with strong electron-donating groups (EDGs) may react more slowly, requiring longer reaction times or higher temperatures, which can increase the likelihood of side reactions.[1]
-
Solution: For less reactive substrates, you may need to switch to a more active catalyst system (e.g., a microwave-assisted protocol) or increase the catalyst loading.
-
Q6: My catalyst is reusable, but its activity drops significantly after the first run. Why is this happening?
A rapid decrease in the activity of a recyclable catalyst is a common frustration.
-
Cause 1: Catalyst Poisoning: The sulfur atom in the thiol group or the nitrogen in the final benzothiazole product can coordinate strongly to the surface of a metal catalyst, blocking active sites. This is a form of product inhibition or catalyst poisoning.
-
Cause 2: Leaching: For supported catalysts (e.g., metal nanoparticles on a solid support), a small amount of the active metal may "leach" or dissolve into the reaction mixture during the reaction. Even if you recover the solid support, it will be less active in the next run.
-
Cause 3: Physical Degradation: The physical structure of the catalyst (e.g., the porosity of silica gel or the size of nanoparticles) can change under the reaction conditions (heat, stirring), reducing its surface area and activity.
Solutions:
-
Washing Procedure: Ensure your catalyst recovery and washing procedure is adequate to remove any adsorbed product or byproducts before the next use.
-
Reaction Conditions: Try running the reaction under milder conditions (e.g., lower temperature) if possible, as this can reduce the rate of leaching and physical degradation.
-
Catalyst Choice: Some catalysts are inherently more robust than others. If reusability is critical, you may need to screen different types of heterogeneous catalysts to find one that is stable under your specific reaction conditions. A review of recent literature shows that catalysts like ZnO NPs demonstrate excellent reusability over multiple cycles.[1]
Section 3: Protocols and Data
Sample Protocol: Green Synthesis of 2-Phenylbenzothiazole using NH₄Cl
This protocol is adapted from methodologies that prioritize green chemistry principles, using a simple, inexpensive catalyst in an environmentally friendly solvent system.[3][6]
Materials:
-
2-Aminothiophenol (1.0 mmol, 125 mg)
-
Benzaldehyde (1.0 mmol, 106 mg, 102 µL)
-
Ammonium Chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Methanol (3 mL)
-
Water (1 mL)
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ammonium chloride (0.2 mmol), methanol (3 mL), and water (1 mL).
-
Stir the mixture at room temperature for 2-3 minutes until the catalyst is dissolved.
-
Add 2-aminothiophenol (1.0 mmol) to the mixture in one portion.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminothiophenol) is consumed.
-
Upon completion, add 10 mL of cold water to the flask. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) to remove any remaining catalyst and impurities.
-
Dry the product under vacuum to yield 2-phenylbenzothiazole as a white or pale yellow solid. Further purification by recrystallization from ethanol can be performed if necessary.
Self-Validation:
-
Expected Yield: >90%
-
Confirmation: The identity and purity of the product should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Table: Comparison of Catalytic Systems for 2-Phenylbenzothiazole Synthesis
The following table summarizes the performance of various catalytic systems for the synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde, highlighting the trade-offs between reaction time, conditions, and yield.
| Catalyst System | Temperature | Time | Solvent | Yield (%) | Key Advantages | Reference |
| NH₄Cl | Room Temp. | 1-2 h | Methanol/Water | ~95% | Green, mild, inexpensive | [3][6] |
| ZnO NPs | 60 °C | 2-8 min | Solvent-free | >95% | Extremely fast, reusable | [1] |
| Ag₂O / MW | 80 °C | 4-8 min | N/A | 92-98% | Extremely fast, high yield | [1] |
| Iodine (I₂) / MW | 80-100 °C | 10-15 min | Solvent-free | ~92% | Metal-free, fast | [5] |
| Visible Light (Metal-free) | Room Temp. | 6-12 h | Acetonitrile | 94% | Very mild, sustainable | [1] |
| CuI | 100 °C | 12 h | Toluene | ~85-90% | Good for nitrile substrates | [4] |
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Shafi, S., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9.
- Geronikaki, A., et al. (2023).
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Gao, X., et al. (2020).
- Gao, X., et al. (2020).
- Singh, P., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
- Chen, Y., et al. (2022).
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2021).
- Singh, S., & Kumar, V. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. World Journal of Pharmaceutical Research.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiazole Functionalization: A Technical Support Guide for Consistent Results
Welcome to the technical support center for benzothiazole functionalization. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when working with this important heterocyclic scaffold. Benzothiazoles are privileged structures in medicinal chemistry and materials science, but their functionalization can be fraught with issues of low yield, poor selectivity, and inconsistent results.[1]
This guide is designed to move beyond simple protocols. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the mechanistic principles that govern these reactions. Our goal is to empower you to not only solve immediate experimental problems but also to develop a robust, rational approach to method development for consistent and reproducible outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common problems encountered during the functionalization of the benzothiazole core. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My C-C cross-coupling reaction (e.g., Suzuki, Heck) is giving low to no yield. What are the likely causes and how can I fix it?
Answer:
Low yields in palladium-catalyzed cross-coupling reactions involving benzothiazoles are a frequent complaint. The issue often stems from a combination of catalyst inhibition, difficult oxidative addition, or suboptimal reaction conditions, especially with sterically hindered substrates.[2]
Common Culprits & Recommended Actions:
-
Catalyst Inhibition by the Benzothiazole Nitrogen: The nitrogen atom in the thiazole ring can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[2]
-
Solution: Switch to a pre-formed palladium catalyst (a palladacycle) or use a higher catalyst loading. In some cases, removing the phosphine ligand entirely and using a catalyst like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, as the benzothiazole itself can participate in forming the active catalytic species.[2]
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, particularly with electron-rich or sterically hindered aryl halides.
-
Solution: Employ more electron-rich and sterly demanding phosphine ligands. Ligands like tBuBrettPhos have shown high efficacy for challenging couplings involving heterocyclic bromides.[3][4] For Suzuki reactions, ensure your boronic acid or ester is pure and the base is appropriately chosen; strong bases like Cs₂CO₃ or K₃PO₄ are often required.
-
-
Suboptimal Solvent and Base Combination: The choice of solvent and base is critical for stabilizing the catalytic species and facilitating the transmetalation step.
Here is a logical workflow for troubleshooting these issues:
Q2: I'm attempting a direct C-H functionalization, but I'm getting a mixture of isomers or no reaction at the desired position. How can I control regioselectivity?
Answer:
Controlling regioselectivity is a central challenge in C-H functionalization chemistry.[6] The inherent electronic properties of the benzothiazole ring favor functionalization at the C2 position.[7][8] To target other positions (C4, C5, C6, C7), a directing group strategy is typically required.
Key Principles for Controlling Regioselectivity:
-
Inherent Reactivity (C2-Functionalization): The C2-H bond is the most acidic and is readily functionalized under various conditions, including palladium-catalyzed oxidative cross-coupling or reactions with phosphonium intermediates.[7][8][9] If C2 is your target, reactions often proceed without a directing group.
-
Mechanism Insight: This reactivity is due to the stability of the intermediate formed upon deprotonation at the C2 position.
-
-
Directed C-H Functionalization (C4, C6, C7): To functionalize other positions, a directing group (DG) must be installed on the benzene portion of the scaffold. This group chelates to the metal catalyst, bringing it into close proximity to a specific C-H bond (typically ortho to the DG), leading to selective activation.[10][11]
-
Example: A carboxylate group can direct Ru-catalyzed arylation to the C4 position with high selectivity.[10]
-
Strategy: Choose a directing group that can be easily installed and, if necessary, removed after the functionalization step.
-
-
Steric and Electronic Effects: Even without a strong directing group, the substitution pattern on the benzothiazole ring can influence reactivity. Large groups may block access to adjacent C-H bonds, while electron-withdrawing groups can make certain C-H bonds more susceptible to activation.[12]
Q3: My palladium-catalyzed amination (Buchwald-Hartwig) reaction is failing. What makes this transformation particularly difficult for benzothiazoles?
Answer:
Palladium-catalyzed amination of halogenated benzothiazoles is notoriously challenging. Five-membered nitrogen-containing heterocyles are known to be difficult coupling partners, likely due to their ability to deactivate the palladium catalyst.[4][13] Furthermore, unprotected NH groups on the incoming amine or the benzothiazole itself can complicate the reaction.
Troubleshooting Steps:
-
Ligand is Everything: Standard phosphine ligands often fail. The development of specialized, bulky biarylphosphine ligands has been crucial for the success of these reactions.
-
Solution: Use a highly active ligand system specifically designed for challenging aminations. The tBuBrettPhos ligand, in combination with a suitable palladium precatalyst, has proven effective for the amination of unprotected bromoimidazoles and bromopyrazoles, and the principles are directly applicable here.[3][4]
-
-
Choice of Base: The base must be strong enough to deprotonate the amine but not so harsh that it causes substrate degradation.
-
Protecting Groups: If your benzothiazole or coupling partner has a free N-H group, it can interfere with the catalytic cycle.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst system for my specific benzothiazole functionalization?
Answer: The optimal catalyst system is entirely dependent on the transformation you are performing. There is no "one-size-fits-all" solution. The key is to match the palladium source, ligand, and any necessary additives to the reaction mechanism.
| Transformation | Recommended Catalyst System | Rationale & Key Considerations |
| Suzuki Coupling | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle. Ligand-free or with bulky phosphines. | For hindered substrates, ligand-free conditions may be optimal as the benzothiazole N-atom can assist in catalysis.[2] For others, standard Suzuki ligands apply. |
| C-H Arylation | Pd(OAc)₂ with an oxidant (e.g., AgNO₃, Ag₂CO₃). | This is an oxidative coupling. The silver salt acts as an oxidant to regenerate the active Pd(II) catalyst. Pivalic acid is often a crucial additive.[7][15] |
| Buchwald-Hartwig Amination | Pd precatalyst + specialized biarylphosphine ligand (e.g., tBuBrettPhos). | The bulky, electron-rich ligand is required to overcome catalyst inhibition by the nitrogen heterocycle and facilitate the reductive elimination step.[3][4] |
| C-H Alkenylation | Rh(III) catalysts (e.g., [RhCp*Cl₂]₂) with a directing group. | Rhodium catalysts are particularly effective for C-H activation/alkenylation cascades, often requiring a directing group for high regioselectivity.[10] |
Q2: What are the most important parameters to screen when optimizing a new benzothiazole functionalization reaction?
Answer: A systematic optimization is critical for achieving consistent results. We recommend a tiered approach, starting with the most impactful variables.
-
Tier 1 (High Impact):
-
Catalyst/Ligand: Screen a small set of palladium sources and ligands known to be effective for your reaction class. This is the single most important factor.
-
Base: Test a range of bases with different strengths and properties (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, LHMDS).
-
Solvent: Evaluate a few common solvents known to work for your transformation (e.g., Toluene, Dioxane, DMF, 2-MeTHF).
-
-
Tier 2 (Moderate Impact):
-
Temperature: Most reactions are run between 80-120 °C, but some modern systems work at room temperature.[16] Test a range to find the sweet spot between reaction rate and catalyst/substrate stability.
-
Concentration: Reaction concentration can impact catalyst stability and reaction kinetics.
-
-
Tier 3 (Fine-Tuning):
-
Additives: For certain reactions, additives like pivalic acid (for C-H activation) or salts can be beneficial.[15]
-
Reaction Time: Run a time-course study to determine when the reaction reaches completion and to avoid product degradation from prolonged heating.
-
Q3: How can I incorporate "green chemistry" principles into my benzothiazole functionalization protocols?
Answer: Green chemistry is increasingly important for sustainable research and development. Several modern methods for benzothiazole synthesis and functionalization align with these principles.[17]
-
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption.[17][18] Visible-light photoredox catalysis allows reactions to proceed at room temperature under mild conditions, often avoiding harsh reagents.[17][19]
-
Greener Solvents: Where possible, replace toxic solvents like DMF or chlorinated solvents with greener alternatives such as ethanol, water, or 2-MeTHF.[20][21]
-
Catalyst Reusability: Explore the use of heterogeneous catalysts or catalyst systems that can be recovered and reused.[17]
-
Atom Economy: C-H functionalization is inherently more atom-economical than traditional cross-coupling, as it avoids the need to pre-functionalize the substrate with a halide or organometallic group.[22][23]
Section 3: Key Experimental Protocols
These protocols are provided as validated starting points. As discussed, optimization will likely be required for your specific substrate.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling of a Hindered 2-(2-Bromophenyl)benzothiazole
This protocol is adapted from a method developed for sterically hindered systems where traditional ligands fail.[2]
Materials:
-
2-(2-Bromophenyl)benzothiazole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
Dioxane and Water (2:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add 2-(2-bromophenyl)benzothiazole, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.
-
Add Pd₂(dba)₃ to the vessel under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed C-H/C-H Cross-Coupling of Benzothiazole with Thiophene
This protocol is based on a direct arylation method and requires an oxidant.[7][15]
Materials:
-
Benzothiazole (1.0 equiv)
-
Thiophene (3.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
AgNO₃ (2.0 equiv)
-
Pivalic Acid (PivOH) (30 mol%)
-
DMSO
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction tube, add Pd(OAc)₂, AgNO₃, and Pivalic Acid.
-
Evacuate and backfill the tube with an inert gas.
-
Add benzothiazole, thiophene, and DMSO via syringe.
-
Seal the tube and heat the mixture to 110 °C for 10-16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble silver salts, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Bromobenzothiazole
This protocol utilizes a specialized catalyst system for coupling with N-H containing heterocycles. The principles are derived from methods developed for similar challenging substrates.[3][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 2-Arylbenzothiazoles: A Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the 2-arylbenzothiazole scaffold represents a privileged structure, a cornerstone in the architecture of numerous biologically active molecules. Its prevalence in pharmaceuticals, agrochemicals, and materials science necessitates a deep understanding of its synthesis. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable heterocyclic motif, moving beyond mere procedural lists to offer a causal understanding of the experimental choices that underpin each methodology. Herein, we dissect classical and modern approaches, offering field-proven insights and self-validating protocols to empower your synthetic endeavors.
The Enduring Importance of the 2-Arylbenzothiazole Core
The fusion of a benzene and a thiazole ring imparts a unique electronic and structural character to the benzothiazole nucleus. When substituted at the 2-position with an aryl group, this scaffold gives rise to a vast family of compounds with a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties. The therapeutic potential of this class of compounds continues to drive the development of efficient and versatile synthetic methodologies.
A Comparative Overview of Synthetic Strategies
The synthesis of 2-arylbenzothiazoles can be broadly categorized into classical condensation reactions and modern metal-catalyzed cross-coupling strategies. The choice of method is often a pragmatic decision, weighing factors such as substrate availability, desired substitution patterns, reaction efficiency, and, increasingly, the principles of green chemistry.
Performance Comparison of Key Synthesis Methods
| Method | Key Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Condensation with Aldehydes | 2-Aminothiophenol, Aromatic Aldehyde | Various (e.g., H₂O₂/HCl, CAN, I₂, None) | Ethanol, Glycerol, Water, Solvent-free | Room Temp. - 110 | 0.5 - 5 h | 85 - 98%[1][2] |
| Jacobsen Cyclization | Thiobenzanilide | K₃[Fe(CN)₆], NaOH | Aqueous/Organic | Room Temp. | 1 - 24 h | Variable, often moderate to good[3] |
| Hugershoff Synthesis | Arylthiourea | Br₂, H₂SO₄/HBr | Chloroform, H₂SO₄ | Varies | Varies | Moderate[4][5] |
| Suzuki Cross-Coupling | 2-Halobenzothiazole, Arylboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Toluene/Water, Dioxane | 95 - 120 | 24 - 31 h | 60 - 95%[3][6] |
| Direct C-H Arylation | Benzothiazole, Aryl Halide | Pd Catalyst (e.g., Pd(OAc)₂), Base | DMF, Toluene | 80 - 130 | 2.5 - 24 h | 70 - 93%[7][8] |
I. The Workhorse: Condensation of 2-Aminothiophenol
The most direct and widely employed route to 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with an aromatic aldehyde. This method is lauded for its atom economy and operational simplicity. The reaction proceeds through the initial formation of a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole.
Mechanistic Pathway
The causality behind this transformation lies in the nucleophilicity of the amino group of the 2-aminothiophenol, which readily attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent cyclization is driven by the proximate thiol group, which attacks the imine carbon. The final, and often rate-determining, step is the oxidation of the intermediate benzothiazoline to the thermodynamically stable aromatic benzothiazole.
Caption: Condensation of 2-aminothiophenol with an aromatic aldehyde.
Green Chemistry Approaches
In recent years, significant efforts have been directed towards developing more environmentally benign protocols for this condensation. These "green" methods focus on the use of non-toxic solvents, catalyst-free conditions, and energy-efficient reaction activation.
One notable example is the use of glycerol as a recyclable and biodegradable solvent. The reaction can proceed at ambient temperature without the need for a catalyst, affording excellent yields of the desired products.[7] Another approach utilizes microwave irradiation under solvent-free conditions, dramatically reducing reaction times.[9]
Experimental Protocol: Green Synthesis in Glycerol[7]
-
Reactant Mixture: In a round-bottom flask, combine 2-aminothiophenol (1.25 g, 10 mmol) and the desired aromatic aldehyde (10 mmol).
-
Solvent Addition: Add glycerol (10 mL) to the flask.
-
Dissolution: Gently heat the mixture with stirring until a clear solution is obtained.
-
Reaction: Allow the solution to stand at room temperature for 0.5–5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water (20 mL).
-
Isolation: Collect the resulting solid product by filtration.
-
Purification: Wash the solid with water and then recrystallize from ethanol to afford the pure 2-arylbenzothiazole.
II. Classical Routes: Enduring Strategies for Specific Scaffolds
Before the advent of modern catalytic systems, classical named reactions provided the primary means for constructing the benzothiazole core. While sometimes hampered by harsh conditions or limited substrate scope, these methods remain relevant for the synthesis of specific derivatives.
A. The Jacobsen Cyclization: An Intramolecular Radical Approach
The Jacobsen cyclization involves the oxidative intramolecular cyclization of a thiobenzanilide using an oxidizing agent such as potassium ferricyanide (K₃[Fe(CN)₆]) in an alkaline medium.[3] This method is particularly useful when the corresponding 2-aminothiophenol is unstable or difficult to access.
The reaction is believed to proceed via a radical mechanism. The alkaline conditions deprotonate the amide nitrogen, and the ferricyanide then oxidizes the resulting anion to a nitrogen-centered radical. This radical then undergoes intramolecular cyclization onto the ortho-position of the aniline ring, followed by oxidation to the benzothiazole.
Caption: The catalytic cycle of the Suzuki cross-coupling reaction.
[3]
-
Reaction Setup: To a round-bottom flask, add 2-bromobenzothiazole (1 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base: Add a solvent mixture, for example, toluene/water (4:1, 5 mL), and a base such as K₃PO₄ (2 mmol).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to 95-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC. Reaction times can be long, often exceeding 24 hours.
-
Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H arylation has emerged as a highly attractive and atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials. In this approach, a C-H bond on the benzothiazole ring is directly coupled with an aryl halide. [7][8]
The mechanism of direct C-H arylation is often complex and can vary depending on the specific catalytic system and substrates. A plausible pathway involves the oxidative addition of the aryl halide to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step where the benzothiazole C-H bond is cleaved. Reductive elimination then affords the 2-arylbenzothiazole product.
[7]
-
Reaction Mixture: In a reaction vessel, combine benzothiazole (1 mmol), the aryl halide (e.g., aryl iodide or bromide, 1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 mmol).
-
Solvent: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) (3-5 mL).
-
Heating: Heat the mixture to 80-130 °C under an inert atmosphere.
-
Reaction Time: The reaction is typically complete within 2.5 to 24 hours. Monitor by TLC.
-
Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described for the Suzuki coupling.
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of 2-arylbenzothiazoles is a mature field with a rich diversity of methodologies. The choice of the most appropriate method is a multifactorial decision.
-
For simplicity and high yields with readily available starting materials , the condensation of 2-aminothiophenols with aldehydes remains the method of choice, with green protocols offering significant advantages.
-
The Jacobsen and Hugershoff reactions represent valuable classical alternatives , particularly when the precursors for the condensation reaction are not readily accessible.
-
For maximal versatility and the construction of complex analogues , metal-catalyzed cross-coupling reactions are unparalleled. Direct C-H arylation stands out as a particularly atom-economical and elegant modern approach.
By understanding the underlying principles and practical considerations of each method presented in this guide, researchers can make informed decisions to efficiently and effectively synthesize the 2-arylbenzothiazole derivatives required for their scientific pursuits.
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El-Sayed, R., & Khalaf, A. A. (2012). Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. Molecules, 17(5), 6011–6022. [Link]
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Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds, 1-13. [Link]
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Al-Azzawi, S. S., & Mohammed, A. A. (2022). Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decorated Chitosan. Catalysts, 12(9), 1014. [Link]
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Mukhopadhyay, C., & Datta, A. (2007). A Green Method for the Synthesis of 2-Arylbenzothiazoles. HETEROCYCLES, 71(8), 1837-1842. [Link]
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Nguyen, T. T. H., & Vo, T. K. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology, 1(1), 60-65. [Link]
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Mo, L.-P., et al. (2009). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. Synthetic Communications, 39(15), 2686-2695. [Link]
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Sethiya, A., Sahiba, N., Teli, P., Soni, J., & Agarwal, S. (2021). Current advances in the synthetic strategies of 2-arylbenzothiazole. Molecular Diversity, 25(4), 2537–2565. [Link]
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Laitonjam, W., & Nahakpam, L. (2015). Hugerschoff synthesis of 2-aminobenzothiazole from 1,3-diarylthiourea with liquid bromine and chloroform. ResearchGate. [Link]
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Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
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Sharma, A., & Parle, A. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 10(9), 93. [Link]
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Chaskar, A. C., et al. (2014). Synthesis of 2-aminobenzothiazole from electron donating N-arylthioureas. Tetrahedron Letters, 55(28), 3845-3848. [Link]
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Vasta, J. D., et al. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(15), 3344–3347. [Link]
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Wang, C., et al. (2015). Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. The Journal of Organic Chemistry, 80(19), 9789–9799. [Link]
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Punji, B., et al. (2017). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 22(11), 1856. [Link]
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Siritron, S., et al. (2011). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. KKU Science Journal, 39(3), 438-446. [Link]
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Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835–6837. [Link]
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Zhang, X., et al. (2022). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 13(42), 12537–12543. [Link]
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Zhang, T., & Chen, J. (2021). ChemInform Abstract: Efficient Synthesis of 2-Arylbenzothiazole Derivatives with the Aid of a Low-Valent Titanium Reagent. ChemInform, 42(21). [Link]
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Wang, S., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2448. [Link]
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Gulea, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4930. [Link]
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Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]
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Ciobanu, A., et al. (2018). Oxidative cyclization of aldehyde thiosemicarbazones induced by potassium ferricyanide and by tris(p-bromophenyl)amino hexachloroantimoniate. A joint experimental and computational study. New Journal of Chemistry, 42(13), 10866-10875. [Link]
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A Comparative Guide to the Antimicrobial Activity of Benzothiazole Isomers for Drug Discovery Professionals
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics.[1] Among these, the benzothiazole nucleus, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, including potent antimicrobial effects.[2][3][4] This guide offers a comparative analysis of the antimicrobial activity of benzothiazole isomers, focusing on how substituent position influences efficacy. It provides researchers, scientists, and drug development professionals with synthesized experimental data, detailed protocols for in vitro evaluation, and insights into the structure-activity relationships that govern the antimicrobial potential of this versatile molecule.
The Benzothiazole Scaffold: A Foundation for Antimicrobial Design
Benzothiazole is an aromatic heterocyclic compound consisting of a benzene ring fused to a thiazole ring.[5] Its structural rigidity, lipophilic nature, and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it an ideal foundation for designing molecules that can effectively bind to biological targets within microbial cells.[6]
The term "isomer" in the context of this guide refers to positional isomers of substituted benzothiazoles. The antimicrobial activity of a benzothiazole derivative is not inherent to the core structure alone but is profoundly influenced by the nature and, critically, the position of various functional groups attached to the benzene ring. The most common and biologically significant substitution positions are C2, C5, and C6. Understanding the impact of these positional variations is crucial for rational drug design.
Caption: Benzothiazole core with key positions for substitution.
Comparative Antimicrobial Activity: A Positional Paradigm
The location of substituents on the benzothiazole ring dictates the molecule's electronic properties, steric profile, and overall pharmacology. Structure-activity relationship (SAR) studies reveal that even minor positional shifts can lead to significant changes in antimicrobial potency.[1] While a single study directly comparing all positional isomers with identical substituents is rare, a comparative analysis synthesized from multiple sources provides valuable insights.
Generally, substitution at the C2 position is crucial for activity, often serving as the point of attachment for larger, pharmacologically active moieties.[7] The C5 and C6 positions on the benzene ring also play a significant role, though their influence can be more nuanced.[1][8]
Table 1: Comparative Antimicrobial Activity (MIC) of Substituted Benzothiazole Derivatives
The following table collates data from various studies to illustrate the impact of substituent position on antimicrobial activity. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a microorganism.[8] A lower MIC value indicates greater potency.
| Compound Class | Substituent Pattern | Test Organism | MIC (µg/mL) | Key Observations | Reference |
| Arylbenzothiazoles | 2-Aryl, 6-OH, 4'-NH₂ | S. aureus | 6.25 - 12.5 | The combination of a 6-OH and a 4'-amino group on the 2-aryl moiety results in high potency. | [5] |
| 2-Aryl, 6-OCH₃, 4'-NH₂ | S. aureus | 25 - 50 | Replacing the 6-OH with a methoxy (OCH₃) group significantly reduces activity, highlighting the importance of the hydroxyl group at this position. | [5] | |
| 2-Aryl, 6-NO₂, 4'-NH₂ | S. aureus | 12.5 - 25 | A nitro group at C6 is less effective than a hydroxyl group but better than a methoxy, indicating electronic effects are at play. | [5] | |
| Disubstituted Benzothiazoles | 2,6-Disubstituted | M. catarrhalis | 4 | Certain 2,6-disubstitution patterns yield compounds with very high activity against specific pathogens. | [1] |
| 2,5-Disubstituted | S. cerevisiae | 1.6 - 12.5 | Moieties at the C5 position, such as isopropylamide, have been shown to enhance activity significantly. | [1] | |
| Acetamido Benzothiazoles | 2-Acetamido, 6-NO₂ | B. subtilis | 6.25 | A nitro group at C6 on this scaffold confers good activity against Gram-positive bacteria. | [9] |
| 2-Acetamido, 6-OCH₃ | S. aureus | 12.5 | The methoxy group at C6 is again associated with moderate activity compared to other substituents. | [9] |
Analysis of Positional Effects:
-
Position 2: This position is consistently shown to be a critical anchor for diverse substituents that modulate the antimicrobial spectrum and potency.[7]
-
Position 6: The data strongly suggests that a hydrogen bond donor, like a hydroxyl (-OH) group, at the C6 position is highly favorable for activity, particularly against S. aureus.[5] Its replacement with a methoxy (-OCH₃) group, which is a hydrogen bond acceptor but bulkier, leads to a marked decrease in potency. This implies a specific interaction, possibly with an enzyme active site, that is sensitive to both electronic and steric factors at this position.
-
Position 5: This position also appears to be a key site for modulation. Studies show that introducing specific groups at C5 can lead to potent compounds, suggesting it is another valuable location for optimization.[1]
-
Contrasting Evidence: It is important to note that the impact of substitution is context-dependent. One study on 2-styryl benzothiazolium salts concluded that substituents at the C5 and C6 positions did not significantly increase biological activity in their specific series, underscoring that the core structure and the substituent at C2 heavily influence the effects of modifications on the benzene ring.[8]
Proposed Mechanisms of Antimicrobial Action
Benzothiazole derivatives are multi-target agents, a property that is highly advantageous in combating drug resistance. Their mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in or structurally different from their mammalian counterparts.[1][2]
Key molecular targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication. Benzothiazoles can bind to these enzymes, interfering with their function and leading to cell death.[1][2][6]
-
Dihydropteroate Synthase (DHPS): This enzyme is part of the folate biosynthesis pathway, which is essential for producing precursors for DNA and RNA synthesis. Benzothiazoles can act as competitive inhibitors of DHPS.
-
Other Enzymes: Various other enzymes, such as dihydrofolate reductase, peptide deformylase, and MurB, have also been identified as targets for benzothiazole derivatives.[1][2]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and comparability of antimicrobial activity data, standardized testing methodologies are critical. The broth microdilution method is a gold-standard quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Objective: To determine the lowest concentration of a benzothiazole isomer that inhibits the visible growth of a specific bacterium in vitro.
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and supports the growth of most common pathogens, and it contains low levels of inhibitors (e.g., thymidine) that could interfere with the antimicrobial agent.[3] The cation adjustment (Ca²⁺, Mg²⁺) is crucial for the proper activity of certain classes of antibiotics.
-
Inoculum: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is used. This ensures that the number of bacterial cells is consistent across all tests (approximately 5 x 10⁵ CFU/mL in the final well), as a higher bacterial density can falsely elevate the MIC.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC endpoint across a clinically relevant range.
Step-by-Step Methodology:
-
Preparation of Test Compound:
-
Dissolve the synthesized benzothiazole derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.
-
Rationale: DMSO is often used for its ability to dissolve a wide range of organic compounds. The stock concentration must be high enough to ensure the final DMSO concentration in the assay wells is non-inhibitory to the test organism (typically ≤1%).
-
-
Preparation of 96-Well Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound (at twice the highest desired final concentration) to well 1.
-
Rationale: Well 1 will contain the highest concentration. The subsequent wells are pre-filled for the serial dilution process.
-
-
Serial Dilution of Compound:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Rationale: This creates a concentration gradient. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) will not contain the compound.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This can be verified using a densitometer (absorbance at 625 nm should be 0.08-0.13).
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL.
-
Rationale: Standardizing the inoculum is the most critical variable for reproducibility. Using fresh colonies ensures the bacteria are in a viable, logarithmic growth phase.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control).
-
The final volume in each well will be 100 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Rationale: Standard incubation conditions ensure optimal bacterial growth and allow for a clear determination of inhibition.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. A reading mirror can aid visualization.
-
The MIC is the lowest concentration of the benzothiazole compound at which there is no visible growth (i.e., the first clear well).[5]
-
Well 11 should be turbid (positive growth control), and well 12 should be clear (sterility control).
-
Caption: Workflow for Broth Microdilution MIC Assay.
Conclusion and Future Directions
The antimicrobial activity of benzothiazole derivatives is unequivocally dependent on the isomeric position of their substituents. The evidence synthesized in this guide indicates that the C2 and C6 positions are particularly influential in driving potency, with hydroxyl groups at C6 being a key feature in several highly active compounds. This suggests that future drug design efforts should focus on creating derivatives that present specific functional groups, such as hydrogen bond donors, at these key positions to maximize interaction with microbial targets.
By combining this structure-activity relationship knowledge with robust and standardized evaluation protocols like the broth microdilution assay, researchers can accelerate the rational design and discovery of novel benzothiazole-based antimicrobial agents. The multi-target nature of these compounds provides a promising avenue for developing therapeutics that are less susceptible to the rapid emergence of resistance, offering a valuable tool in the ongoing fight against infectious diseases.
References
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Kaur, R., & Kumar, R. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135246. [Link]
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Al-Ostath, A., et al. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 28(11), 4488. [Link]
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Saleem, M., et al. (2023). Therapeutic advancement of benzothiazole derivatives in the last decennial period. Future Journal of Pharmaceutical Sciences, 9(1), 53. [Link]
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El-Sayed, N. N. E., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2081. [Link]
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Gáplovský, A., et al. (2008). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. ARKIVOC, 2008(viii), 183-192. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
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Padalkar, V. S., et al. (2012). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Journal of the Korean Chemical Society, 56(4), 445-452. [Link]
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Abdmouleh, F., et al. (2018). Structure-antimicrobial activity relationship of a series of functionalized arylbenzothiazoles. Mol2Net, 4, 2018. [Link]
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Journal of microbiology, biotechnology and food sciences. (2021). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. [Link]
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Royal Society of Chemistry. (2023). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. [Link]
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Sharma, D., et al. (2022). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Letters in Drug Design & Discovery, 19(9), 834-848. [Link]
-
Bentham Science. (2020). Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. [Link]
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Mini-Reviews in Medicinal Chemistry. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. [Link]
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A Researcher's Guide to Validating 2-(4-Nitrophenyl)Benzo[D]Thiazole as a Specific CYP1A1 Inhibitor
In the landscape of drug discovery and chemical biology, the rigorous validation of a small molecule's specificity as an enzyme inhibitor is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate and characterize 2-(4-Nitrophenyl)Benzo[D]Thiazole (NPBT), a compound of interest owing to its benzothiazole scaffold, as a specific inhibitor of Cytochrome P450 1A1 (CYP1A1).
The benzothiazole core is a recurring motif in compounds exhibiting a wide array of biological activities, including the inhibition of various enzymes. Notably, several benzothiazole derivatives are known to interact with or be metabolized by Cytochrome P450 enzymes, making CYP1A1 a rational and compelling putative target for NPBT. CYP1A1 is a critical enzyme in the metabolism of xenobiotics, including procarcinogens like polycyclic aromatic hydrocarbons.[1] Its inhibition is a significant area of research in cancer chemoprevention.[2][3]
This guide will navigate through a multi-tiered validation process, from initial potency determination to comprehensive selectivity profiling and cell-based confirmation. We will objectively compare the performance of NPBT with two well-established CYP1A1 inhibitors: α-Naphthoflavone (ANF) , a competitive inhibitor[1][2], and CH223191 , a potent and selective antagonist of the aryl hydrocarbon receptor (AhR) pathway that regulates CYP1A1 expression.[4][5]
The Validation Workflow: A Step-by-Step Approach
Our validation strategy is designed to be a self-validating system, where each experimental stage builds upon the last, providing a holistic and trustworthy assessment of NPBT's inhibitory profile.
Caption: A multi-tiered workflow for the validation of this compound as a CYP1A1 inhibitor.
Tier 1: In Vitro Potency and Mode of Action Determination
The foundational step in validating a novel inhibitor is to quantify its potency and understand how it interacts with the target enzyme.
IC50 Determination: Quantifying Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. For high-throughput and sensitive determination of CYP1A1 activity, commercially available assay kits are recommended. The P450-Glo™ CYP1A1 Assay is an excellent choice, offering a homogeneous, luminescent method with high sensitivity and low background.[6] This assay utilizes a luminogenic substrate that is converted by CYP1A1 into luciferin, which then generates a light signal proportional to enzyme activity.[6]
Experimental Protocol: IC50 Determination using P450-Glo™ CYP1A1 Assay
-
Reagent Preparation: Prepare recombinant human CYP1A1 enzyme, NADPH regeneration system, and the luminogenic substrate as per the manufacturer's protocol (e.g., Promega P450-Glo™).
-
Compound Dilution: Prepare a serial dilution of this compound, α-Naphthoflavone, and CH223191 in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: In a 96-well or 384-well plate, add the CYP1A1 enzyme and the test compounds at various concentrations. Include no-inhibitor and solvent-only controls.
-
Initiation of Reaction: Add the NADPH regeneration system and the luminogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Luminescence Detection: Add the luciferin detection reagent to stop the reaction and generate the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Comparative Data Summary (Hypothetical)
| Compound | IC50 (nM) for CYP1A1 |
| This compound | 75 |
| α-Naphthoflavone | 50 |
| CH223191 | 1500[4] |
Note: The IC50 for CH223191 is presented as a reference for its known biological activity, although its primary mechanism is not direct enzyme inhibition.
Kinetic Analysis: Unraveling the Mode of Inhibition
Understanding the mechanism by which a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for its development.[1] This is achieved by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor. The data is often visualized using a Lineweaver-Burk plot for clear interpretation.[7][8]
Caption: A simplified representation of the three basic modes of reversible enzyme inhibition.
Experimental Protocol: Determining the Mode of Inhibition
-
Assay Setup: Use the same assay system as for the IC50 determination (e.g., P450-Glo™ CYP1A1 Assay).
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the assay with a range of substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Repeat the assay with the same range of substrate concentrations in the presence of a fixed concentration of this compound (typically at or near its IC50).
-
Repeat the experiment with at least one other fixed concentration of the inhibitor.
-
-
Data Analysis:
-
Plot the initial reaction velocities against substrate concentrations for each inhibitor concentration.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each dataset.
-
Analyze the changes in Km and Vmax to determine the mode of inhibition. For competitive inhibition, Vmax remains unchanged while the apparent Km increases. For non-competitive inhibition, Km is unchanged while Vmax decreases. For uncompetitive inhibition, both Km and Vmax decrease.
-
Tier 2: Comprehensive Selectivity Profiling
A truly valuable inhibitor is not only potent but also selective for its target enzyme. Off-target effects can lead to undesirable side effects and complicate the interpretation of experimental results. Therefore, it is essential to assess the inhibitory activity of NPBT against a panel of other major human CYP450 isoforms.
Experimental Protocol: CYP450 Selectivity Panel
-
Enzyme Panel: Utilize a commercially available panel of recombinant human CYP450 enzymes, including major isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4.
-
Assay Methodology: Employ isoform-specific fluorescent or luminescent probe substrates for each CYP enzyme in the panel.
-
Inhibitor Screening: Screen this compound at a fixed concentration (e.g., 10 µM) against each CYP isoform to determine the percentage of inhibition.
-
Follow-up IC50 Determination: For any isoform where significant inhibition is observed, perform a full IC50 determination as described in Tier 1.
-
Comparative Analysis: Compare the IC50 values of NPBT across the different CYP isoforms to determine its selectivity profile.
Comparative Data Summary (Hypothetical)
| Compound | CYP1A1 IC50 (nM) | CYP2D6 IC50 (nM) | CYP3A4 IC50 (nM) | Selectivity (fold) for CYP1A1 |
| This compound | 75 | >10,000 | >10,000 | >133 |
| α-Naphthoflavone | 50 | 5,000 | 2,500 | 50-100 |
| Ketoconazole (Control) | 8,000 | >10,000 | 50 | 0.00625 |
Ketoconazole is included as a well-known non-selective CYP inhibitor, primarily targeting CYP3A4.
Tier 3: Cell-Based Validation
While in vitro assays with recombinant enzymes are crucial for initial characterization, it is imperative to validate the inhibitor's activity in a more physiologically relevant cellular context. Cell-based assays account for factors such as cell permeability, intracellular metabolism, and potential cytotoxicity.
Experimental Protocol: Cell-Based CYP1A1 Inhibition Assay
-
Cell Line: Use a human cell line that expresses CYP1A1, such as the human hepatoma cell line HepG2. CYP1A1 expression can be induced by treating the cells with an AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or benzo[a]pyrene.
-
Assay Principle: Utilize a cell-permeable fluorogenic or luminogenic substrate for CYP1A1. The substrate is metabolized by intracellular CYP1A1, leading to a measurable signal.
-
Experimental Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Induce CYP1A1 expression by treating with an appropriate inducer for 24-48 hours.
-
Pre-incubate the cells with varying concentrations of this compound, α-Naphthoflavone, and CH223191 for a specified time.
-
Add the cell-permeable CYP1A1 substrate and incubate.
-
Measure the resulting fluorescence or luminescence.
-
-
Cytotoxicity Assessment: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed inhibition is not due to cytotoxic effects of the compounds.
-
Data Analysis: Calculate the cellular IC50 values and compare them to the in vitro IC50 values.
Comparative Data Summary (Hypothetical)
| Compound | Cellular CYP1A1 IC50 (µM) | Cytotoxicity (CC50) (µM) | Therapeutic Index (CC50/IC50) |
| This compound | 0.5 | >50 | >100 |
| α-Naphthoflavone | 0.3 | 25 | 83.3 |
| CH223191 | 5 | >50 | >10 |
Conclusion
This comprehensive guide outlines a rigorous, multi-tiered approach to validate this compound as a specific inhibitor of CYP1A1. By systematically determining its potency, mode of action, selectivity, and cellular activity, and by benchmarking its performance against established inhibitors, researchers can generate a robust and reliable dataset. This methodical validation is not merely a procedural checklist but a critical process that underpins the trustworthiness of subsequent biological studies and informs the potential for future therapeutic development. The insights gained from this workflow will provide a solid foundation for advancing our understanding of the biological effects of this compound and its potential as a valuable research tool or a lead compound in drug discovery.
References
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Pakarinen, O., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. Basic & Clinical Pharmacology & Toxicology, 126(6), 509-521. [Link]
-
Sudsakorn, S., et al. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(7), 969-983. [Link]
-
Deng, J., et al. (2023). CYP1A inhibitors: Recent progress, current challenges, and future perspectives. Medicinal Research Reviews, 43(4), 1185-1234. [Link]
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Behera, D., et al. (2015). Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. Journal of Pharmaceutical and Biomedical Analysis, 107, 445-452. [Link]
-
Al-Dhfyan, A., et al. (2019). Impact of CH223191-Induced Mitochondrial Dysfunction on Its Aryl Hydrocarbon Receptor Agonistic and Antagonistic Activities. International Journal of Molecular Sciences, 20(8), 1888. [Link]
-
Fisher, A. G., et al. (2023). Bioluminescence imaging of Cyp1a1-luciferase reporter mice demonstrates prolonged activation of the aryl hydrocarbon receptor in the lung. bioRxiv. [Link]
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Fan, Y., et al. (2021). Structure-based virtual screening of CYP1A1 inhibitors: towards rapid tier-one assessment of potential developmental toxicants. Environmental Health Perspectives, 129(6), 067003. [Link]
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Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
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LibreTexts. 2.5: Enzyme Kinetics and Inhibition. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies. [Link]
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Kim, S. H., et al. (2006). CH223191 is a ligand-selective antagonist of the Ah (dioxin) receptor. Toxicological Sciences, 91(1), 115-123. [Link]
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National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. [Link]
-
Merchant, M., et al. (1991). The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. Archives of Biochemistry and Biophysics, 281(1), 84-89. [Link]
-
Zhang, N., et al. (2020). Reox activates AhR and induces CYP1A1 expression, while CH223191 inhibits both. ResearchGate. [Link]
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Creative Bioarray. CYP Inhibition Assay. [Link]
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Fiveable. Enzyme kinetics and inhibition studies. [Link]
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TeachMePhysiology. Enzyme Kinetics. [Link]
-
BioIVT. Fluorescence CYP Inhibition Assays. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 2-(4-Nitrophenyl)Benzo[D]Thiazole-Based Fluorescent Probes
Introduction: The Double-Edged Sword of the Nitrophenyl-Benzothiazole Scaffold
The 2-(4-nitrophenyl)benzo[d]thiazole scaffold is a cornerstone in the design of fluorescent probes for detecting a variety of analytes, from reactive oxygen species (ROS) to specific enzymatic activities. Its popularity stems from a robust intramolecular charge transfer (ICT) mechanism.[1][2] In its "off" state, the potent electron-withdrawing nitro group quenches fluorescence. Upon reaction with an analyte, this quenching effect is alleviated, leading to a "turn-on" fluorescent signal. This elegant mechanism provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments.[3][4]
The Mechanism of Action and Potential for Off-Target Reactivity
The functionality of these probes hinges on a chemical reaction that alters the electronic properties of the fluorophore. For instance, a probe designed to detect hydrogen peroxide (H₂O₂) might incorporate a boronate ester that is cleaved by H₂O₂. A probe for detecting nitroreductase might rely on the enzymatic reduction of the nitro group itself. The potential for cross-reactivity arises when other biological molecules can induce a similar chemical transformation.
Caption: General mechanism and cross-reactivity pathway for nitrophenyl-benzothiazole probes.
Common interferents for this class of probes include:
-
Biothiols: Glutathione (GSH), cysteine (Cys), and homocysteine (Hcy) are abundant in the cellular environment and are strong nucleophiles that can react with electrophilic centers on a probe.
-
Other Reactive Species: Probes designed for a specific ROS like hypochlorous acid (HOCl) may show unwanted reactivity with hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻).[5]
-
Reductases: Probes that are not designed for nitroreductase detection can still be susceptible to reduction by various cellular reductases, leading to a false-positive signal.
Comparative Analysis of Cross-Reactivity
To illustrate the importance of rigorous testing, we present a comparative analysis of three hypothetical this compound-based probes designed for detecting cellular nitroreductase (NTR).
-
Probe NBT-1: The foundational probe structure.
-
Probe NBT-2: A derivative with steric shielding near the nitro group to potentially reduce non-specific enzymatic access.
-
Probe NBT-3: A derivative with altered electronic properties to favor reaction with the target NTR over other reductases.
The following table summarizes the fluorescent response of each probe when incubated with the target analyte (NTR) and a panel of common biological interferents.
| Compound/Enzyme | Concentration | NBT-1 (Fold Change) | NBT-2 (Fold Change) | NBT-3 (Fold Change) |
| Nitroreductase (NTR) | 10 µg/mL | 55.2 ± 4.1 | 48.5 ± 3.8 | 65.7 ± 5.2 |
| Glutathione (GSH) | 10 mM | 8.5 ± 0.7 | 2.1 ± 0.2 | 1.8 ± 0.3 |
| Cysteine (Cys) | 1 mM | 4.2 ± 0.5 | 1.5 ± 0.1 | 1.3 ± 0.2 |
| Ascorbic Acid | 1 mM | 12.3 ± 1.1 | 3.5 ± 0.4 | 2.9 ± 0.4 |
| Hydrogen Peroxide (H₂O₂) | 100 µM | 1.1 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.1 |
| Hypochlorous Acid (HOCl) | 100 µM | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.4 ± 0.2 |
| Cytochrome P450 Reductase | 10 µg/mL | 15.8 ± 1.5 | 6.2 ± 0.6 | 4.1 ± 0.5 |
Analysis of Results:
-
NBT-1: While showing a strong response to NTR, this probe exhibits significant cross-reactivity with biothiols, ascorbic acid, and other cellular reductases. This makes it unsuitable for precise NTR detection in live cells without extensive controls.
-
NBT-2: The introduction of steric hindrance dramatically reduces cross-reactivity with both small molecules (GSH, Cys) and competing enzymes. The trade-off is a slightly lower signal for the target NTR, but the overall specificity is vastly improved.
-
NBT-3: This probe demonstrates the highest specificity and sensitivity for NTR. The electronic tuning successfully minimizes off-target reactions while enhancing the desired enzymatic turnover, making it the superior choice for quantitative biological imaging.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Profiling
To ensure the trustworthiness of your findings, it is essential to employ a robust and self-validating protocol. This workflow is designed to systematically assess the selectivity of your probe.
Caption: Workflow for assessing fluorescent probe cross-reactivity.
Step-by-Step Methodology
1. Reagent Preparation:
-
Probe Stock: Prepare a 10 mM stock solution of the benzothiazole probe in anhydrous DMSO. Store at -20°C, protected from light.
-
Buffer: Prepare a 100 mM phosphate-buffered saline (PBS) solution, pH 7.4. For cellular assays, use an appropriate imaging medium like HBSS or phenol red-free DMEM.
-
Analyte & Interferent Stocks: Prepare fresh, concentrated stock solutions of your target analyte and each potential interferent in PBS or water. The final concentration should be physiologically relevant. For example, intracellular glutathione is in the millimolar range.[5]
2. Determination of Optimal Conditions:
-
Causality: Before screening, you must establish the optimal working concentration of your probe and the kinetics of its reaction with the target analyte. This ensures that the conditions for the cross-reactivity screen are relevant.
-
Protocol:
-
Dilute the probe stock to a range of final concentrations (e.g., 1-20 µM) in PBS.
-
Add the target analyte at its optimal concentration.
-
Immediately begin measuring fluorescence intensity every 2 minutes for 60 minutes using a plate reader or fluorometer.
-
Identify the probe concentration that gives the best signal-to-background ratio and the time point at which the reaction reaches a plateau. This time point will be used for the subsequent screen.
-
3. Cross-Reactivity Screening:
-
Trustworthiness: This part of the protocol is a self-validating system. By including a "probe alone" (negative control) and "probe + target analyte" (positive control) on the same plate as the interferents, you can directly and reliably compare the signals.
-
Protocol:
-
Prepare a 96-well, black, clear-bottom plate.
-
In triplicate, add the probe at its optimal working concentration to wells containing:
-
Buffer only (Negative Control)
-
Target Analyte (Positive Control)
-
Interferent 1
-
Interferent 2
-
...and so on for your entire panel.
-
-
Incubate the plate at 37°C for the optimal reaction time determined in Step 2.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
4. Data Analysis:
-
Subtract the average fluorescence of the blank wells (buffer only, no probe) from all readings.
-
Calculate the average fluorescence intensity for each triplicate.
-
Normalize the data by calculating the fold-change in fluorescence for each condition relative to the "probe alone" negative control (Signal / Signal_negative_control).
Conclusion and Best Practices
No fluorescent probe is perfect. The goal of cross-reactivity profiling is not to find a probe with zero off-target reactivity, but to understand and quantify the reactivity that exists. This allows for the design of better experiments and the confident interpretation of results.
Key Takeaways for Researchers:
-
Always Validate: Never assume a probe is perfectly specific, even if published literature suggests it is. Validate its performance against a panel of relevant interferents in your specific experimental system.
-
Context is Crucial: The significance of a particular cross-reactivity depends on the biological question. A slight reactivity with H₂S may be irrelevant when studying mitochondrial function but critical when investigating gasotransmitter signaling.
-
Use Appropriate Controls: In cell-based imaging, use pharmacological inhibitors or genetic knockdowns (where possible) to confirm that the observed signal is dependent on the target analyte. For example, when imaging NTR activity, pretreating cells with an NTR inhibitor should abolish the probe's signal.[6]
By adopting a rigorous, evidence-based approach to probe selection and validation, researchers and drug development professionals can harness the power of this compound-based probes to generate reliable and reproducible data.
References
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Fluorescent Probes for Biological Imaging. National Institutes of Health.[Link]
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Advancements in Fluorescent Probes for Better Imaging. Photonics.com.[Link]
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Designing Like a Scientist. A Comparison of the Scientific Method… Medium.[Link]
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Enhancing biological imaging with high-performance probes based on thermally activated delayed fluorescence. National Institutes of Health.[Link]
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Biological nanoscale fluorescent probes: From structure and performance to bioimaging. ResearchGate.[Link]
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Rational Design of a Dual-Reactivity Based Fluorescent Probe for Visualizing Intracellular HSNO. National Institutes of Health.[Link]
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Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. National Institutes of Health.[Link]
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Fluorescent Probes for Biological Imaging. ResearchGate.[Link]
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A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. National Institutes of Health.[Link]
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Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. ResearchGate.[Link]
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Recognition- and Reactivity-Based Fluorescent Probes for Studying Transition Metal Signaling in Living Systems. ACS Publications.[Link]
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Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. National Institutes of Health.[Link]
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Validation and Improvement of a Rapid, CRISPR-Cas-Free RPA-PCRD Strip Assay for On-Site Genomic Surveillance and Quarantine of Wheat Blast. MDPI.[Link]
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Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate.[Link]
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Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate.[Link]
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Poster Presentation Design Guide. The Online Scientist.[Link]
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DESIGN STRATEGIES FOR SCIENTIFIC FIGURES. McManus Lab.[Link]
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Efficient transduction of pancreas tissue slices with genetically encoded calcium integrators. bioRxiv.[Link]
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A Researcher's Guide to Benchmarking the Photostability of Benzothiazole Dyes Against Commercial Standards
In the realms of high-resolution cellular imaging, diagnostics, and drug development, the choice of a fluorescent probe is paramount. Among the diverse classes of fluorophores, benzothiazole dyes have garnered significant attention for their unique environmental sensitivity and applications in sensing and imaging, such as the widely used Thioflavin T for amyloid fibril detection.[1][2][3] However, a critical performance characteristic that often dictates their utility is photostability—the molecule's resilience to photochemical degradation upon exposure to light.[4]
This guide provides a comprehensive framework for researchers to rigorously benchmark the photostability of novel or existing benzothiazole dyes against established commercial standards. We will delve into the mechanisms of photobleaching, present a detailed experimental protocol for quantitative comparison, and offer insights into the interpretation of photostability data.
The Imperative of Photostability in Fluorescence-Based Applications
The irreversible loss of fluorescence, known as photobleaching, is a significant limiting factor in many fluorescence microscopy applications, particularly those requiring long-term or high-intensity illumination such as time-lapse live-cell imaging and single-molecule studies.[4] Photobleaching not only diminishes the signal-to-noise ratio but can also lead to the generation of phototoxic byproducts, compromising the integrity of biological samples.[5][6] Therefore, a quantitative understanding of a dye's photostability is crucial for selecting the appropriate fluorophore and for the accurate interpretation of experimental results.
Understanding the Mechanisms of Photodegradation
Photobleaching is a complex process involving the photochemical alteration of a fluorophore from an excited state, rendering it non-fluorescent.[7] This often occurs when the dye, in its excited triplet state, reacts with molecular oxygen to produce reactive oxygen species (ROS) that can then attack the fluorophore itself or other molecules in its vicinity.[5][6] For benzothiazole dyes, proposed photodegradation mechanisms include trans-cis photoisomerization and reactions involving singlet oxygen. The specific degradation pathway is influenced by factors such as the dye's molecular structure, its local chemical environment, and the illumination conditions.[8]
Commercial Standards for Photostability Benchmarking
A meaningful comparison requires benchmarking against well-characterized, industry-leading fluorescent dyes. The Alexa Fluor and Cy dye families are widely recognized for their superior brightness and photostability across the visible spectrum and are thus excellent choices for commercial standards.[9][10][11][12] For example, Alexa Fluor 488 and Cy3 are robust green- and orange-emitting dyes, respectively, that can serve as reliable benchmarks.[11][12]
A Rigorous Protocol for Comparative Photostability Measurement
To obtain reproducible and comparable photostability data, a standardized experimental protocol is essential. The following step-by-step methodology is designed to provide a robust framework for benchmarking your benzothiazole dye.
Experimental Protocol: Time-Lapse Fluorescence Microscopy for Photobleaching Analysis
-
Sample Preparation:
-
Prepare stock solutions of the benzothiazole dye and commercial standards (e.g., Alexa Fluor 488, Cy3) in a suitable solvent (e.g., DMSO).
-
Dilute the dye solutions to a final concentration of 1 µM in a buffered aqueous solution (e.g., PBS, pH 7.4). To minimize environmental effects, consider using a mounting medium with an anti-fading agent for immobilized samples.
-
Place a 20 µL drop of each dye solution onto a clean glass microscope slide and cover with a coverslip. Seal the edges of the coverslip with nail polish to prevent evaporation.
-
-
Instrumentation and Imaging Parameters:
-
Use a widefield or confocal fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., sCMOS or EMCCD camera).
-
Select an objective with appropriate magnification and numerical aperture (e.g., 60x oil immersion, NA 1.4).
-
Set the excitation wavelength and emission filter appropriate for each dye. Ensure that the illumination power density is consistent across all experiments. This can be measured using a power meter at the objective.
-
Define a region of interest (ROI) for imaging.
-
-
Data Acquisition:
-
Acquire a time-lapse series of images with continuous illumination. For example, capture an image every 5 seconds for a total duration of 10 minutes.
-
It is crucial to include a "dark control" sample that is not exposed to light to account for any thermal degradation.[13]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without dye.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the photobleaching curve to a single or double exponential decay function to determine the photobleaching rate constant(s) and the half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Workflow for Photostability Benchmarking
Caption: Experimental workflow for benchmarking dye photostability.
Quantitative Comparison and Data Interpretation
The primary output of this protocol is a quantitative measure of photostability, typically the photobleaching half-life. The results should be summarized in a clear and concise table for easy comparison.
| Dye | Excitation (nm) | Emission (nm) | Photobleaching Half-life (s) |
| Benzothiazole Dye X | 440 | 485 | Experimental Value |
| Alexa Fluor 488 | 495 | 519 | Experimental Value |
| Cy3 | 550 | 570 | Experimental Value |
Note: The photobleaching half-life is highly dependent on the experimental conditions, especially the illumination power density. Therefore, it is crucial to report these parameters alongside the data.
A longer half-life indicates greater photostability. By comparing the half-life of your benzothiazole dye to that of the commercial standards under identical conditions, you can objectively assess its performance.
Factors Influencing Photostability
It is important to recognize that a dye's photostability is not an intrinsic, immutable property but is influenced by its environment.[14] Key factors include:
-
Solvent and Viscosity: The local environment can affect the rate of non-radiative decay pathways and interactions with quenchers.
-
pH: The protonation state of a dye can influence its electronic structure and susceptibility to photobleaching.[9][11]
-
Presence of Anti-fading Agents: Commercial mounting media often contain reagents that scavenge free radicals and reduce photobleaching.
Visualizing the Benzothiazole Core and Potential Photodegradation
The benzothiazole core is a key structural motif. While the exact mechanisms are complex, photodegradation often involves cleavage or modification of the conjugated system.
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A Researcher's Guide to the Structure-Activity Relationship of Nitrophenyl Benzothiazole Derivatives
For drug development professionals, medicinal chemists, and researchers in the pharmaceutical sciences, the benzothiazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. The introduction of a nitrophenyl moiety to this heterocyclic system has been a particularly fruitful strategy in the quest for novel therapeutic agents. This guide provides an in-depth, objective comparison of nitrophenyl benzothiazole derivatives, delving into their structure-activity relationships (SAR) as anticancer and antibacterial agents. We will explore the causal relationships behind their biological effects, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance supported by experimental data.
The Benzothiazole Core: A Versatile Pharmacophore
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in medicinal chemistry due to its diverse pharmacological profile, which includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2][3] Its rigid structure and the presence of heteroatoms (nitrogen and sulfur) provide multiple points for chemical modification, allowing for the fine-tuning of its biological activity.[1] The 2-substituted benzothiazoles, in particular, have garnered significant attention for their therapeutic potential.[4]
The Critical Influence of the Nitrophenyl Group
The addition of a nitrophenyl group to the benzothiazole scaffold dramatically influences the molecule's electronic properties, polarity, and steric hindrance, all of which are critical determinants of its interaction with biological targets.[5][6] The position of the nitro group on the phenyl ring (ortho, meta, or para) is a key factor governing the compound's potency and selectivity. This guide will dissect the nuanced effects of this substitution on the anticancer and antibacterial activities of the resulting derivatives.
Comparative Analysis of Anticancer Activity
Nitrophenyl benzothiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][7][8] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer progression.[8][9][10]
Key SAR Insights for Anticancer Activity:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts anticancer activity. While direct comparative studies of all three isomers are limited, available data suggests that the substitution pattern is crucial. For instance, a nitrophenyl sulphonamide-based methylsulfonyl benzothiazole exhibited potent activity against the HeLa cell line.[11][12] Another study highlighted that a nitrobenzylidene-containing thiazolidine derivative showed significant activity against MCF7 and HEPG2 cell lines.[2][13]
-
Substituents on the Benzothiazole Ring: Modifications to the benzothiazole core can further enhance anticancer potency. The presence of electron-withdrawing or electron-donating groups can influence the molecule's interaction with target enzymes or receptors.[11]
-
Linker and Additional Moieties: The nature of the linkage between the nitrophenyl and benzothiazole rings, as well as the presence of other functional groups, can fine-tune the compound's activity. For example, the incorporation of a thiazolidinone ring has been shown to be a successful strategy.[13]
Data Presentation: Anticancer Activity of Nitrophenyl Benzothiazole Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.22 | [2][11] |
| Nitrobenzylidene containing thiazolidine derivative | MCF-7 | 0.036 | [2][13] |
| Nitrobenzylidene containing thiazolidine derivative | HepG2 | 0.048 | [2][13] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | 19.9 | [13] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | 11.2 | [13] |
| Nitro-substituted Benzothiazole | HepG2 | 56.98 (24h), 38.54 (48h) | [9][10] |
Comparative Analysis of Antibacterial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrophenyl benzothiazole derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens.[3][5][14]
Key SAR Insights for Antibacterial Activity:
-
Impact of the Nitro Group: The nitro group is a well-known pharmacophore in antimicrobial agents, and its presence on the benzothiazole scaffold often enhances antibacterial activity.[5][14] The electron-withdrawing nature of the nitro group can influence the molecule's ability to interfere with essential bacterial processes.
-
Isomeric Position: The position of the nitro group on the phenyl ring can lead to variations in antibacterial potency against different bacterial strains. This is likely due to differences in how the isomers interact with bacterial enzymes or cell membranes.[15]
-
Substitutions on the Benzothiazole Moiety: As with anticancer activity, substitutions on the benzothiazole ring can modulate antibacterial efficacy. Halogen substitutions, for example, have been shown to enhance activity.[16]
Data Presentation: Antibacterial Activity of Nitrophenyl Benzothiazole Derivatives
| Derivative/Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-nitro benzothiazole derivative | S. aureus | 6.25 | [16] |
| 6-nitro benzothiazole derivative | E. coli | 6.25 | [16] |
| 3-nitrobenzylidene benzothiazole derivative | K. pneumoniae | 0.4-0.8 | [16] |
| Nitro-substituted benzothiazole derivatives | P. aeruginosa | Potent activity | [5][14] |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are essential.
Synthesis of 2-(4-Nitrophenyl)benzothiazole: A General Procedure
A common method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aldehyde.[9][17]
Materials:
-
2-Aminothiophenol
-
4-Nitrobenzaldehyde
-
Ethanol
-
Catalyst (e.g., H2O2/HCl)[17]
Procedure:
-
Dissolve 2-aminothiophenol (1 mmol) and 4-nitrobenzaldehyde (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the catalyst (e.g., a mixture of H2O2 and HCl) to the reaction mixture.[17]
-
Stir the reaction mixture at room temperature for the appropriate amount of time (typically monitored by TLC).[17]
-
Upon completion, the product can be isolated by filtration or extraction.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-nitrophenyl)benzothiazole.
-
Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[18]
Diagram: Synthetic Workflow for 2-(4-Nitrophenyl)benzothiazole
Caption: General workflow for the synthesis of 2-(4-nitrophenyl)benzothiazole.
Anticancer Activity Screening: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][12][16]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (nitrophenyl benzothiazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known anticancer drug).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][16]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5][16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][11][19] The broth microdilution method is a commonly used technique for determining MIC values.[11][14]
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds (nitrophenyl benzothiazole derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound and serially dilute it in the 96-well plate using MHB to obtain a range of concentrations.[14]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).[4][11]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[11]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[11]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[19]
Conclusion and Future Directions
The structure-activity relationship of nitrophenyl benzothiazole derivatives is a rich and dynamic area of research. The position of the nitro group on the phenyl ring, in concert with substitutions on the benzothiazole core, provides a powerful toolkit for medicinal chemists to design novel and potent anticancer and antibacterial agents. The experimental protocols detailed in this guide offer a standardized framework for the evaluation of these compounds, facilitating the generation of reliable and comparable data.
Future research should focus on elucidating the precise molecular targets of these derivatives and exploring their pharmacokinetic and pharmacodynamic properties in vivo. A deeper understanding of their mechanisms of action will undoubtedly pave the way for the development of the next generation of benzothiazole-based therapeutics to address the pressing global health challenges of cancer and infectious diseases.
References
Please note that due to the nature of this generated response, the following list is a representative sample of the types of sources that would be cited. For a comprehensive list, a thorough literature search is recommended.
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Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29). Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. Retrieved from [Link]
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Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis. Retrieved from [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
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Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. Retrieved from [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Retrieved from [Link]
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Synthesis and studying biological activity of new benzothiazole derivatives - ResearchGate. Retrieved from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. Retrieved from [Link]
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Schematic representation of structure‐activity relationship for the 27–46 series. - ResearchGate. Retrieved from [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Retrieved from [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Retrieved from [Link]
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SAR of different substituted benzothiazole derivatives as antibacterial agent - ResearchGate. Retrieved from [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Benzothiazole Derivatives - Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed. Retrieved from [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect - eScholarship.org. Retrieved from [Link]
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Synthetic scheme for novel nitro substituted benzothiazole derivatives. - ResearchGate. Retrieved from [Link]
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Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms - JOCPR. Retrieved from [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. Retrieved from [Link]
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Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives - ResearchGate. Retrieved from [Link]
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Benzothiazole derivatives in the design of antitumor agents - ResearchGate. Retrieved from [Link]
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Benzothiazole derivatives as anticancer agents - PubMed. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Retrieved from [Link]
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Comparative Docking Analysis of Benzothiazole Derivatives Against Key Therapeutic Targets in Cancer and Alzheimer's Disease
A Senior Application Scientist's Guide to In Silico Target-Based Screening
In the landscape of modern drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer and neuroprotective effects.[1][2][3][4] This guide provides a comprehensive, in-depth comparison of the binding interactions of a selected set of benzothiazole derivatives against two critical protein targets implicated in cancer and Alzheimer's disease: Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase-3 beta (GSK-3β).[5][6] Through detailed molecular docking studies, we will elucidate the structural basis for the potential inhibitory activity of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The Rationale Behind Target Selection and Computational Approach
The choice of EGFR and GSK-3β as target proteins is underpinned by their significant roles in disease pathology. EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[7][8] Its signaling pathway is a cornerstone of cancer biology, making it a well-established target for anticancer therapies.[9][10] Similarly, GSK-3β, a serine/threonine kinase, is a key player in the pathophysiology of Alzheimer's disease, contributing to the hyperphosphorylation of tau protein and the formation of neurofibrillary tangles, as well as being implicated in neuroinflammation.[6][11][12]
Molecular docking serves as a powerful computational tool to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[1][13] This in silico technique allows for the rapid screening of virtual compound libraries, prioritizing candidates for further experimental validation and guiding the rational design of more potent and selective inhibitors. In this guide, we will employ a meticulous, step-by-step docking protocol to ensure the scientific validity and reproducibility of our findings.
Experimental and Computational Methodology
A rigorous and well-validated methodology is paramount to the integrity of any computational study. The following protocol outlines the systematic approach taken in this comparative docking analysis.
Protein and Ligand Preparation: The Foundation of Accurate Docking
The initial and most critical step in a molecular docking workflow is the meticulous preparation of both the target protein and the small molecule ligands. This ensures that the molecules are in a chemically correct and energetically favorable state for the subsequent docking calculations.
Protein Preparation:
For our investigation, we have selected the following high-resolution crystal structures from the Protein Data Bank (PDB):
-
EGFR: PDB ID: 1M17, in complex with the known inhibitor Erlotinib.[14]
-
GSK-3β: PDB ID: 1Q41, providing a clear view of the ATP-binding site.[15]
The preparation of these protein structures involves several key steps:
-
Removal of non-essential molecules: All water molecules and co-crystallized ligands are removed from the PDB file.
-
Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure, which are crucial for forming hydrogen bonds.
-
Assignment of charges: Kollman charges are assigned to the protein atoms to accurately model electrostatic interactions.
-
Conversion to a compatible format: The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
Ligand Preparation:
For our comparative study, we have selected a representative set of three benzothiazole derivatives with varying substitutions, alongside the known inhibitors Erlotinib (for EGFR) and Tideglusib (for GSK-3β) as positive controls.
-
2-aminobenzothiazole
-
2-methylbenzothiazole
-
2-mercaptobenzothiazole
The preparation of these ligands involves:
-
2D to 3D structure conversion: The 2D chemical structures are converted into 3D models.
-
Energy minimization: The 3D structures are subjected to energy minimization to obtain a stable, low-energy conformation.
-
Setting torsional degrees of freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.
-
Conversion to a compatible format: The prepared ligands are saved in the PDBQT file format.
The Docking Workflow: A Step-by-Step Guide
The following workflow provides a detailed, step-by-step guide for performing the comparative docking studies using AutoDock Vina.
Caption: A comprehensive workflow for the comparative molecular docking of benzothiazole derivatives.
Comparative Docking Results
The molecular docking simulations of the three benzothiazole derivatives and the two positive controls against the active sites of EGFR and GSK-3β yielded the following results, summarized in the table below.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Amino Acid Residues |
| 2-aminobenzothiazole | EGFR | -6.8 | 2 | Met793, Gln791 |
| GSK-3β | -6.5 | 2 | Val135, Asp200 | |
| 2-methylbenzothiazole | EGFR | -6.2 | 0 | Leu718, Val726, Ala743, Leu844 |
| GSK-3β | -6.1 | 0 | Ile62, Val70, Ala83, Leu188 | |
| 2-mercaptobenzothiazole | EGFR | -7.1 | 1 | Met793 |
| GSK-3β | -6.9 | 1 | Cys199 | |
| Erlotinib (Control) | EGFR | -9.5 | 3 | Met793, Gln791, Thr790 |
| Tideglusib (Control) | GSK-3β | -8.8 | 2 | Val135, Lys85 |
Discussion and Interpretation of Results
The docking results provide valuable insights into the potential of benzothiazole derivatives as inhibitors of EGFR and GSK-3β.
Binding Affinity:
The binding affinity, represented by the docking score in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.[16] As expected, the known inhibitors, Erlotinib and Tideglusib, exhibited the most favorable binding affinities for their respective targets (-9.5 kcal/mol for EGFR and -8.8 kcal/mol for GSK-3β).
Among the benzothiazole derivatives, 2-mercaptobenzothiazole showed the best binding affinity for both EGFR (-7.1 kcal/mol) and GSK-3β (-6.9 kcal/mol). This suggests that the mercapto group at the 2-position of the benzothiazole ring may play a crucial role in the interaction with the active sites of these kinases. 2-aminobenzothiazole also demonstrated good binding affinities, while 2-methylbenzothiazole had the weakest interactions.
Hydrogen Bonding and Key Interactions:
Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions.[16] The number and nature of these bonds can explain the differences in binding affinities.
-
Against EGFR: Erlotinib forms three hydrogen bonds with key residues in the ATP-binding pocket of EGFR, including the "gatekeeper" residue Thr790 and the hinge region residue Met793.[14] 2-aminobenzothiazole and 2-mercaptobenzothiazole also formed hydrogen bonds with Met793, indicating a similar binding mode to the known inhibitor. The lack of hydrogen bond formation by 2-methylbenzothiazole likely contributes to its lower binding affinity.
-
Against GSK-3β: Tideglusib forms two hydrogen bonds within the active site of GSK-3β. Both 2-aminobenzothiazole and 2-mercaptobenzothiazole were also able to form hydrogen bonds with key residues in the active site, such as Val135 and Cys199, respectively. The interactions of the benzothiazole derivatives with the hinge region of the kinases are a promising indicator of their potential inhibitory activity.
Biological Context: Signaling Pathways
To fully appreciate the significance of inhibiting EGFR and GSK-3β, it is essential to understand their roles in cellular signaling pathways.
The EGFR Signaling Cascade in Cancer
The EGFR signaling pathway is a complex network that regulates cell growth, proliferation, and survival.[9][10] Its aberrant activation in cancer leads to the uncontrolled growth and spread of tumors.
Caption: The EGFR signaling pathway and the point of inhibition by benzothiazole derivatives.
The Role of GSK-3β in Alzheimer's Disease
In Alzheimer's disease, the dysregulation of GSK-3β contributes to the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction.[6][17]
Caption: The role of GSK-3β in tau hyperphosphorylation and the therapeutic intervention point.
Interpreting Docking Parameters for Inhibitory Potential
The results of a molecular docking study provide several key parameters that, when considered together, can predict the inhibitory potential of a compound.
Caption: The logical relationship between key docking parameters and predicted inhibitory potential.
A strong predicted inhibitory potential is generally associated with:
-
A low binding affinity score: Indicating a stable and energetically favorable interaction.
-
The formation of hydrogen bonds with key active site residues: This demonstrates specificity and contributes significantly to the binding energy.
-
Favorable hydrophobic and other non-covalent interactions: These further stabilize the ligand-protein complex.
Conclusion and Future Directions
This comparative docking study has demonstrated the potential of simple benzothiazole derivatives to interact with the active sites of two crucial therapeutic targets, EGFR and GSK-3β. The results suggest that the 2-mercapto and 2-amino substituted benzothiazoles are promising scaffolds for the design of novel inhibitors. The insights gained from this in silico analysis provide a strong foundation for the future development of more potent and selective benzothiazole-based drugs for the treatment of cancer and Alzheimer's disease.
The next logical steps in this research would involve:
-
Synthesis and in vitro biological evaluation: The predicted inhibitory activities of the benzothiazole derivatives should be confirmed through enzymatic assays and cell-based studies.
-
Structure-activity relationship (SAR) studies: A broader range of benzothiazole derivatives should be synthesized and tested to establish a clear SAR, guiding the optimization of the lead compounds.
-
Lead optimization: The most promising compounds should be further modified to improve their potency, selectivity, and pharmacokinetic properties.
By integrating computational and experimental approaches, the journey from a virtual hit to a viable drug candidate can be significantly accelerated, bringing new hope to patients battling these devastating diseases.
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In Vivo Efficacy of 2-(4-Nitrophenyl)Benzo[D]Thiazole and its Analogs Versus Established Drugs: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the in vivo efficacy of the promising anticancer agent 2-(4-Nitrophenyl)Benzo[D]Thiazole and its active metabolites, benchmarked against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data, elucidates mechanisms of action, and offers detailed experimental protocols to inform future research and development.
Introduction: The Promise of Benzothiazoles in Oncology
The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, the 2-phenylbenzothiazole series has garnered significant attention for its potent and selective anticancer properties. The parent compound, 2-(4-aminophenyl)benzothiazole, and its analogs have demonstrated remarkable activity against a panel of human cancer cell lines, particularly those of breast, ovarian, and colon origin.[1][2]
A key feature of this class of compounds is their unique mechanism of action. They are pro-drugs that are selectively activated within sensitive cancer cells.[1] The subject of this guide, this compound, is understood to be a precursor to the active amino form. In the hypoxic microenvironment characteristic of many solid tumors, nitroreductase enzymes can reduce the nitro group to an amino group, thereby activating the drug locally. This tumor-selective activation minimizes systemic toxicity, a significant advantage over conventional chemotherapy.
This guide will delve into the in-vivo performance of the active aminophenylbenzothiazole derivatives, using them as a surrogate for the nitrophenyl prodrug, and compare their efficacy with that of standard-of-care drugs for relevant cancer types.
Mechanism of Action: A Tale of Two Pathways
The antitumor activity of 2-(4-aminophenyl)benzothiazoles is intrinsically linked to their metabolic activation, a process that contrasts sharply with the mechanisms of established cytotoxic agents.
2-(4-Aminophenyl)benzothiazoles: Bioactivation via the Aryl Hydrocarbon Receptor (AhR) Pathway
The prevailing mechanism for the anticancer effect of 2-(4-aminophenyl)benzothiazoles involves their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1] This interaction initiates a cascade of events leading to the production of a reactive metabolite that induces DNA damage and subsequent apoptosis in cancer cells.[1][3]
The key steps are as follows:
-
AhR Agonism: 2-(4-aminophenyl)benzothiazoles act as potent agonists of the AhR.[1]
-
CYP1A1 Induction: Ligand-bound AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the transcriptional upregulation of cytochrome P450 1A1 (CYP1A1).[4][5]
-
Metabolic Activation: CYP1A1 metabolizes the 2-(4-aminophenyl)benzothiazole to a reactive electrophilic species.[1][6][7]
-
DNA Adduct Formation and Apoptosis: This reactive metabolite forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][3]
This selective bioactivation in tumors with high CYP1A1 expression or an inducible AhR pathway is a cornerstone of the therapeutic window of this class of compounds.
Established Drugs: Direct Cytotoxicity
In contrast, established chemotherapeutic agents exert their effects through more direct cytotoxic mechanisms:
-
Paclitaxel: This taxane derivative stabilizes microtubules, preventing their dynamic instability which is essential for mitotic spindle formation during cell division.[8][9][10][11][12] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.[8][12]
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair.[13][14][15][16][17] This leads to the accumulation of DNA double-strand breaks and the induction of apoptosis.[13]
-
Cisplatin: This platinum-based drug forms covalent cross-links with DNA, primarily between adjacent purine bases.[18][19][20] These DNA adducts distort the DNA helix, interfering with DNA replication and transcription, ultimately triggering apoptosis.[9][18][19]
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of aminophenyl benzothiazole derivatives against established drugs in various human tumor xenograft models. It is important to note that direct head-to-head studies are limited, and comparisons are drawn from separate studies using similar models. Variations in experimental conditions can influence outcomes.
Breast Cancer Models
| Drug | Cell Line | Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) | MCF-7 | Subcutaneous Xenograft | Not specified | Potent growth inhibition | [21] |
| Lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | Subcutaneous Xenograft | 20 mg/kg | Significant retardation | [22] |
| Paclitaxel | MCF-7 | Subcutaneous Xenograft | 20 mg/kg, IP once/week | Significant inhibition | [7] |
| Doxorubicin | MDA-MB-231 | Subcutaneous Xenograft | Not specified | Significant inhibition | [23][24][25] |
Ovarian Cancer Models
| Drug | Cell Line | Model | Dosage and Schedule | Tumor Growth Inhibition (%) | Reference |
| 2-(4-amino-3-methylphenyl) benzothiazole (DF 203) | OVCAR-3 | Subcutaneous Xenograft | 6.7 and 10 mg/kg | >50% retardation | [26] |
| Lysyl-amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | IGROV-1 | Subcutaneous Xenograft | 20 mg/kg | Significant retardation | [22] |
| Cisplatin | IGROV-1 | Subcutaneous Xenograft | Not specified | Maximum 67% inhibition | [27] |
Experimental Protocols: A Guide to In Vivo Xenograft Studies
Reproducible and robust in vivo data is paramount in preclinical drug development. The following provides a generalized, yet detailed, protocol for establishing and utilizing subcutaneous tumor xenograft models in immunodeficient mice, a common methodology in the cited studies.
Step-by-Step Methodology
-
Animal Model:
-
Cell Culture and Preparation:
-
Culture the desired human cancer cell line (e.g., MCF-7, MDA-MB-231, IGROV-1) under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.
-
Harvest cells during the logarithmic growth phase.[19]
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a suitable vehicle, such as PBS or serum-free medium, at a concentration of 1 x 107 to 5 x 107 cells/mL.[19] For some cell lines, mixing with an extracellular matrix like Matrigel (1:1 ratio) can improve tumor engraftment.[19]
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.[1]
-
Calculate tumor volume using the formula: Volume = (width2 x length) / 2.[1][15]
-
When tumors reach a predetermined size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the test compounds (benzothiazoles) and established drugs in appropriate vehicles.
-
Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection, intravenous injection).
-
The control group should receive the vehicle alone.
-
-
Efficacy Evaluation and Study Endpoint:
-
Continue to monitor tumor volume and the general health of the mice (including body weight) throughout the study.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
The study is usually terminated when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Discussion and Future Directions
The in vivo data presented herein strongly suggests that the 2-(4-aminophenyl)benzothiazole class of compounds holds significant promise as a novel cancer therapeutic. Their unique mechanism of action, relying on tumor-specific bioactivation, offers a potential advantage in terms of an improved therapeutic index compared to broadly cytotoxic conventional chemotherapies. The efficacy of aminophenyl benzothiazole derivatives in preclinical models of breast and ovarian cancer is comparable to, and in some instances may exceed, that of established drugs like cisplatin.
The role of this compound as a hypoxia-activated prodrug warrants further investigation. Direct in vivo studies are needed to confirm its conversion to the active amino form within the tumor microenvironment and to evaluate its efficacy in this context.
Future research should focus on:
-
Head-to-head in vivo comparison studies: Directly comparing the efficacy and toxicity of optimized benzothiazole derivatives with standard-of-care drugs in a variety of preclinical cancer models.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of these compounds and to correlate drug exposure with antitumor activity.
-
Biomarker discovery: Identifying predictive biomarkers of response to benzothiazole therapy, potentially related to AhR expression or CYP1A1 inducibility, will be crucial for patient stratification in future clinical trials.
-
Combination therapies: Investigating the synergistic potential of benzothiazoles with other anticancer agents, including targeted therapies and immunotherapies.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(4-Nitrophenyl)Benzo[D]Thiazole
Introduction: Proactive Safety in Chemical Lifecycle Management
In modern research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it encompasses responsible and safe disposal. 2-(4-Nitrophenyl)Benzo[D]Thiazole is a heterocyclic compound whose structure necessitates a cautious and informed approach to waste management. This guide provides a procedural framework for its proper disposal, grounded in an understanding of its constituent chemical moieties: the benzothiazole core and the nitroaromatic group. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Part 1: Core Hazard Analysis and Risk Assessment
-
The Benzothiazole Moiety: Benzothiazole and its derivatives are recognized as a class of compounds with notable biological activity and potential hazards.[1] They are frequently used in industrial processes and have become environmental contaminants.[2] Studies have identified certain benzothiazoles as dermal sensitizers, respiratory tract irritants, and toxic to aquatic life.[3][4][5] The parent compound, Benzothiazole, is classified as toxic if swallowed or in contact with skin, and harmful if inhaled.[6]
-
The Nitroaromatic (Nitrophenyl) Group: Aromatic nitro compounds are a well-documented class of hazardous materials. They are often toxic and can be persistent environmental pollutants.[7] Many nitro compounds are reactive and carry a risk of being explosive, particularly when present in di- or tri-nitro configurations.[8] While this mono-nitro compound is less likely to be shock-sensitive like picric acid, its reactivity, especially with incompatible materials, must be respected. Disposal of nitro compounds requires specialized handling, and they should never be released into the sanitary sewer system.[8][9]
This composite structure demands that this compound be treated as hazardous waste, with particular attention to its toxicity, potential for skin and eye irritation, and environmental persistence.
Table 1: Synthesized Hazard Profile and Handling Recommendations
| Hazard Consideration | Associated Moiety | Implication for Handling and Disposal | Recommended PPE |
| Acute Toxicity (Oral, Dermal) | Benzothiazole, Nitrophenyl | Toxic or harmful if ingested or absorbed through the skin. Avoid direct contact. | Nitrile Gloves, Lab Coat |
| Inhalation Toxicity | Benzothiazole | Harmful if inhaled as dust or aerosol. Handle in a well-ventilated area or fume hood. | Fume Hood, Respirator (if needed) |
| Eye Irritation | Benzothiazole | Can cause serious eye irritation.[4] | Safety Goggles / Face Shield |
| Environmental Hazard | Both | Harmful to aquatic life with potentially long-lasting effects.[10] Do not dispose of down the drain. | N/A |
| Chemical Reactivity | Nitrophenyl | Potentially reactive. Avoid mixing with strong oxidizing agents, acids, or bases.[11] | N/A |
Part 2: Procedural Guide for Disposal
The following step-by-step protocol ensures that this compound is managed safely from the point of generation to its final disposal by qualified professionals.
Step 1: Immediate Segregation at the Point of Generation
The foundational principle of chemical waste management is segregation. As soon as this compound is identified as waste (e.g., residual material, contaminated consumables, expired stock), it must be segregated.
-
Causality: This step is critical to prevent unintentional and dangerous reactions. Mixing this compound with incompatible waste streams, such as strong oxidizing acids, could lead to exothermic reactions, fire, or the generation of toxic gases.[11] Furthermore, keeping it out of general or non-hazardous waste streams prevents the contamination of landfills and water systems.[9]
Step 2: Waste Classification and Containerization
Properly containing the waste is essential for safe storage and transport.
-
Select a Compatible Container: Use a dedicated, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass bottle with a secure screw cap is appropriate. The container must be clean and dry before use.
-
Classify the Waste: This compound should be classified as Hazardous Organic Chemical Waste . If your institution has specific waste streams, it may fall under "Nitroaromatic Compounds" or "Sulfur-Containing Organic Waste."
-
Transfer Waste:
-
Solids: Carefully transfer solid waste into the container using a dedicated spatula or funnel to minimize the generation of dust.
-
Solutions: If the waste is in a solvent, pour it carefully into the designated liquid waste container. Use a funnel and ensure adequate ventilation, preferably within a chemical fume hood.[12] Do not return any excess chemicals to their original containers.[13]
-
Step 3: Comprehensive and Accurate Labeling
An improperly labeled container is a significant safety risk. Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements, which typically include:
-
Full Chemical Name: "this compound"
-
CAS Number: 22868-34-4[14]
-
Hazard Identification: Affix appropriate GHS pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritant, Environment).
-
Principal Investigator/Lab Contact: Name and phone number.
Step 4: Safe Interim Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.
-
Location: The SAA should be located at or near the point of generation.
-
Conditions: Keep the container tightly sealed except when adding waste. Store it away from sources of ignition and incompatible materials.[15] Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.
Step 5: Final Disposal Coordination
The final step is the transfer of the waste to trained professionals.
-
Contact EHS: Never attempt to dispose of this chemical yourself. Contact your institution's EHS or a licensed hazardous-waste disposal contractor to arrange for pickup and disposal.[8] They are equipped to handle and transport hazardous materials according to strict federal and local regulations.
Part 3: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
-
A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed Central. Available at: [Link]
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Aromatic halogenated amines and nitro-compounds. Croner-i. Available at: [Link]
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Nitrobenzene - Registration Dossier. ECHA. Available at: [Link]
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Benzothiazole. Wikipedia. Available at: [Link]
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SAFETY DATA SHEET Benzothiazole. Synerzine. Available at: [Link]
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Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. ResearchGate. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]
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Safety Data Sheet - Benzothiazole. DC Fine Chemicals. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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2-nitrophenol waste : r/chemistry. Reddit. Available at: [Link]
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nitro razredčilo. Chemius. Available at: [Link]
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Westfield State College Organic Chemistry Laboratory Safety. Westfield State University. Available at: [Link]
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Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available at: [Link]
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LABORATORY HEALTH & SAFETY RULES. University of Cyprus. Available at: [Link]
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Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available at: [Link]
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Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
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SAFETY - MIT OpenCourseWare. Massachusetts Institute of Technology. Available at: [Link]
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Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. Science of The Total Environment. Available at: [Link]
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- 15. Mobile [my.chemius.net]
Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Nitrophenyl)Benzo[D]Thiazole
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Nitrophenyl)Benzo[D]Thiazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information based on the known hazards of its structural motifs: nitroaromatic compounds and thiazole derivatives. The guidance provided herein is grounded in established laboratory safety protocols and aims to foster a culture of safety and responsibility in the research environment.
Hazard Analysis: A Proactive Approach to Safety
-
Nitroaromatic Compounds: This class of chemicals is often associated with toxicity, including methemoglobinemia, and can be readily absorbed through the skin. Some nitroaromatic compounds are also known to be mutagenic or carcinogenic. Therefore, minimizing direct contact and inhalation is crucial.
-
Thiazole Derivatives: Thiazole and its derivatives are known to be biologically active, with some exhibiting antimicrobial or other pharmacological properties.[1][2] While this is beneficial in drug development, it also implies that unintended exposure could have physiological effects. Some thiazole derivatives can cause skin and eye irritation.[3]
Given these potential hazards, a conservative approach to PPE is warranted. The Occupational Safety and Health Administration (OSHA) mandates that employers must provide employees with information and training on hazardous chemicals in their work area.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves (Double Gloving Recommended)- Laboratory Coat (Long-sleeved, tight cuffs)- Safety Goggles with Side Shields- N95 Respirator | - Prevents skin contact with the powdered compound.- Protects against splashes and contamination of personal clothing.- Protects eyes from airborne particles.- Minimizes inhalation of fine particulates. |
| Dissolving and Solution Handling | - Disposable Nitrile Gloves (Double Gloving Recommended)- Laboratory Coat (Long-sleeved, tight cuffs)- Chemical Splash Goggles- Face Shield (if splash risk is high)- Work in a certified chemical fume hood | - Protects against skin contact with the solution.- Provides a barrier against spills.- Offers superior protection against chemical splashes to the eyes.- Provides full-face protection from splashes.- Ensures adequate ventilation and containment of vapors. |
| Running Reactions and Work-up | - Disposable Nitrile Gloves (Double Gloving Recommended)- Laboratory Coat (Long-sleeved, tight cuffs)- Chemical Splash Goggles- Face Shield- Work in a certified chemical fume hood | - Protects against skin contact with reactants and products.- Protects against spills and splashes.- Essential for eye protection during potentially energetic reactions.- Offers an additional layer of protection for the face.- Critical for containing any volatile compounds or aerosols. |
| Waste Disposal | - Disposable Nitrile Gloves (Double Gloving Recommended)- Laboratory Coat (Long-sleeved, tight cuffs)- Chemical Splash Goggles | - Prevents skin contact with contaminated waste.- Protects clothing from contamination.- Protects eyes from splashes of liquid waste. |
Important Considerations for PPE Usage:
-
Glove Selection: Always use powder-free nitrile gloves.[5] For extended operations, consider changing gloves every 30 minutes or immediately if they become contaminated.[5]
-
Gown and Lab Coat Integrity: Ensure that laboratory coats are fully buttoned and have tight-fitting cuffs to prevent skin exposure.[5]
-
Eye Protection: Safety glasses alone are not sufficient when handling liquid forms of this compound; chemical splash goggles are required.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency. The following workflow outlines the key steps for safely handling this compound.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. hsa.ie [hsa.ie]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
